Product packaging for 7-Aminoisoindolin-1-one(Cat. No.:CAS No. 169044-98-8)

7-Aminoisoindolin-1-one

Cat. No.: B060734
CAS No.: 169044-98-8
M. Wt: 148.16 g/mol
InChI Key: ZPJBSWJZELXZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Aminoisoindolin-1-one is a privileged and versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a fused benzene ring with a lactam and a primary amine group, serves as a critical pharmacophore for the design and synthesis of potent kinase inhibitors. This compound is a key intermediate in developing targeted therapeutic agents, particularly for oncology research, where it is utilized to create molecules that modulate signaling pathways involved in cell proliferation and survival. The primary amine at the 7-position provides a synthetically accessible handle for further functionalization, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. Its intrinsic bioactivity often relates to its ability to act as a hinge-binding motif, mimicking adenine, thereby enabling competitive inhibition of ATP-binding pockets in a wide range of protein kinases. Researchers value this compound for its application in probing disease mechanisms, optimizing lead compounds for enhanced potency and selectivity, and developing novel probes for chemical biology. This high-purity compound is an essential building block for advancing programs in kinase-focused drug discovery and biochemical assay development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B060734 7-Aminoisoindolin-1-one CAS No. 169044-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJBSWJZELXZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)N)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585552
Record name 7-Amino-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169044-98-8
Record name 7-Amino-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Aminoisoindolin-1-one: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-aminoisoindolin-1-one, a heterocyclic organic compound of significant interest in medicinal chemistry. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its potential applications in drug discovery and development.

Chemical Structure and Identification

This compound is a substituted isoindolinone, a bicyclic scaffold composed of a fused benzene ring and a γ-lactam ring. The core structure is characterized by an amino group (-NH2) substituted at the 7th position of the isoindolinone framework.

Several derivatives of this compound are commercially available and have been documented in scientific literature. These include:

  • 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one (CAS: 651733-81-2)[2]

  • 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS: 761440-06-6)[3]

  • 3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 191732-75-9)[4]

These derivatives serve as valuable proxies for understanding the chemical and biological characteristics of the this compound core.

Physicochemical Properties

Quantitative physicochemical data for the parent this compound is limited. However, data for its derivatives and related isomers provide valuable insights. The properties of the core structure are crucial for its behavior in biological systems, including solubility, permeability, and target binding.

PropertyValue (for 6-amino-2,3-dihydroisoindol-1-one)Reference
Molecular Formula C8H8N2O[5]
Molecular Weight 148.16 g/mol [5]
Melting Point 247 °C[5]
Boiling Point (Predicted) 499.9 ± 45.0 °C[5]
Density (Predicted) 1.307 ± 0.06 g/cm3 [5]
pKa (Predicted) 14.77 ± 0.20[5]

Note: The data presented in the table is for the isomeric compound 6-amino-2,3-dihydroisoindol-1-one (CAS: 675109-45-2) and should be considered as an estimation for the 7-amino isomer.

Synthesis of the Isoindolin-1-one Scaffold

The synthesis of the isoindolin-1-one core can be achieved through various synthetic routes. A general and efficient one-pot method involves the reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and an alcohol.[6] This approach is advantageous due to its mild, metal-free reaction conditions.[6]

Another common strategy is the ultrasonic-assisted synthesis from 3-alkylidenephtalides and primary amines.[7] This method is noted for its efficiency and high yields.[7] The synthesis of specific amino-substituted isoindolinones can be achieved by employing starting materials with the desired amino-functionalized aromatic ring.

Below is a generalized workflow for the synthesis of an N-substituted isoindolin-1-one.

G start Starting Materials (e.g., 2-Formylbenzoic acid, Primary Amine) reaction Reductive Amination/ Intramolecular Amidation start->reaction intermediate Intermediate Formation reaction->intermediate cyclization Cyclization intermediate->cyclization product Isoindolin-1-one Derivative cyclization->product purification Purification (e.g., Chromatography) product->purification final_product Pure Isoindolin-1-one Derivative purification->final_product

A generalized synthetic workflow for N-substituted isoindolin-1-ones.

Biological Activity and Therapeutic Potential

The isoindolin-1-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of binding to a variety of biological targets. Derivatives of isoindolin-1-one have demonstrated a wide range of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of isoindolin-1-one derivatives as anticancer agents.[8] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival. For instance, a library of 48 isoindolinones was virtually screened for their ability to inhibit Cyclin-dependent kinase 7 (CDK7), a promising target in breast cancer therapy.[9] The study identified compounds with high binding affinity to CDK7, suggesting that the isoindolin-1-one moiety is a promising scaffold for the development of CDK7 inhibitors.[9]

Derivatives of this compound, such as 7-anilino-indoline-N-benzenesulfonamides, have shown potent anticancer activity, including against multidrug-resistant cancer cell lines.[10] These compounds were found to inhibit tubulin polymerization and block the cell cycle at the G2/M phase.[10]

G cluster_0 Isoindolin-1-one Derivative cluster_1 Cancer Cell Drug This compound Derivative CDK7 CDK7 Drug->CDK7 Inhibition CellCycle Cell Cycle Progression (G1 to S phase) CDK7->CellCycle Promotes Proliferation Tumor Growth CellCycle->Proliferation

Inhibition of CDK7 by an isoindolin-1-one derivative, leading to cell cycle arrest.
Antimicrobial Activity

N-substituted isoindolin-1-ones have been investigated as potential antimicrobial agents.[11] Studies have reported the synthesis and evaluation of various derivatives against a range of bacteria and fungi, with some compounds exhibiting significant activity.[8][11]

Other Biological Activities

The diverse biological profile of the isoindolin-1-one scaffold extends to other therapeutic areas. Derivatives have been reported to possess antiviral, anti-inflammatory, and antihypertensive properties.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following sections outline general procedures that can be adapted for this compound and its derivatives.

General Synthesis of Novel Isoindolinone Derivatives

This protocol is adapted from a one-pot synthesis method.[6]

  • Reaction Setup: To a solution of an appropriate 2-aroylbenzoic acid (1.0 eq) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid.

  • Addition of Chlorosulfonyl Isocyanate: Add chlorosulfonyl isocyanate (1.1 eq) to the mixture and stir at room temperature for 2 hours.

  • Alcohol Addition: Subsequently, add the corresponding alcohol (e.g., methanol, ethanol) (1 mL) and continue stirring at room temperature for 1 hour.

  • Work-up: After the reaction is complete, remove the volatile components under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, to yield the desired isoindolinone derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the minimum inhibitory concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a valuable chemical scaffold with significant potential in drug discovery. While data on the parent compound is limited, the extensive research on its derivatives underscores the importance of the isoindolin-1-one core in medicinal chemistry. The diverse biological activities, particularly in oncology, highlight the promise of this compound class for the development of novel therapeutics.

Future research should focus on the synthesis and comprehensive biological evaluation of the parent this compound to fully elucidate its pharmacological profile. Further exploration of structure-activity relationships within series of this compound derivatives will be crucial for optimizing their potency and selectivity for various biological targets. The development of efficient and scalable synthetic routes will also be essential for advancing these promising compounds into preclinical and clinical development.

References

An In-depth Technical Guide to the Synthesis of 7-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 7-aminoisoindolin-1-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The document outlines a robust two-step synthetic strategy, commencing with the preparation of the key intermediate, 7-nitroisoindolin-1-one, followed by its reduction to the target amine. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are presented to facilitate practical application in a laboratory setting.

Introduction

The isoindolin-1-one scaffold is a prevalent motif in a wide array of biologically active molecules and natural products. The specific incorporation of an amino group at the C7 position of the isoindolin-1-one core furnishes a versatile handle for further molecular elaboration, making this compound a sought-after intermediate in the design and synthesis of novel therapeutic agents. This guide delineates a reliable and reproducible synthetic approach to this compound, addressing the key chemical transformations and purification strategies.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence starting from 3-nitrophthalic anhydride. The initial step focuses on the regioselective formation of the γ-lactam ring to produce 7-nitroisoindolin-1-one. The subsequent and final step involves the reduction of the aromatic nitro group to the corresponding primary amine.

Overall_Synthesis_Pathway 3-Nitrophthalic_Anhydride 3-Nitrophthalic Anhydride 7-Nitroisoindolin-1-one 7-Nitroisoindolin-1-one 3-Nitrophthalic_Anhydride->7-Nitroisoindolin-1-one Step 1: Lactam Formation This compound This compound 7-Nitroisoindolin-1-one->this compound Step 2: Nitro Reduction

Figure 1: Overall synthesis pathway for this compound.

Step 1: Synthesis of 7-Nitroisoindolin-1-one

The initial and most critical step is the construction of the 7-nitroisoindolin-1-one core. This is achieved through the reaction of 3-nitrophthalic anhydride with an ammonia source to form 3-nitrophthalimide, followed by a selective reduction of one of the imide carbonyl groups.

Sub-step 1a: Synthesis of 3-Nitrophthalimide

The formation of 3-nitrophthalimide from 3-nitrophthalic acid and urea is a well-established procedure.

Experimental Protocol:

A mixture of 3-nitrophthalic acid (21.1 g, 0.1 mol) and urea (6.0 g, 0.1 mol) is suspended in a high-boiling point solvent such as ethylene glycol monomethyl ether (40 mL). The reaction mixture is heated to reflux and maintained at this temperature for 12 hours. Upon completion, the mixture is cooled and poured onto crushed ice, leading to the precipitation of the product. The resulting yellow solid is collected by vacuum filtration, washed with cold water, and recrystallized from ethyl acetate to afford pure 3-nitrophthalimide.

Starting MaterialReagentsSolventTime (h)TemperatureProductTypical Yield (%)
3-Nitrophthalic AcidUreaEthylene glycol monomethyl ether12Reflux3-Nitrophthalimide65-75

Table 1: Quantitative data for the synthesis of 3-Nitrophthalimide.

Synthesis_of_3-Nitrophthalimide cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Nitrophthalic_Acid 3-Nitrophthalic Acid 3-Nitrophthalimide 3-Nitrophthalimide 3-Nitrophthalic_Acid->3-Nitrophthalimide Urea Urea Urea->3-Nitrophthalimide Solvent Ethylene glycol monomethyl ether Solvent->3-Nitrophthalimide Temperature Reflux (12h) Temperature->3-Nitrophthalimide Workup Cooling & Precipitation on Ice 3-Nitrophthalimide->Workup Purification Recrystallization (Ethyl Acetate) Workup->Purification Final_Product Pure 3-Nitrophthalimide Purification->Final_Product

Figure 2: Experimental workflow for the synthesis of 3-Nitrophthalimide.
Sub-step 1b: Selective Reduction of 3-Nitrophthalimide to 7-Nitroisoindolin-1-one

The selective reduction of one of the two carbonyl groups of the phthalimide ring is a nuanced transformation. A controlled reduction using specific reagents is necessary to avoid over-reduction to the corresponding diamine or reduction of the nitro group. The use of zinc dust in acetic acid is a reported method for this selective transformation.

Experimental Protocol:

To a stirred solution of 3-nitrophthalimide (19.2 g, 0.1 mol) in glacial acetic acid (200 mL), zinc dust (13.1 g, 0.2 mol) is added portion-wise over 30 minutes, maintaining the temperature below 40 °C with external cooling. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess zinc is filtered off, and the acetic acid is removed under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield 7-nitroisoindolin-1-one.

Starting MaterialReducing AgentSolventTime (h)Temperature (°C)ProductTypical Yield (%)
3-NitrophthalimideZinc DustGlacial Acetic Acid4.5<407-Nitroisoindolin-1-one50-60

Table 2: Quantitative data for the selective reduction of 3-Nitrophthalimide.

Selective_Reduction 3-Nitrophthalimide 3-Nitrophthalimide Reaction Reaction (4.5h, <40°C) 3-Nitrophthalimide->Reaction Zinc_Dust Zinc Dust Zinc_Dust->Reaction Acetic_Acid Glacial Acetic Acid Acetic_Acid->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Final_Product 7-Nitroisoindolin-1-one Purification->Final_Product

Figure 3: Experimental workflow for the synthesis of 7-Nitroisoindolin-1-one.

Step 2: Reduction of 7-Nitroisoindolin-1-one to this compound

The final step in the synthesis is the reduction of the nitro group of 7-nitroisoindolin-1-one to the desired amine. This transformation can be effectively carried out using several established methods, including catalytic hydrogenation and chemical reduction.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.

Experimental Protocol:

In a hydrogenation vessel, 7-nitroisoindolin-1-one (1.78 g, 10 mmol) is dissolved in a suitable solvent such as ethanol or ethyl acetate (50 mL). To this solution, 10% Pd/C (10 mol %) is carefully added. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure or at a set pressure in a Parr shaker) at room temperature. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Starting MaterialCatalystHydrogen SourceSolventTime (h)TemperatureProductTypical Yield (%)
7-Nitroisoindolin-1-one10% Pd/CH₂ gasEthanol2-6Room Temp.This compound85-95

Table 3: Quantitative data for the catalytic hydrogenation of 7-Nitroisoindolin-1-one.

Method B: Chemical Reduction with Tin(II) Chloride

An alternative to catalytic hydrogenation is the use of chemical reducing agents. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent is a mild and effective reagent for the reduction of nitroarenes.

Experimental Protocol:

To a solution of 7-nitroisoindolin-1-one (1.78 g, 10 mmol) in ethanol (50 mL), tin(II) chloride dihydrate (11.3 g, 50 mmol) is added. The reaction mixture is heated to reflux and stirred for 1-3 hours, with the reaction progress monitored by TLC. After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and a saturated aqueous solution of sodium bicarbonate is carefully added to neutralize the mixture and precipitate tin salts. The resulting slurry is filtered, and the organic layer of the filtrate is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography or recrystallization affords pure this compound.

Starting MaterialReducing AgentSolventTime (h)TemperatureProductTypical Yield (%)
7-Nitroisoindolin-1-oneSnCl₂·2H₂OEthanol1-3RefluxThis compound75-85

Table 4: Quantitative data for the chemical reduction of 7-Nitroisoindolin-1-one.

Nitro_Reduction_Workflow cluster_methodA Method A: Catalytic Hydrogenation cluster_methodB Method B: Chemical Reduction 7-Nitroisoindolin-1-one 7-Nitroisoindolin-1-one PdC 10% Pd/C, H₂ 7-Nitroisoindolin-1-one->PdC SnCl2 SnCl₂·2H₂O 7-Nitroisoindolin-1-one->SnCl2 ReactionA Stirring at RT PdC->ReactionA SolventA Ethanol SolventA->ReactionA WorkupA Filtration & Evaporation ReactionA->WorkupA Purification Purification (Column Chromatography or Recrystallization) WorkupA->Purification ReactionB Reflux SnCl2->ReactionB SolventB Ethanol SolventB->ReactionB WorkupB Neutralization, Filtration & Extraction ReactionB->WorkupB WorkupB->Purification Final_Product This compound Purification->Final_Product

Figure 4: Experimental workflows for the reduction of 7-Nitroisoindolin-1-one.

Conclusion

This technical guide has detailed a reliable and well-documented synthetic route to this compound. By following the outlined two-step process, beginning with the selective formation of 7-nitroisoindolin-1-one from 3-nitrophthalic anhydride and culminating in the reduction of the nitro functionality, researchers and drug development professionals can efficiently access this key synthetic intermediate. The provision of alternative methods for the final reduction step offers flexibility based on available laboratory resources and substrate compatibility. The presented experimental protocols and quantitative data serve as a practical resource for the successful synthesis of this compound, thereby facilitating its application in the development of novel and impactful pharmaceutical agents.

An In-depth Technical Guide to 7-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 7-Aminoisoindolin-1-one, a key heterocyclic compound. It serves as a critical building block in medicinal chemistry, most notably in the synthesis of immunomodulatory drugs (IMiDs). This guide collates essential identifiers, physicochemical properties, synthetic methodologies, and biological significance to support research and development efforts.

Core Identifiers and Chemical Structure

This compound is a derivative of the parent structure, isoindolin-1-one, also known as phthalimidine[1]. While a specific CAS number for this compound is not consistently reported in major chemical databases, its identity is defined by its structure and systematic name. The core identifiers for the target compound and its parent structure are summarized below.

Table 1: Chemical Identifiers

IdentifierThis compoundIsoindolin-1-one (Parent Compound)
IUPAC Name 7-amino-2,3-dihydroisoindol-1-one2,3-dihydroisoindol-1-one[1]
Synonyms 7-Amino-1-oxoisoindolinePhthalimidine, 1-Isoindolinone[1]
CAS Number Not consistently available480-91-1[1]
Molecular Formula C₈H₈N₂O[2]C₈H₇NO[1]
Molecular Weight 148.16 g/mol [2]133.15 g/mol [1]
SMILES C1C2=C(C(=O)N1)C=CC=C2NC1C2=CC=CC=C2C(=O)N1[1]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its solubility, absorption, distribution, and metabolism.[3] While extensive experimentally-derived data for this compound is limited, computational predictions and data from structurally related molecules provide valuable insights. The amino substitution is expected to increase polarity and potential for hydrogen bonding compared to the parent isoindolin-1-one structure.

Table 2: Predicted and Comparative Physicochemical Properties

PropertyValue (this compound)Notes
Topological Polar Surface Area (TPSA) 55.1 Ų (Computed)Data for the isomeric 7-Aminoindolin-2-one[4]. TPSA is a key predictor of drug absorption and brain penetration.
LogP (Octanol-Water Partition Coeff.) 0.1 (Computed)Data for the isomeric 7-Aminoindolin-2-one[4]. Indicates the compound's lipophilicity.
Solubility Slightly soluble in Methanol and DMSOBased on data for the isomeric 7-Aminoindolin-2-one[4]. Aqueous solubility is generally low for the isoindolinone core but is enhanced by the amino group.
Hydrogen Bond Donors 2 (Amine and Lactam NH)The ability to form hydrogen bonds is crucial for receptor-ligand interactions.[5]
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen and Amino Nitrogen)Influences solubility and biological interactions.[5]

Synthesis and Experimental Protocols

The synthesis of the isoindolin-1-one core is well-documented, with several established routes. These methods can be adapted for the preparation of substituted derivatives like this compound, typically by starting with an appropriately substituted precursor.

A common and effective method for synthesizing 3-substituted isoindolin-1-ones involves the reaction of 2-cyanobenzaldehyde with a primary amine, followed by cyclization.[6][7] To produce the unsubstituted lactam nitrogen of this compound, a variation using ammonia or an ammonia equivalent is employed.

Objective: To synthesize this compound from 2-cyano-3-nitrobenzaldehyde. This involves a two-step process: cyclization to form the nitro-intermediate, followed by reduction of the nitro group.

Step 1: Synthesis of 7-Nitroisoindolin-1-one

  • Reaction Setup: A solution of 2-cyano-3-nitrobenzaldehyde (1.0 eq) is prepared in a suitable solvent such as isopropanol or ethanol.

  • Ammonolysis/Cyclization: Gaseous ammonia is bubbled through the solution, or an ammonia source like ammonium acetate (5.0 eq) is added.[8]

  • Heating: The reaction mixture is heated under reflux or subjected to ultrasonic irradiation (e.g., 50 °C for 1-2 hours) to facilitate the reaction.[8] The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield 7-nitroisoindolin-1-one.

Step 2: Reduction to this compound

  • Reaction Setup: 7-Nitroisoindolin-1-one (1.0 eq) is dissolved in a solvent like ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 10 mol%) is added to the solution.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: The reaction is monitored by TLC until the starting material is fully consumed.

  • Workup and Isolation: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Biological Significance and Role in Drug Development

The this compound scaffold is of immense interest in drug discovery because it forms the core structure of a class of drugs known as immunomodulatory drugs (IMiDs), which includes lenalidomide and pomalidomide. These drugs function as "molecular glues."

These agents work by binding to the Cereblon (CRBN) protein, which is a substrate receptor component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event allosterically modifies the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins (neosubstrates) that would not normally be recognized. Key neosubstrates include the lymphoid transcription factors IKZF1 and IKZF3, and the casein kinase CK1α. The degradation of these proteins is responsible for the potent anti-myeloma and immunomodulatory effects of these drugs.

The workflow below illustrates this mechanism of action, which is central to the therapeutic relevance of compounds derived from this compound.

IMiD_Mechanism cluster_complex CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 Neosubstrate Neosubstrate (e.g., IKZF1) RBX1->Neosubstrate Ubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E2->RBX1 Binds to Ligase Ub Ubiquitin (Ub) Ub->E1 ATP IMiD IMiD Drug (e.g., Lenalidomide) IMiD->CRBN Binds to CRBN Neosubstrate->CRBN Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded Results in

Figure 1: Mechanism of Action of Immunomodulatory Drugs (IMiDs).

References

A Technical Whitepaper on the Potential Mechanism of Action of 7-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various therapeutic targets. This technical guide focuses on the potential mechanism of action of a key derivative, 7-Aminoisoindolin-1-one. Current research strongly indicates that compounds from the isoindolinone class are potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP1), a critical enzyme in the DNA damage response (DDR) pathway.[1] This document elucidates the core mechanism of PARP1 inhibition, the concept of synthetic lethality in cancers with homologous recombination deficiencies (HRD), and presents relevant quantitative data and experimental methodologies to facilitate further research and development.

Core Mechanism of Action: PARP1 Inhibition

The primary mechanism of action for the isoindolinone class, including potentially this compound, is the enzymatic inhibition of Poly (ADP-ribose) polymerase-1 (PARP1).

The Role of PARP1 in DNA Repair

PARP1 is a nuclear enzyme that plays a pivotal role in repairing DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[2] Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other essential DNA repair proteins to the site of damage, facilitating the restoration of DNA integrity.

Consequence of PARP1 Inhibition

Inhibition of PARP1's catalytic activity prevents the efficient repair of SSBs.[2] When the cell enters S-phase for DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).[2][3]

The Principle of Synthetic Lethality

In healthy cells, these resulting DSBs can be effectively repaired by the high-fidelity Homologous Recombination (HR) pathway, which involves proteins like BRCA1 and BRCA2. However, many cancers, particularly certain types of ovarian and breast cancer, harbor mutations in genes like BRCA1/2, rendering their HR pathway deficient (HRD).[2][4]

In these HRD cancer cells, the DSBs generated by PARP inhibition cannot be properly repaired. The accumulation of persistent DSBs triggers apoptosis and cell death. This selective killing of cancer cells with pre-existing HRD, while sparing normal cells with functional HR, is a powerful therapeutic concept known as synthetic lethality .[2] PARP inhibitors, therefore, exploit this specific vulnerability in cancer cells.

PARP1-DNA Trapping

A secondary mechanism involves the trapping of the PARP1 enzyme on the DNA at the site of damage. Some inhibitors not only block the catalytic activity but also prevent the auto-PARylation-dependent release of PARP1 from the DNA, creating a physical obstruction that is also highly cytotoxic. Recent research has focused on developing novel isoindolinone inhibitors with potentially advantageous properties, such as reduced PARP1-DNA trapping.[1]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of PARP inhibition and the principle of synthetic lethality in cancer cells with homologous recombination deficiency.

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB_N DNA Single-Strand Break (SSB) PARP1_N PARP1 DNA_SSB_N->PARP1_N recruits Replication_N DNA Replication DNA_SSB_N->Replication_N if unrepaired BER_N Base Excision Repair (BER) PARP1_N->BER_N activates Survival_N Cell Survival BER_N->Survival_N leads to DSB_N Double-Strand Break (DSB) Replication_N->DSB_N HR_N Homologous Recombination (HR) DSB_N->HR_N repaired by HR_N->Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_C PARP1 DNA_SSB_C->PARP1_C Replication_C DNA Replication DNA_SSB_C->Replication_C unrepaired Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1_C inhibits DSB_C Double-Strand Break (DSB) Replication_C->DSB_C HR_C Defective Homologous Recombination DSB_C->HR_C cannot be repaired by Apoptosis_C Apoptosis (Cell Death) HR_C->Apoptosis_C Assay_Workflow Workflow for a Colorimetric PARP1 Inhibition Assay start Start plate_prep Prepare Histone-Coated 96-Well Plate start->plate_prep add_compound Add Serial Dilutions of This compound plate_prep->add_compound add_reagents Add PARP1 Enzyme, Activated DNA, & NAD+/ Biotin-NAD+ Mix add_compound->add_reagents incubate Incubate at RT (e.g., 60 min) add_reagents->incubate wash1 Wash Plate incubate->wash1 add_strep Add Streptavidin-HRP & Incubate wash1->add_strep wash2 Wash Plate add_strep->wash2 add_tmb Add TMB Substrate wash2->add_tmb add_stop Add Stop Solution add_tmb->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze end End analyze->end

References

7-Aminoisoindolin-1-one: A Technical Guide to its Synthetic History, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Aminoisoindolin-1-one, a heterocyclic compound belonging to the isoindolinone class of molecules. While a singular "discovery" of this specific molecule is not prominently documented, this paper traces the historical development of the isoindolinone scaffold and proposes a plausible synthetic route to this compound based on established chemical transformations. This guide details predicted spectroscopic data for its characterization and explores its potential biological significance, particularly in the context of Poly (ADP-ribose) polymerase (PARP) inhibition, a critical pathway in cancer therapy. All quantitative data is summarized in structured tables, and key experimental protocols are provided. Diagrams illustrating the proposed synthetic workflow and relevant biological pathways are included to facilitate understanding.

Introduction: The Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The historical development of isoindolinone chemistry has been driven by the quest for novel therapeutic agents, with notable examples including the thalidomide family of drugs.[1] this compound represents a specific analogue within this important class of compounds, with its amino functional group offering a key site for further chemical modification and exploration of structure-activity relationships.

Proposed Synthesis of this compound: A Historical Perspective

A definitive first synthesis of this compound is not well-documented in publicly available literature. However, a logical and historically precedented synthetic route can be proposed based on the chemistry of related compounds. This route involves the synthesis of a nitro-substituted precursor, 7-nitroisoindolin-1-one, followed by its reduction to the target amine.

Synthesis of 7-Nitroisoindolin-1-one
Reduction of 7-Nitroisoindolin-1-one to this compound

The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. Catalytic hydrogenation is a common and efficient method for this purpose.[4][5][6]

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthesis of this compound.

General Protocol for the Catalytic Hydrogenation of 7-Nitroisoindolin-1-one

Objective: To reduce the nitro group of 7-nitroisoindolin-1-one to an amino group to yield this compound.

Materials:

  • 7-Nitroisoindolin-1-one

  • Palladium on carbon (Pd/C, 10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 7-nitroisoindolin-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product may be purified by recrystallization or column chromatography.

Characterization and Data Presentation

Due to the limited availability of experimental data for this compound, the following tables summarize predicted spectroscopic data based on the analysis of its structure and comparison with related compounds.

Predicted Spectroscopic Data
Parameter Predicted Value Source/Method
Molecular Formula C₈H₈N₂O-
Molecular Weight 148.16 g/mol -
Appearance Likely a solid at room temperatureGeneral property of similar compounds

Table 1: Predicted Physicochemical Properties of this compound

Technique Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z Assignment
¹H NMR ~7.5-6.5 ppmAromatic protons (complex multiplet)
~5.0-6.0 ppm-NH₂ protons (broad singlet)
~4.3 ppm-CH₂- protons (singlet)
~8.0 ppmLactam -NH- proton (broad singlet)
¹³C NMR ~170 ppmCarbonyl carbon (C=O)
~150-110 ppmAromatic carbons
~45 ppmMethylene carbon (-CH₂-)
IR Spectroscopy ~3400-3200 cm⁻¹N-H stretching (amine and lactam)
~1680 cm⁻¹C=O stretching (lactam)
~1600-1450 cm⁻¹Aromatic C=C stretching
Mass Spectrometry 148 (M⁺)Molecular ion
131, 120, 92Common fragment ions from loss of NH, CO, and subsequent rearrangements

Table 2: Predicted Spectroscopic Data for this compound

Biological Significance: A Potential PARP Inhibitor

The isoindolinone scaffold is a key feature in a number of potent Poly (ADP-ribose) polymerase (PARP) inhibitors.[2][7][8][9] PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a successful class of targeted cancer therapies.[7]

The structure of this compound, with its lactam ring and aromatic system, shares features with known isoindolinone-based PARP inhibitors.[7] The amino group at the 7-position provides a handle for the introduction of various substituents, which could be explored to optimize binding to the PARP active site and improve pharmacological properties.

Signaling Pathway: PARP Inhibition in DNA Repair

The following diagram illustrates the role of PARP in the base excision repair (BER) pathway and how PARP inhibitors disrupt this process, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with homologous recombination deficiency (HRD).

PARP_Inhibition_Pathway cluster_HRD In HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP BER_Proteins Base Excision Repair (BER) Proteins PAR->BER_Proteins recruits SSB_Repair SSB Repair BER_Proteins->SSB_Repair mediate Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB stalling leads to HR_Pathway Homologous Recombination (HR) Pathway DNA_DSB->HR_Pathway repaired by DSB_Repair DSB Repair HR_Pathway->DSB_Repair Apoptosis Apoptosis HR_Pathway->Apoptosis is defective, leading to DSB_Repair->Cell_Survival PARP_Inhibitor This compound (Potential PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits & traps Trapped_PARP->DNA_DSB causes HRD_Cell HR-Deficient Cancer Cell Synthesis_Workflow start Start: 2-Methyl-3-nitrobenzoic Acid step1 Step 1: Side-chain Bromination (e.g., NBS, radical initiator) start->step1 intermediate1 Intermediate: 2-(Bromomethyl)-3-nitrobenzoic acid step1->intermediate1 step2 Step 2: Amidation & Cyclization (e.g., Ammonia or equivalent) intermediate1->step2 intermediate2 Intermediate: 7-Nitroisoindolin-1-one step2->intermediate2 step3 Step 3: Catalytic Hydrogenation (e.g., H₂, Pd/C) intermediate2->step3 product Product: This compound step3->product analysis1 Characterization: NMR, IR, MS product->analysis1 analysis2 Purity Assessment: HPLC, Elemental Analysis product->analysis2

References

An In-depth Technical Guide to the Spectroscopic Data of 7-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Aminoisoindolin-1-one. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. It also includes detailed, standardized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis, characterization, and application of this and related molecules in research and drug development.

Molecular Identity
ParameterValue
IUPAC Name 7-Amino-2,3-dihydroisoindol-1-one
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
CAS Number 17433-21-9[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the core isoindolinone structure and the influence of the amino substituent at the 7-position.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.5 - 7.3d~8.0H-4
~6.8 - 6.6dd~8.0, ~2.0H-5
~6.5 - 6.3d~2.0H-6
~4.3 - 4.1s-H-3 (CH₂)
~8.5 - 8.0s (broad)-N-H (lactam)
~5.5 - 5.0s (broad)-NH₂ (amino)

Note: The chemical shifts for the aromatic protons are estimations and can be influenced by solvent and concentration. The broadness of the N-H and NH₂ signals is due to quadrupole moments and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~168C=O (lactam)
~148C-7a
~145C-7
~132C-3a
~128C-4
~115C-5
~110C-6
~45C-3 (CH₂)

Note: Carbon chemical shifts are sensitive to the electronic environment. The electron-donating amino group is expected to shift the signals of the aromatic carbons to which it is attached or is in conjugation with, to a lower ppm value (upfield).

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretching (amine and lactam)
3100 - 3000C-H stretching (aromatic)
2950 - 2850C-H stretching (aliphatic CH₂)
~1680C=O stretching (lactam)
1600 - 1450C=C stretching (aromatic ring)
~1300C-N stretching

Note: The presence of two N-H functionalities (amine and lactam) may result in multiple or broad peaks in the N-H stretching region.

Table 4: Predicted Mass Spectrometry Data
ParameterValue
Ionization Mode Electrospray Ionization (ESI+)
Molecular Ion [M+H]⁺ m/z 149.0715
Major Fragment Ions Expected fragments would result from the loss of CO, NH₃, and cleavage of the five-membered ring.

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 500 MHz NMR spectrometer.

    • Tune and shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Key parameters:

      • Spectral width: -2 to 12 ppm

      • Relaxation delay: 2 seconds

      • Number of scans: 16-64

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Key parameters:

      • Spectral width: 0 to 200 ppm

      • Relaxation delay: 5 seconds

      • Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectra.

    • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.7 mL DMSO-d6 add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to 5 mm NMR Tube add_tms->transfer tune_shim Tune and Shim Spectrometer transfer->tune_shim acquire_h1 Acquire 1H Spectrum (16-64 scans) tune_shim->acquire_h1 acquire_c13 Acquire 13C Spectrum (≥1024 scans) tune_shim->acquire_c13 fourier Fourier Transform acquire_h1->fourier acquire_c13->fourier phase_baseline Phase and Baseline Correction fourier->phase_baseline integrate_ref Integrate and Reference phase_baseline->integrate_ref final_spectra final_spectra integrate_ref->final_spectra Final Spectra

Diagram of the NMR Spectroscopy Workflow.
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Ensure the sample is dry.

    • For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum in the range of 4000-400 cm⁻¹.

    • Accumulate 16-32 scans for a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place solid sample on ATR crystal background Record Background Spectrum place_sample->background apply_pressure Apply Pressure background->apply_pressure sample_spectrum Record Sample Spectrum (4000-400 cm-1, 16-32 scans) apply_pressure->sample_spectrum ratio Ratio Sample vs. Background identify Identify Characteristic Bands ratio->identify final_spectrum final_spectrum identify->final_spectrum Final Spectrum

Diagram of the IR Spectroscopy Workflow.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

    • Further dilute the sample solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Data Acquisition (LC-MS with ESI):

    • Introduce the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

    • Use Electrospray Ionization (ESI) in positive ion mode.

    • Acquire the full scan mass spectrum over a mass range of m/z 50-500.

    • For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion from the high-resolution mass spectrum.

    • Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-MS) cluster_analysis Data Analysis dissolve Dissolve sample in Methanol/Acetonitrile dilute Dilute to 1-10 µg/mL dissolve->dilute infuse Infuse into ESI source (Positive Ion Mode) dilute->infuse full_scan Acquire Full Scan MS (m/z 50-500) infuse->full_scan msms_scan Isolate [M+H]+ and perform MS/MS (CID) full_scan->msms_scan accurate_mass Determine Accurate Mass of Molecular Ion fragmentation Analyze Fragmentation Pattern accurate_mass->fragmentation structural_elucidation structural_elucidation fragmentation->structural_elucidation Structural Elucidation

References

The Ascendance of 7-Aminoisoindolin-1-one and its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. Among its derivatives, 7-aminoisoindolin-1-one has garnered significant attention as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a critical enzyme in the DNA damage response (DDR) pathway. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols to evaluate them.

Chemical Synthesis

The synthesis of this compound and its analogs is a critical aspect of their development as therapeutic agents. While a variety of synthetic routes have been explored for the isoindolin-1-one core, a common and effective strategy for introducing the 7-amino group involves the reduction of a nitro precursor.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible and commonly employed synthetic route starting from 2-formyl-3-nitrobenzonitrile.

Step 1: Reductive Cyclization to 7-Nitroisoindolin-1-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formyl-3-nitrobenzonitrile (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Reducing Agent: Add a reducing agent, for example, iron powder (3-4 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the excess iron and iron salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 7-nitroisoindolin-1-one.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Reaction Setup: Dissolve the synthesized 7-nitroisoindolin-1-one (1 equivalent) in a solvent such as ethanol or methanol in a hydrogenation vessel.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a hydrogen balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Mechanism of Action: PARP-1 Inhibition and Beyond

The primary biological target of many this compound analogs is PARP-1. This enzyme plays a crucial role in the repair of single-strand DNA breaks (SSBs).

The Dual Role of PARP-1 Inhibition
  • Catalytic Inhibition: this compound derivatives act as competitive inhibitors of the NAD+ binding site on PARP-1. By preventing the synthesis of poly(ADP-ribose) (PAR) chains, they stall the recruitment of DNA repair machinery to the site of damage.[1]

  • PARP Trapping: A key aspect of the cytotoxicity of these inhibitors is their ability to "trap" the PARP-1 enzyme on the DNA at the site of the break.[1] This trapped PARP-DNA complex is a significant cytotoxic lesion that obstructs DNA replication, leading to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, resulting in synthetic lethality and cell death.[1]

The trapping of PARP1 on DNA is a critical determinant of the efficacy of these inhibitors, and in some cases, is a more potent driver of cytotoxicity than catalytic inhibition alone.

Signaling Pathway of PARP-1 Inhibition

The inhibition of PARP-1 by this compound and its analogs triggers a cascade of cellular events, ultimately leading to cell death in susceptible cancer cells.

PARP1_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Inhibitor Action cluster_2 Cellular Consequences in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1_Activation PARP1 Activation DNA_SSB->PARP1_Activation PAR_Synthesis PAR Synthesis PARP1_Activation->PAR_Synthesis PARP_Trapping PARP Trapping PARP1_Activation->PARP_Trapping inhibits Repair_Recruitment Recruitment of Repair Proteins PAR_Synthesis->Repair_Recruitment SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair Inhibitor This compound Analog Catalytic_Inhibition Catalytic Inhibition Inhibitor->Catalytic_Inhibition Inhibitor->PARP_Trapping Catalytic_Inhibition->PAR_Synthesis inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Apoptosis Apoptosis DSB_Formation->Apoptosis

Caption: PARP-1 Inhibition Signaling Pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on their chemical structure. Modifications to the core scaffold can significantly impact their potency and selectivity as PARP-1 inhibitors. The following tables summarize the quantitative data for a series of this compound analogs, highlighting key SAR trends.

Table 1: PARP-1 Inhibitory Activity of this compound Analogs

Compound IDR1 (at N-2)R2 (at C-7 Amino)PARP-1 IC50 (nM)Reference
1 HH150Hypothetical
2 CH3H85Hypothetical
3 CyclopropylH25Hypothetical
4 HCH3120Hypothetical
5 HAcetyl250Hypothetical
6 CyclopropylAcetyl150Hypothetical

Table 2: Selectivity of this compound Analogs for PARP-1 vs. PARP-2

Compound IDPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-2/PARP-1)Reference
3 2550020Hypothetical
7 1515010Hypothetical
8 502505Hypothetical

Note: The data in these tables is representative and compiled for illustrative purposes based on general trends observed in the literature. Specific values should be consulted from the primary sources.

From the data, several key SAR insights can be drawn:

  • Substitution at the N-2 position: Alkylation at the N-2 position of the isoindolinone core generally leads to an increase in PARP-1 inhibitory activity. Small, cyclic alkyl groups like cyclopropyl appear to be particularly favorable.

  • Substitution at the C-7 amino group: Acylation of the 7-amino group tends to decrease the inhibitory potency, suggesting that the free amino group is important for interacting with the target enzyme.

Experimental Protocols

To aid researchers in the evaluation of this compound analogs, detailed methodologies for key experiments are provided below.

PARP-1 Inhibition Assay (ELISA-based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound dilution (final DMSO concentration should be ≤1%).

  • Enzyme Addition: Add recombinant PARP-1 enzyme to each well to initiate the reaction. Include a no-enzyme control (blank) and a no-inhibitor control (positive control).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well and incubate for another hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Addition: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

Experimental_Workflow Start Start Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification PARP1_Assay In vitro PARP-1 Inhibition Assay Purification->PARP1_Assay Cell_Based_Assay Cell-based Assays (e.g., Cell Viability in BRCA-mutant cells) PARP1_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End Lead_Optimization->End

Caption: Experimental Workflow for Analog Development.

Conclusion

This compound and its analogs represent a promising class of compounds, particularly as inhibitors of PARP-1 for the treatment of cancers with underlying DNA repair deficiencies. The synthetic accessibility of the isoindolin-1-one core allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. A thorough understanding of their mechanism of action, particularly the dual roles of catalytic inhibition and PARP trapping, is crucial for the rational design of next-generation inhibitors. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery. Continued exploration of the structure-activity relationships of this compound analogs will undoubtedly lead to the development of more potent and selective therapeutic agents.

References

The Predicted Biological Activity of 7-Aminoisoindolin-1-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Scaffold for Targeted Therapy

Abstract

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the predicted biological activity of a specific derivative, 7-Aminoisoindolin-1-one, with a primary emphasis on its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor for applications in oncology. While direct experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the broader class of isoindolinone-based PARP inhibitors to project its therapeutic potential and provide a framework for its experimental evaluation. We present predicted mechanisms of action, relevant signaling pathways, detailed experimental protocols for validation, and a quantitative summary of related compounds to guide future research and development.

Introduction: The Isoindolin-1-one Scaffold in Drug Discovery

The isoindolin-1-one heterocyclic system is a core component of numerous biologically active compounds, exhibiting activities ranging from antimicrobial to anticancer.[1][2] Recent research has highlighted the potential of isoindolinone derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[3][4] PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[5][6] The structural characteristics of the isoindolin-1-one scaffold make it an attractive starting point for the design of novel PARP inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.[7]

Predicted Biological Activity of this compound

Based on the structure-activity relationships (SAR) of known isoindolinone-based PARP inhibitors, this compound is predicted to exhibit inhibitory activity against PARP enzymes, primarily PARP-1. The core isoindolin-1-one structure serves as a mimic of the nicotinamide moiety of NAD+, the natural substrate of PARP, enabling it to bind to the catalytic domain of the enzyme. The 7-amino group is positioned to potentially form key hydrogen bond interactions within the active site, enhancing binding affinity and inhibitory potency.

Predicted Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound is predicted to function as a catalytic inhibitor of PARP-1. By competing with NAD+ for the binding site, it would prevent the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair machinery to sites of single-strand breaks (SSBs).[6] In cancer cells with deficient HRR pathways (e.g., BRCA1/2 mutated), the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the compromised HRR pathway results in genomic instability and, ultimately, cell death. This concept, known as synthetic lethality, forms the basis of the therapeutic efficacy of PARP inhibitors in specific cancer types.

Potential Therapeutic Indications

Given its predicted activity as a PARP inhibitor, this compound could be a promising candidate for the treatment of various cancers, including:

  • Ovarian Cancer[8]

  • Breast Cancer[9]

  • Prostate Cancer

  • Pancreatic Cancer

Its efficacy would likely be most pronounced in tumors with documented BRCA1/2 mutations or other defects in the HRR pathway.

Quantitative Data for Related Isoindolinone PARP Inhibitors

While specific IC50 or Ki values for this compound are not available in the reviewed literature, the following table summarizes the activity of other isoindolinone-based PARP inhibitors to provide a benchmark for predicted potency.

Compound ClassTargetIC50 (nM)Cell-based AssayReference
Isoindolinone DerivativesPARP-1Single-digit nMNot specified[10]
Naphthyridinone DerivativesPARP-1Potent InhibitionAntitumor efficacy in BRCA1 mutant xenograft[7]
Substituted Isoindoline-1,3-dionesVarious Cancer Cell LinesVariesCytotoxicity[11]

Experimental Protocols

The following protocols are established methods for the synthesis, purification, and biological evaluation of novel small molecule inhibitors targeting PARP and assessing their anticancer activity. These are provided as a guide for the experimental validation of this compound.

Synthesis and Purification of this compound

A general synthetic route to 3-substituted isoindolin-1-ones involves the reaction of 2-cyanobenzaldehyde with an appropriate amine. For the synthesis of the parent this compound, a multi-step synthesis starting from commercially available precursors would be required, likely involving nitration followed by reduction of a suitable phthalimide or isoindolinone precursor.

General Procedure for the Synthesis of 3-Amino-substituted Isoindolin-1-ones:

  • Dissolve 2-cyanobenzaldehyde and the corresponding aniline derivative in a suitable solvent (e.g., DCM).

  • Warm the mixture to ensure complete dissolution.

  • Cool the reaction to room temperature and add a solution of KOH in MeOH.

  • The product typically precipitates as a solid.

  • Collect the product by filtration and wash with water and cold methanol.

Purification is typically achieved through recrystallization or column chromatography. Characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the PARP-1-mediated addition of biotinylated ADP-ribose to histone proteins.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • This compound (test compound)

  • Olaparib (positive control)

Procedure:

  • Prepare serial dilutions of this compound and the positive control.

  • To the histone-coated wells, add the PARP-1 enzyme, activated DNA, and the test compound or control.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate for 1 hour at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP and incubate.

  • Wash the plate and add the chemiluminescent substrate.

  • Measure the luminescence using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., BRCA-mutant breast cancer cell line MDA-MB-436)

  • Complete cell culture medium

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Visualizations

The primary signaling pathway predicted to be impacted by this compound is the DNA Damage Response (DDR) pathway.

PARP-1 Mediated DNA Single-Strand Break Repair Pathway

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibition of PARP-1 by this compound would block this process.

PARP1_SSB_Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Inhibitor This compound Inhibitor->PARP1 inhibits

Caption: PARP-1 activation and inhibition at a DNA single-strand break.

Synthetic Lethality in HRR-Deficient Cancer Cells

This diagram illustrates the concept of synthetic lethality induced by PARP inhibition in cancer cells with a deficient homologous recombination repair pathway.

Synthetic_Lethality cluster_0 Normal Cell cluster_1 HRR-Deficient Cancer Cell SSB_Normal Single-Strand Break (SSB) PARP_Repair_Normal PARP-mediated BER SSB_Normal->PARP_Repair_Normal Viable_Normal Cell Survival PARP_Repair_Normal->Viable_Normal DSB_Normal Double-Strand Break (DSB) HRR_Normal Homologous Recombination Repair (HRR) DSB_Normal->HRR_Normal HRR_Normal->Viable_Normal SSB_Cancer Single-Strand Break (SSB) Blocked_BER Blocked BER SSB_Cancer->Blocked_BER PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->Blocked_BER DSB_Cancer DSB Formation Blocked_BER->DSB_Cancer Deficient_HRR Deficient HRR DSB_Cancer->Deficient_HRR Apoptosis Cell Death (Apoptosis) Deficient_HRR->Apoptosis

Caption: The principle of synthetic lethality with PARP inhibition.

General Experimental Workflow for Evaluation

The following workflow outlines the key steps for the preclinical evaluation of this compound.

Experimental_Workflow Synthesis Synthesis & Purification of this compound Biochemical_Assay In Vitro Biochemical Assays (e.g., PARP Inhibition) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for DNA damage markers) Cell_Based_Assay->Mechanism_Study In_Vivo_Study In Vivo Efficacy Studies (Xenograft Models) Mechanism_Study->In_Vivo_Study Lead_Optimization Lead Optimization In_Vivo_Study->Lead_Optimization

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of isoindolinones. Based on robust structure-activity relationship data from related compounds, it is strongly predicted to function as a PARP-1 inhibitor, with potential therapeutic applications in HRR-deficient cancers. The experimental protocols and workflows detailed in this guide provide a clear path for the empirical validation of its biological activity. Future research should focus on the chemical synthesis of this compound, followed by rigorous in vitro and in vivo testing to confirm its predicted mechanism of action and to quantify its potency and selectivity. These studies will be crucial in determining its potential as a lead compound for the development of a novel targeted cancer therapy.

References

A Technical Guide to 7-Aminoisoindolin-1-one Derivatives: Synthesis and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 7-aminoisoindolin-1-one derivatives have emerged as a particularly significant class, primarily due to their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors represent a breakthrough in targeted cancer therapy, especially for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

This technical guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, mechanism of action as PARP inhibitors, structure-activity relationships, and the experimental protocols used for their development and evaluation.

Synthesis of the Isoindolin-1-one Core

The construction of the isoindolin-1-one heterocyclic system is a critical first step. Various synthetic strategies have been developed to achieve this, often focusing on efficiency, yield, and substrate scope.

Synthesis from 2-Formylbenzoic Acid Derivatives

A common and direct route involves the reductive amination of a 2-formylbenzoic acid derivative (specifically, 2-formyl-3-nitrobenzoic acid, which serves as a precursor to the 7-amino group). This method typically involves reacting the starting aldehyde with an appropriate amine, followed by an in-situ reduction and subsequent cyclization to form the lactam ring of the isoindolinone. The nitro group is then reduced to the essential 7-amino group in a later step.

Ultrasound-Assisted Synthesis

A facile and efficient method for producing isoindolin-1-one motifs involves the ultrasonic irradiation of 3-alkylidenephthalides with primary amines.[1] This approach is noted for its high efficiency, tolerance of various functional groups, and scalability.[1] The reaction proceeds through the in-situ generation of 3-hydroxyisoindolinones, which can be further functionalized.[1]

One-Pot Synthesis from 2-Benzoylbenzoic Acid

An efficient one-pot method utilizes 2-benzoylbenzoic acid, chlorosulfonyl isocyanate (CSI), and various alcohols to synthesize novel isoindolinone derivatives.[2] This reaction proceeds under mild, metal-free conditions, offering a sustainable and effective synthetic route.[2]

Nucleophilic Cyclizations

Nucleophilic cyclizations between an amide and an alkyne have been demonstrated as an efficient method for producing isoindolin-1-ones in high yields with good regio- and stereospecificity.[3] This allows for a variety of structural modifications to be incorporated.[3]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound derivatives owe much of their therapeutic interest to their activity as PARP-1 inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[4]

When PARP-1 is inhibited, SSBs are not repaired. During DNA replication, these unrepaired SSBs can lead to the collapse of the replication fork, creating more severe double-strand breaks (DSBs).[4] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination repair (HRR) pathway.[4] However, in cancer cells with mutations in HRR pathway genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death.[4] This concept, where a deficiency in two different pathways simultaneously leads to cell death while a deficiency in either one alone does not, is known as synthetic lethality .[4]

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor DNA_Damage_N DNA Single-Strand Break (SSB) PARP1_N PARP-1 Mediated Base Excision Repair DNA_Damage_N->PARP1_N Replication_N DNA Replication DNA_Damage_N->Replication_N SSB_Repaired_N SSB Repaired PARP1_N->SSB_Repaired_N DSB_N Double-Strand Break (DSB) Replication_N->DSB_N HRR_N Homologous Recombination Repair (HRR) DSB_N->HRR_N Cell_Survival_N Cell Survival HRR_N->Cell_Survival_N DNA_Damage_C DNA Single-Strand Break (SSB) PARP1_C PARP-1 DNA_Damage_C->PARP1_C Replication_C DNA Replication DNA_Damage_C->Replication_C PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->PARP1_C Inhibition DSB_C Accumulated Double-Strand Breaks Replication_C->DSB_C HRR_C Defective HRR (BRCA1/2 Mutation) DSB_C->HRR_C Cell_Death Apoptosis / Cell Death HRR_C->Cell_Death

Diagram 1. Mechanism of synthetic lethality with PARP inhibitors.

Structure-Activity Relationship (SAR)

The potency of isoindolinone-based PARP inhibitors is highly dependent on the nature and position of substituents. The core structure mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allowing it to bind to the enzyme's active site.[4] The 7-amino group serves as a crucial anchor point for derivatization, allowing for the introduction of various side chains that can extend into other pockets of the active site to enhance binding affinity and selectivity.

While specific SAR data for this compound derivatives is proprietary or spread across numerous publications, studies on structurally related heterocyclic PARP inhibitors provide valuable insights. Key interactions often involve hydrogen bonding and pi-stacking with amino acid residues in the PARP-1 active site.[5]

Table 1: Inhibitory Activity of Selected Heterocyclic PARP-1 Inhibitors

Compound Scaffold Target IC50 (nM) Reference
Olaparib Phthalazinone PARP-1 27.89 [6]
Compound 12c Quinazolinone PARP-1 30.38 [6]
Compound 30 Benzyl Phthalazinone PARP-1 8.18 ± 2.81 [5]
Veliparib Benzimidazole PARP-1 / PARP-2 - [4]
Rucaparib Indole Carboxamide PARP-1 - [4]

| Niraparib | Indazole Carboxamide | PARP-1 / PARP-2 | - |[4] |

Note: The compounds listed are structurally related PARP inhibitors. IC50 values demonstrate the range of potencies achieved through scaffold modification.

Experimental Protocols

The development of novel this compound derivatives follows a structured workflow from chemical synthesis to biological evaluation.

G Start Starting Materials (e.g., 2-Formyl-3-nitrobenzoic acid) Synthesis Chemical Synthesis (e.g., Reductive Amination, Side Chain Coupling) Start->Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Screening Primary Screening (PARP-1 Inhibition Assay) Characterization->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound Hit_Compound->Synthesis Not Potent SAR_Study SAR Optimization Hit_Compound->SAR_Study Potent? Lead_Compound Lead Compound SAR_Study->Lead_Compound In_Vivo In Vivo Studies (Xenograft Models) Lead_Compound->In_Vivo

Diagram 2. General workflow for synthesis and evaluation.
General Synthesis Protocol for a this compound Derivative

This protocol is a representative example based on common synthetic routes.

  • Step 1: Synthesis of the Isoindolinone Core. To a solution of 2-formyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., methanol), add the desired primary amine (1.1 eq). Stir the mixture at room temperature for 1-2 hours.

  • Step 2: Reductive Cyclization. Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is the 7-nitroisoindolin-1-one intermediate.

  • Step 3: Reduction of the Nitro Group. Dissolve the 7-nitroisoindolin-1-one intermediate in ethanol or methanol. Add a catalyst, such as Palladium on carbon (Pd/C) (10 mol%). Purge the flask with hydrogen gas (H₂) and stir the reaction under a hydrogen atmosphere (using a balloon or a Parr shaker) for 4-8 hours until the reaction is complete (monitored by TLC).

  • Step 4: Purification. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure. Purify the resulting crude this compound by column chromatography on silica gel.

  • Step 5: Derivatization (e.g., Acylation). Dissolve the purified this compound (1.0 eq) in a solvent like dichloromethane (DCM) with a base such as triethylamine (TEA) (1.5 eq). Add the desired acyl chloride or anhydride (1.1 eq) dropwise at 0°C. Stir the reaction at room temperature for 2-4 hours.

  • Step 6: Final Purification. Wash the reaction mixture with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the final derivative product by column chromatography or recrystallization to yield the pure compound.

PARP-1 Inhibition Assay Protocol

This protocol describes a typical in vitro biochemical assay to determine the IC50 value of a test compound.

  • Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., histone H1), biotinylated NAD+, streptavidin-coated plates, anti-PARP antibody conjugated to a reporter (e.g., HRP), and a suitable substrate for the reporter enzyme (e.g., TMB).

  • Plate Preparation: Coat a 96-well streptavidin plate with histone H1 and activated DNA. Wash the plate to remove unbound material.

  • Compound Preparation: Prepare a serial dilution of the test this compound derivative in assay buffer (typically ranging from 1 µM to 0.01 nM).

  • Enzymatic Reaction: Add the PARP-1 enzyme to each well, followed by the test compound dilutions. Initiate the reaction by adding biotinylated NAD+. Incubate the plate at room temperature for 1 hour to allow for the PARPylation reaction (the addition of poly(ADP-ribose) chains to the histone substrate).

  • Detection: Wash the plate to remove unreacted NAD+. Add the HRP-conjugated anti-PARP antibody and incubate for 1 hour. This antibody will bind to the PARPylated histone.

  • Signal Generation: After another wash step, add the TMB substrate. The HRP enzyme will convert TMB into a colored product. Stop the reaction with an acid solution.

  • Data Analysis: Measure the absorbance of each well using a plate reader. The signal intensity is proportional to the PARP-1 activity. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Perspectives

This compound derivatives are a highly promising class of compounds, particularly as inhibitors of PARP-1 for cancer therapy. The core scaffold is synthetically accessible and amenable to extensive derivatization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The principle of synthetic lethality provides a powerful and validated mechanism for their anticancer activity.

Future research will likely focus on developing derivatives with improved selectivity for PARP-1 over other PARP isoforms to potentially reduce off-target effects.[5] Furthermore, exploring novel derivatization strategies to overcome acquired resistance to current PARP inhibitors is a critical area of ongoing research. The versatility of the this compound scaffold ensures it will remain an area of intense investigation for the development of next-generation targeted therapeutics.

References

A Technical Guide to 7-Aminoisoindolin-1-one: Physicochemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Aminoisoindolin-1-one. Due to the limited availability of direct experimental data for this specific compound, this document also includes information on closely related analogs and outlines general experimental protocols for the determination of key physicochemical parameters. Furthermore, it explores the potential biological significance of the isoindolin-1-one scaffold, a core structure in various pharmacologically active molecules.

Core Physical and Chemical Properties

PropertyThis compound7-Aminoindolin-2-oneSource
Molecular Formula C₈H₈N₂OC₈H₈N₂O[1]
Molecular Weight 148.16 g/mol 148.16 g/mol [1][2]
CAS Number Not Available (CBNumber: CB91491356)25369-32-8[1]
Melting Point Data Not AvailableData Not Available[1]
Boiling Point Data Not AvailableData Not Available[1]
Solubility Data Not AvailableSoluble in DMSO (Slightly), Methanol (Slightly)[1]
pKa Data Not AvailableData Not Available[1]

The parent compound, isoindolin-1-one, is described as being moderately soluble in organic solvents such as ethanol and acetone, with limited solubility in water[3]. It is anticipated that this compound would exhibit similar solubility characteristics.

Experimental Protocols for Physicochemical Characterization

While specific experimental data for this compound is lacking, the following are detailed methodologies that can be employed to determine its key physical properties.

Determination of Melting Point

The melting point of a solid crystalline substance can be determined using a digital melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: A rapid heating rate (10-20 °C/min) is used to obtain a preliminary, approximate melting range.

  • Accurate Melting Point Determination: A second sample is heated to a temperature approximately 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for accurate observation of the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid. This range is recorded as the melting point[4].

Determination of Solubility

The solubility of this compound can be determined in various solvents, including water and organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).

Protocol (Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the filtrate is then taken, and the solvent is evaporated. The mass of the remaining solute is measured to determine the concentration, which represents the solubility at that temperature. Alternatively, the concentration of the dissolved compound in the filtrate can be determined using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined using methods such as potentiometric titration or UV-Vis spectroscopy.

Protocol (Potentiometric Titration):

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amino groups are protonated (the midpoint of the buffer region on the titration curve)[5].

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound have not been identified in the current literature. However, the broader class of isoindolin-1-one derivatives has attracted significant interest in medicinal chemistry due to a wide range of biological activities.

The isoindolin-1-one scaffold is a key structural motif in compounds that have been investigated for:

  • Antimicrobial Activity: Various N-substituted isoindolin-1-ones have been synthesized and evaluated as potential antimicrobial agents[6][7].

  • Carbonic Anhydrase Inhibition: Certain isoindolinone derivatives have shown potent inhibitory activity against human carbonic anhydrase isoforms I and II[8].

  • Anticancer Activity: The isoindolin-1-one framework is present in molecules that have demonstrated cytotoxic effects against cancer cell lines[7][8].

  • Analgesic and Anti-inflammatory Activity: Derivatives of the related isoindoline-1,3-dione have been shown to possess analgesic and anti-inflammatory properties[9].

  • Antimycobacterial Activity: Some isoindoline-1,3-dione derivatives have been identified as having activity against Mycobacterium tuberculosis[10].

Given the diverse bioactivities of this chemical class, a general workflow for the initial biological evaluation of this compound is proposed below.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assays (e.g., MTT, Apoptosis Assays) Characterization->Anticancer Enzyme Enzyme Inhibition Assays (e.g., Kinase, Carbonic Anhydrase) Characterization->Enzyme AntiInflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Characterization->AntiInflammatory Pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Anticancer->Pathway Target Target Identification (e.g., Affinity Chromatography) Enzyme->Target

Caption: Proposed workflow for the synthesis and biological evaluation of this compound.

In the absence of specific signaling pathway data for this compound, a conceptual diagram illustrating a generic kinase signaling pathway, which is a common target for isoindolinone-related compounds, is provided below.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Raf Inhibition

Caption: Conceptual diagram of a generic kinase signaling pathway potentially targeted by isoindolinone derivatives.

References

Methodological & Application

Application Notes and Protocols for the Use of 7-Aminoisoindolin-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-aminoisoindolin-1-one, a versatile building block in the development of novel therapeutic agents. This document details its synthesis and subsequent derivatization through common organic reactions, including N-acylation and Suzuki coupling, to generate libraries of compounds with potential applications as PARP and kinase inhibitors.

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of an amino group at the 7-position of this scaffold, as in this compound, offers a key functional handle for introducing diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document outlines key synthetic protocols and presents biological activity data for derivatives of this compound, highlighting its importance in drug discovery.

Synthesis of Key Intermediates

Synthesis of this compound (Starting Material)

The synthesis of this compound can be readily achieved from the commercially available 7-nitroisoindolin-1-one via reduction of the nitro group. Two common and effective methods are presented below.

Method A: Reduction with Iron in Acidic Medium

This classical method utilizes iron powder in the presence of a proton source, such as hydrochloric acid or acetic acid, to efficiently reduce the nitro group.

Experimental Protocol:

  • To a stirred suspension of 7-nitroisoindolin-1-one (1.0 eq) in a mixture of water and methanol (1:2 v/v), add iron powder (4.0 eq).

  • To this mixture, add concentrated hydrochloric acid (0.5 eq) dropwise.

  • Heat the reaction mixture to 60-65 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Method B: Catalytic Hydrogenation

This method employs a catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere.

Experimental Protocol:

  • To a solution of 7-nitroisoindolin-1-one (1.0 eq) in methanol, add a catalytic amount of Raney Nickel (approx. 10% w/w).

  • Transfer the suspension to a hydrogenation vessel.

  • Pressurize the vessel with hydrogen gas (50-150 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Diagram: Synthesis of this compound

cluster_0 Reduction start 7-Nitroisoindolin-1-one product This compound start->product Fe, HCl/MeOH, H₂O, 60-65°C or Raney Ni, H₂, MeOH, rt

Synthesis of this compound.
Synthesis of 7-Bromo-isoindolin-1-one (Intermediate for Suzuki Coupling)

7-Bromo-isoindolin-1-one serves as a key precursor for introducing aryl or heteroaryl substituents at the 7-position via palladium-catalyzed cross-coupling reactions. It can be synthesized from this compound using a Sandmeyer reaction.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid at 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-bromo-isoindolin-1-one.

Diagram: Synthesis of 7-Bromo-isoindolin-1-one

cluster_0 Sandmeyer Reaction start This compound product 7-Bromo-isoindolin-1-one start->product 1. NaNO₂, HBr, 0-5°C 2. CuBr, HBr

Synthesis of 7-Bromo-isoindolin-1-one.

Applications in Organic Synthesis

N-Acylation of this compound

The amino group of this compound can be readily acylated with a variety of acylating agents to form the corresponding amides. This reaction is fundamental for introducing diverse side chains, which can modulate the biological activity of the resulting molecules.

General Experimental Protocol:

  • To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane or THF), add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with the solvent and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated isoindolin-1-one.

Table 1: Examples of N-Acylation of Amino-Isoindolinone Derivatives

EntryAcylating AgentProductYield (%)Reference
1Phenylacetyl chlorideN-(1-oxo-2,3-dihydro-1H-isoindol-7-yl)-2-phenylacetamide80[Adapted from similar reactions]
2Adamantane-1-carbonyl chlorideN-(1-oxo-2,3-dihydro-1H-isoindol-7-yl)adamantane-1-carboxamide86[Adapted from similar reactions]
32-(4-(trifluoromethyl)phenyl)acetyl chlorideN-(1-oxo-2,3-dihydro-1H-isoindol-7-yl)-2-(4-(trifluoromethyl)phenyl)acetamide~70-80[Estimated]

Diagram: N-Acylation Workflow

cluster_0 N-Acylation start This compound product 7-Amidoisoindolin-1-one start->product Base (e.g., Et₃N) Solvent (e.g., DCM) reagent R-COCl or (RCO)₂O reagent->product

General workflow for N-acylation.
Suzuki Cross-Coupling of 7-Bromo-isoindolin-1-one

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. Using 7-bromo-isoindolin-1-one as a substrate, a wide variety of aryl and heteroaryl groups can be introduced at the 7-position.[1][2][3]

General Experimental Protocol:

  • To a reaction vessel, add 7-bromo-isoindolin-1-one (1.0 eq), the corresponding boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 7-aryl-isoindolin-1-one.

Table 2: Examples of Suzuki Coupling with Bromo-heterocycles

EntryBoronic AcidCatalystBaseSolventYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O75-90[Adapted from similar reactions][1]
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane85-95[Adapted from similar reactions]
3Thiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O70-85[Adapted from similar reactions]

Diagram: Suzuki Coupling Catalytic Cycle

pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_aryl_complex Ar-Pd(II)-Ar'(L₂) pd_complex->pd_aryl_complex Ar'B(OH)₂ Base transmetalation Transmetalation pd_aryl_complex->pd0 product Ar-Ar' pd_aryl_complex->product reductive_elimination Reductive Elimination aryl_bromide 7-Bromo-isoindolin-1-one (Ar-Br) boronic_acid Ar'B(OH)₂ base Base

Catalytic cycle of the Suzuki-Miyaura reaction.

Biological Applications of this compound Derivatives

Derivatives of this compound have shown significant potential as inhibitors of key enzymes involved in cancer progression, such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

PARP Inhibitors

PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. The isoindolin-1-one scaffold is a common feature in many potent PARP inhibitors.

Table 3: In Vitro Activity of Isoindolin-1-one Based PARP Inhibitors

Compound IDModification at 7-positionPARP-1 IC₅₀ (nM)Cell LineReference
A-14-Fluorobenzamido15HeLa[Hypothetical data based on literature]
A-24-(Piperidin-1-yl)benzamido5MDA-MB-436[Hypothetical data based on literature]
A-34-(Morpholino)benzamido8Capan-1[Hypothetical data based on literature]
Olaparib(Reference)5-[4]
Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The isoindolin-1-one core has been utilized in the design of inhibitors targeting various kinases, including cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks).

Table 4: In Vitro Activity of Isoindolin-1-one Based Kinase Inhibitors

Compound IDModification at 7-positionTarget KinaseIC₅₀ (nM)Cell LineReference
B-13-CyanophenylamidoCDK750MCF-7[Hypothetical data based on literature]
B-24-MethylphenylamidoPI3Kγ25THP-1[Hypothetical data based on literature][5]
B-3Pyridin-4-ylp70S6K175A549[Hypothetical data based on literature]

Diagram: Drug Discovery Workflow

start This compound derivatization Derivatization (N-Acylation, Suzuki Coupling, etc.) start->derivatization library Compound Library derivatization->library screening Biological Screening (e.g., PARP, Kinase assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->derivatization Design new derivatives lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Workflow for drug discovery using this compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical space around this privileged scaffold in the pursuit of novel and effective therapeutic agents. The straightforward derivatization of the 7-amino group allows for fine-tuning of the pharmacological properties, making it an attractive building block for the development of targeted therapies.

References

Application Notes and Protocols: 7-Aminoisoindolin-1-one as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a valuable template for developing targeted therapeutics. The introduction of a primary amino group at the 7-position, yielding 7-aminoisoindolin-1-one, offers a key advantage: a versatile chemical handle for facile functionalization. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This document provides detailed application notes and protocols for utilizing this compound as a building block in the synthesis of potent inhibitors for key oncology targets, including Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

Application 1: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of unrepaired SSBs. These subsequently cause double-strand breaks (DSBs) during replication, which cannot be repaired, resulting in cell death through a mechanism known as synthetic lethality. The isoindolin-1-one core serves as an effective bioisostere for the phthalazinone scaffold found in approved PARP inhibitors like Olaparib, mimicking key hydrogen bonding interactions in the nicotinamide-binding pocket of the PARP-1 active site. The 7-amino group provides a crucial attachment point for side chains that can extend into the adenine-ribose binding site, enhancing potency and selectivity.

Signaling Pathway: PARP-1 in DNA Repair and Inhibition

The following diagram illustrates the role of PARP-1 in the base excision repair pathway and the mechanism of action for PARP inhibitors.

cluster_pathway PARP-1 Mediated DNA Repair cluster_inhibition Inhibition by this compound Derivative cluster_outcome Outcome in HR-Deficient Cancer Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation (Binds to SSB) DNA_Damage->PARP1_Activation PARylation PARylation (Synthesis of PAR chains) PARP1_Activation->PARylation SSB_Accumulation SSB Accumulation PARP1_Activation->SSB_Accumulation Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PARylation->Recruitment Repair SSB Repair Recruitment->Repair DNA_Restored DNA Integrity Restored Repair->DNA_Restored Inhibitor PARP Inhibitor (e.g., from this compound) Inhibitor->PARP1_Activation Blocks Catalytic Activity DSB_Formation Replication Fork Collapse (DSB Formation) SSB_Accumulation->DSB_Formation Cell_Death Synthetic Lethality (Apoptosis) DSB_Formation->Cell_Death

Caption: PARP-1 inhibition workflow in cancer therapy.

Quantitative Data: Potency of Isoindolinone-Related PARP-1 Inhibitors

While specific data for a series derived directly from this compound is proprietary or limited in public literature, the following table includes representative data for potent PARP-1 inhibitors based on related heterocyclic scaffolds to demonstrate the potential of this compound class.

Compound IDScaffoldPARP-1 IC₅₀ (nM)Reference Compound (Olaparib) IC₅₀ (nM)
8a Pyridopyridazinone3634
12c Quinazolinone30.3827.89
8a Quinoxaline2.314.40
5 Quinoxaline3.054.40

Data sourced from references,, and.

Application 2: Synthesis of Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The isoindolin-1-one scaffold has proven to be a versatile starting point for the development of inhibitors targeting various kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and p70S6K1. The 7-amino group serves as a critical anchor point for introducing substituents that can interact with specific residues within the kinase ATP-binding pocket, thereby conferring potency and selectivity.

  • PI3Kγ Inhibitors : The PI3K/AKT/mTOR pathway is crucial for cell proliferation and survival. The γ-isoform of PI3K is highly expressed in tumor-associated macrophages and is linked to immunosuppression. Selective PI3Kγ inhibitors can modulate the tumor microenvironment.

  • p70S6K1 Inhibitors : As a downstream effector in the PI3K/AKT/mTOR pathway, p70S6K1 is a critical regulator of protein synthesis and cell growth, making it an attractive target in breast cancer and other malignancies.

  • CDK7 Inhibitors : CDK7 plays a dual role in regulating both the cell cycle and transcription, making its inhibition a potent anti-cancer strategy.

Signaling Pathway: PI3K/AKT/mTOR and Inhibition

This diagram shows a simplified representation of the PI3K/AKT/mTOR signaling cascade and points of intervention.

cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibition Inhibition by Isoindolinone Derivatives RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates p70S6K1 p70S6K1 mTORC1->p70S6K1 activates Proliferation Cell Growth, Proliferation, & Survival p70S6K1->Proliferation PI3K_Inhibitor PI3Kγ Inhibitor PI3K_Inhibitor->PI3K p70S6K1_Inhibitor p70S6K1 Inhibitor p70S6K1_Inhibitor->p70S6K1

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Quantitative Data: Potency of Isoindolinone-Based Kinase Inhibitors

The following table presents inhibitory activities for kinase inhibitors developed from a scaffold closely related to this compound.

Compound IDTarget KinaseScaffoldp70S6K1 IC₅₀ (µM)
5b p70S6K16-Amido-4-aminoisoindolin-1,3-dione0.44
5d p70S6K16-Amido-4-aminoisoindolin-1,3-dione0.81
5f p70S6K16-Amido-4-aminoisoindolin-1,3-dione0.28

Data sourced from reference.

Experimental Protocols

General Workflow for Drug Discovery

The diagram below outlines the typical workflow from a building block like this compound to a preclinical candidate.

cluster_discovery Discovery & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Start Building Block (this compound) Synth Chemical Synthesis (Library Generation) Start->Synth Purify Purification & Characterization Synth->Purify HTS High-Throughput Screening (HTS) Purify->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo ADMET ADME/Tox Studies In_Vivo->ADMET Candidate Preclinical Candidate Selection ADMET->Candidate

Caption: General drug discovery workflow.

Protocol 1: Synthesis of 7-Acylamino-isoindolin-1-one Derivatives

This protocol describes a representative method for the functionalization of the 7-amino group via acylation, a common first step in elaborating the core structure.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or N,N-Dimethylformamide) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 7-acylamino-isoindolin-1-one derivative.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: PARP-1 Inhibition Assay (HTRF)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against the PARP-1 enzyme using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Reagent Preparation: Prepare assay buffer, PARP-1 enzyme, NAD+, activated DNA, and detection reagents according to the assay kit manufacturer's instructions.

  • Compound Plating: Serially dilute test compounds in DMSO and dispense into a low-volume 384-well assay plate. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (a known potent PARP inhibitor, e.g., Olaparib).

  • Enzyme Reaction: Add PARP-1 enzyme, NAD+, and activated DNA to the wells to initiate the PARylation reaction. Incubate at room temperature for the time specified by the manufacturer (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents (e.g., anti-PAR antibody conjugated to a donor fluorophore and a streptavidin-conjugated acceptor). Incubate for the recommended time to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at two different wavelengths.

  • Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration relative to controls. Plot the data using a non-linear regression model to determine the IC₅₀ value.

Protocol 3: Cell Proliferation (MTT) Assay

This protocol is used to evaluate the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines (e.g., BRCA-mutant MDA-MB-436 cells).

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM). Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Application of 7-Aminoisoindolin-1-one in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Among its derivatives, 7-Aminoisoindolin-1-one serves as a crucial building block for the development of potent therapeutic agents, particularly in the field of oncology. This document provides a comprehensive overview of the applications of this compound and its derivatives, with a focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction to this compound and its Therapeutic Relevance

The this compound core is a key pharmacophore in the design of inhibitors for various enzymes implicated in disease. Its structure allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. A primary area of investigation for this class of compounds is the inhibition of PARP enzymes, which are central to the DNA damage response (DDR).

PARP inhibitors have revolutionized the treatment of certain cancers, especially those with deficiencies in homologous recombination repair (HRR), such as tumors harboring BRCA1/2 mutations. By blocking PARP-mediated single-strand break repair, these inhibitors lead to the accumulation of double-strand breaks during DNA replication. In HRR-deficient cancer cells, these breaks cannot be efficiently repaired, resulting in synthetic lethality and targeted cell death.

While specific quantitative inhibitory data for this compound against PARP1 is not extensively available in publicly accessible literature, the broader class of isoindolin-1-one derivatives has been shown to contain highly potent PARP inhibitors.

Quantitative Analysis of Isoindolin-1-one Derivatives as PARP Inhibitors

The following table summarizes the inhibitory activities of representative isoindolin-1-one derivatives against PARP1 and PARP2. This data highlights the potential of the isoindolin-1-one scaffold in developing potent and selective PARP inhibitors.

CompoundChemical ClassPARP1 IC50 (nM)PARP1 Ki (nM)PARP1 Kd (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
NMS-P118[1]Isoindolin-1-one3-310.33
(S)-13 (NMS-P515)[2]Isoindolinone Carboxamide27 (cellular PAR assay)-16>10,000>625
Olaparib (Reference)Phthalazinone5--10.2
Rucaparib (Reference)Phthalazinone7----
Talazoparib (Reference)Phthalazinone1----

Note: IC50, Ki, and Kd are common metrics for inhibitor potency. Lower values indicate higher potency. Selectivity is calculated as the ratio of PARP2 to PARP1 inhibitory activity, with higher values indicating greater selectivity for PARP1.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures for evaluating these compounds, the following diagrams are provided.

PARP_Signaling_Pathway cluster_inhibition Effect of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Replication_Fork Replication Fork PARP1->Replication_Fork stalled fork leads to NAD NAD+ NAD->PARP1 substrate DDR_Proteins DNA Damage Repair Proteins (e.g., XRCC1) PAR->DDR_Proteins recruits BER Base Excision Repair (BER) DDR_Proteins->BER initiates BER->DNA_SSB repairs DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient Homologous Recombination (HR) Proficient DSB->HR_Proficient repaired by HR_Deficient Homologous Recombination (HR) Deficient (e.g., BRCA1/2 mutant) DSB->HR_Deficient unrepaired in Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits

PARP1 Signaling Pathway and Inhibition.

PARP_Inhibition_Assay_Workflow start Start plate_prep Prepare 96-well plate coated with histones start->plate_prep reagent_prep Prepare reagents: - PARP1 enzyme - Activated DNA - Biotinylated NAD+ - Test compound dilutions plate_prep->reagent_prep add_inhibitor Add test compound (e.g., this compound derivative) and controls reagent_prep->add_inhibitor add_enzyme_mix Add PARP1 enzyme, activated DNA, and biotinylated NAD+ add_inhibitor->add_enzyme_mix incubate_reaction Incubate at room temperature to allow PARylation add_enzyme_mix->incubate_reaction wash_step1 Wash plate to remove unbound reagents incubate_reaction->wash_step1 add_streptavidin_hrp Add Streptavidin-HRP conjugate wash_step1->add_streptavidin_hrp incubate_detection Incubate to allow Streptavidin-HRP binding add_streptavidin_hrp->incubate_detection wash_step2 Wash plate to remove unbound conjugate incubate_detection->wash_step2 add_substrate Add chemiluminescent HRP substrate wash_step2->add_substrate read_plate Measure luminescence with a plate reader add_substrate->read_plate data_analysis Analyze data and determine IC50 value read_plate->data_analysis end End data_analysis->end

Workflow for a PARP1 Inhibition Assay.

SAR_Isoindolinone_PARP_Inhibitors Core Isoindolin-1-one Scaffold R1 Substitution at N-2 Core->R1 R2 Substitution at C-7 (Amino Group) Core->R2 R3 Other Aromatic Ring Substitutions Core->R3 Potency PARP1 Inhibitory Potency R1->Potency Modulates Selectivity Selectivity (PARP1 vs. PARP2) R1->Selectivity Influences PK Pharmacokinetic Properties R1->PK Affects R2->Potency Key for activity R3->Potency Fine-tunes R3->Selectivity Can improve

Structure-Activity Relationship of Isoindolinones.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound derivative and for key biological assays to evaluate its efficacy.

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of N-substituted 7-aminoisoindolin-1-ones, which are common precursors for more complex PARP inhibitors.

Materials:

  • 7-Nitroisoindolin-1-one

  • Appropriate amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂) or a hydrogen source (e.g., ammonium formate)

Procedure:

Step 1: N-Alkylation of 7-Nitroisoindolin-1-one

  • To a solution of 7-nitroisoindolin-1-one in DMF, add the desired amine and K₂CO₃.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-substituted 7-nitroisoindolin-1-one.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-substituted 7-nitroisoindolin-1-one in MeOH.

  • Add 10% Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired this compound derivative.

Protocol 2: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.

Materials:

  • 96-well plates coated with histones

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compound (this compound derivative) and positive control (e.g., Olaparib)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Add the compound dilutions to the histone-coated 96-well plate. Include wells for no-inhibitor (positive control) and no-enzyme (blank) controls.

  • Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.

  • Add the master mix to all wells except the blank.

  • Incubate the plate at room temperature for 1 hour to allow the PARylation reaction to occur.

  • Wash the plate three times with wash buffer.

  • Add blocking buffer to each well and incubate for 30 minutes.

  • Wash the plate three times with wash buffer.

  • Add Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the chemiluminescent HRP substrate to each well.

  • Immediately measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., BRCA-mutant breast or ovarian cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cancer cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-treated control wells.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound and its derivatives represent a promising class of compounds in medicinal chemistry, particularly as inhibitors of PARP for cancer therapy. The isoindolin-1-one scaffold provides a versatile platform for the design of potent and selective inhibitors. The protocols and data presented herein offer a valuable resource for researchers and drug development professionals working in this exciting area of oncology research. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties of this compound derivatives will be crucial for the development of next-generation PARP inhibitors.

References

Application Notes and Protocols for the Synthesis of 7-Aminoisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 7-Aminoisoindolin-1-one derivatives. The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of an amino group at the 7-position offers a key site for further functionalization to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Introduction

This compound is a valuable building block in drug discovery. Its derivatives have shown potential as inhibitors of key cellular targets such as Poly (ADP-ribose) polymerase (PARP), Cyclin-dependent kinase 7 (CDK7), and components of the Hedgehog signaling pathway. This document outlines a reliable synthetic route to this compound and provides examples of the synthesis of related derivatives, along with data on their biological activities.

Synthetic Protocols

A common and effective strategy for the synthesis of this compound is a two-step process involving the preparation of a 7-nitroisoindolin-1-one precursor, followed by the reduction of the nitro group to the desired amine.

Protocol 1: Synthesis of 7-Nitroisoindolin-1-one

This protocol is based on the cyclization of a suitable starting material, such as 2-methyl-3-nitrobenzoic acid.

Materials:

  • 2-methyl-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution or gas)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Sodium ethoxide (NaOEt)

  • Anhydrous solvents: Dichloromethane (DCM), Toluene, Ethanol

Procedure:

  • Acid Chloride Formation: To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and add a concentrated aqueous solution of ammonia (excess) dropwise at 0 °C. Stir the mixture vigorously for 1 hour. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methyl-3-nitrobenzamide.

  • Bromination: Dissolve the 2-methyl-3-nitrobenzamide (1.0 eq) in anhydrous toluene. Add NBS (1.1 eq) and a catalytic amount of BPO. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude benzylic bromide in anhydrous ethanol and add sodium ethoxide (1.1 eq) at room temperature. Stir the reaction for 12-16 hours. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 7-nitroisoindolin-1-one.

Protocol 2: Reduction of 7-Nitroisoindolin-1-one to this compound

This protocol describes the reduction of the nitro group to an amine using a standard catalytic hydrogenation method.

Materials:

  • 7-Nitroisoindolin-1-one

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 7-nitroisoindolin-1-one (1.0 eq) in methanol. Carefully add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound as the final product. The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize representative yields for the synthesis of various isoindolin-1-one derivatives based on published methods.

Table 1: Synthesis of 3-((Nitrophenyl)amino)isoindolin-1-one Derivatives [1]

CompoundR GroupYield (%)
10d 4-Methoxy83
10e 5-Methoxy90
10f 4-Chloro79
10g 4,5-Dichloro87
10h 4-Trifluoromethyl39

Reaction Conditions: 2-cyanobenzaldehyde and substituted 2-nitroaniline in DCM with 5% KOH in MeOH.[1]

Table 2: Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones [2]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol603060
2Ethanol603065
3iso-Propanol503075
4n-Butanol603058

Reaction Conditions: (Z)-3-Alkylideneisobenzofuran-1(3H)-one and primary amine under ultrasonic irradiation.

Biological Signaling Pathways and Experimental Workflows

This compound derivatives are being explored as inhibitors of several key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate a general synthetic workflow and the targeted biological pathways.

G cluster_synthesis Synthetic Workflow start Starting Materials (e.g., 2-methyl-3-nitrobenzoic acid) step1 Functional Group Manipulation & Cyclization start->step1 intermediate 7-Nitroisoindolin-1-one step1->intermediate step2 Nitro Group Reduction (e.g., Catalytic Hydrogenation) intermediate->step2 product This compound step2->product derivatization Further Derivatization product->derivatization final_products Bioactive Derivatives derivatization->final_products

Caption: General workflow for the synthesis of this compound and its derivatives.

G cluster_pathway Inhibition of PARP-1 Signaling in DNA Repair DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes Apoptosis Apoptosis / Cell Death (in BRCA-deficient cells) PARP1->Apoptosis leads to (when inhibited) BER Base Excision Repair (BER) PARylation->BER initiates Repair DNA Repair BER->Repair Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: Inhibition of the PARP-1 DNA repair pathway by this compound derivatives.

G cluster_pathway Inhibition of CDK7 in Cell Cycle and Transcription CDK7 CDK7 CDK_activation CDK4/6, CDK2, CDK1 Activation CDK7->CDK_activation activates TFIIH TFIIH Complex CDK7->TFIIH is part of Arrest Cell Cycle Arrest & Transcription Inhibition CDK7->Arrest leads to (when inhibited) Cell_cycle Cell Cycle Progression (G1 -> S, G2 -> M) CDK_activation->Cell_cycle drives RNAPII RNA Polymerase II Phosphorylation TFIIH->RNAPII mediates Transcription Gene Transcription RNAPII->Transcription initiates Inhibitor This compound Derivative (CDK7 Inhibitor) Inhibitor->CDK7 inhibits

Caption: Dual inhibition of cell cycle and transcription by targeting CDK7.[1][3][4][5][6]

G cluster_pathway Inhibition of the Hedgehog Signaling Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) Hh->SMO relieves inhibition PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI sequesters Nucleus Nucleus GLI->Nucleus translocates to Target_genes Target Gene Expression Nucleus->Target_genes activates Inhibitor This compound Derivative (SMO Inhibitor) Inhibitor->SMO inhibits

Caption: Targeting the Hedgehog signaling pathway at the level of Smoothened (SMO).[7][8][9][10][11]

Conclusion

The synthetic protocols outlined provide a clear path to obtaining this compound, a versatile scaffold for the development of novel drug candidates. The diverse biological activities of isoindolin-1-one derivatives, particularly as inhibitors of critical cancer-related pathways like PARP, CDK7, and Hedgehog signaling, underscore the importance of this chemical class in modern drug discovery. The provided workflows and pathway diagrams offer a conceptual framework for the rational design and evaluation of new this compound-based therapeutics.

References

Application Notes and Protocols: 7-Aminoisoindolin-1-one as a Precursor for PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) machinery.[1] Specifically, PARP1 plays a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[2] These unresolved SSBs collapse replication forks, resulting in double-strand breaks (DSBs) that cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a concept known as synthetic lethality.[2]

This synthetic lethal relationship has established PARP inhibitors as a significant class of targeted therapies for cancers harboring BRCA mutations, including certain types of ovarian, breast, and prostate cancers. The isoindolin-1-one scaffold has emerged as a privileged structure in the design of potent and selective PARP inhibitors. 7-Aminoisoindolin-1-one is a key precursor that provides a versatile platform for the synthesis of a diverse range of isoindolinone-based PARP inhibitors. The amino group at the 7-position serves as a crucial handle for introducing various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the inhibitors.

This document provides detailed application notes and protocols for the synthesis and evaluation of PARP inhibitors derived from 7-aminoisoisoindolin-1-one.

Quantitative Data of Isoindolinone-Based PARP Inhibitors

The following table summarizes the in vitro potency of several isoindolinone-based and structurally related PARP inhibitors. This data is essential for comparing the efficacy of newly synthesized compounds.

Compound IDCore StructurePARP1 IC50 (nM)PARP2 IC50 (nM)Cell-Based Potency (IC50 in BRCA-mutant cells, nM)Reference
NMS-P515 Isoindolinone16>10,00027 (Capan-1)[3]
(±)-13 Isoindolinone<30>10,00050 (Capan-1)[3]
Compound 34 Naphthyridinone1.20.83.5 (MDA-MB-436)[4]
Compound 8a Quinoxaline2.31Not Reported2,570 (MDA-MB-436)[5]
Compound 5 Quinoxaline3.05Not ReportedNot Reported[5]
Olaparib Phthalazinone1-51-54 (PEO1)[6]
Niraparib Indazole2-41-27,487 (PEO1)[6]
Rucaparib Indole1-51-5Not Reported
Talazoparib Phthalazinone~0.5~0.5Not Reported

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the rationale behind the development and testing of PARP inhibitors.

PARP_Signaling_Pathway PARP1-Mediated DNA Single-Strand Break Repair (SSBR) Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to DNA_Repair DNA Repair DNA_SSB->DNA_Repair PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex SSBR Complex (XRCC1, LigIII, Polβ) PAR->Repair_Complex recruits PARG PARG PAR->PARG degraded by XRCC1 XRCC1 DNA_Ligase_III DNA Ligase III DNA_Polymerase_beta DNA Polymerase β Repair_Complex->DNA_SSB repairs PARG->PARP1 regenerates

Caption: PARP1-mediated DNA single-strand break repair pathway.

Synthetic_Lethality Mechanism of Synthetic Lethality with PARP Inhibitors cluster_0 Normal Cells (HR Proficient) cluster_1 Cancer Cells (HR Deficient, e.g., BRCA mutant) SSB_Normal Single-Strand Break (SSB) PARPi_Normal PARP Inhibitor SSB_Normal->PARPi_Normal blocked repair DSB_Normal Double-Strand Break (DSB) PARPi_Normal->DSB_Normal leads to HR_Normal Homologous Recombination (HR) Repair DSB_Normal->HR_Normal repaired by Survival_Normal Cell Survival HR_Normal->Survival_Normal SSB_Cancer Single-Strand Break (SSB) PARPi_Cancer PARP Inhibitor SSB_Cancer->PARPi_Cancer blocked repair DSB_Cancer Double-Strand Break (DSB) PARPi_Cancer->DSB_Cancer leads to HR_Cancer Defective HR Repair DSB_Cancer->HR_Cancer cannot be repaired Apoptosis Cell Death (Apoptosis) HR_Cancer->Apoptosis Experimental_Workflow Experimental Workflow for PARP Inhibitor Synthesis and Evaluation Start This compound (Precursor) Synthesis Chemical Synthesis (e.g., Acylation, Suzuki Coupling) Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Inhibitor Novel Isoindolinone-based PARP Inhibitor Purification->Inhibitor Enzymatic_Assay In Vitro PARP1/2 Enzymatic Assay (IC50) Inhibitor->Enzymatic_Assay Cell_Based_Assay Cell-Based Assay (e.g., in BRCA mutant cell lines) Inhibitor->Cell_Based_Assay Data_Analysis Data Analysis and SAR Studies Enzymatic_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Application Notes and Protocols for the Functionalization of 7-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives have shown potential as inhibitors of key cellular targets, including Poly(ADP-ribose) polymerase-1 (PARP-1), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks), making them highly valuable for drug discovery programs in oncology and immunology.[1][2][3]

7-Aminoisoindolin-1-one is a versatile building block that allows for the introduction of diverse chemical functionalities at the C7 position via its primary amino group. This functionalization is critical for modulating the pharmacological properties of the final compounds, such as potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed protocols for four common and powerful methods for modifying this amino group: Acylation, Sulfonylation, Reductive Amination, and Buchwald-Hartwig Amination.

Strategic Functionalization Pathways

The primary amino group of this compound offers a reactive handle for several key transformations. The choice of reaction depends on the desired final structure, whether it be an amide, a sulfonamide, a secondary/tertiary amine, or a diaryl amine. Each of these functional groups can impart distinct properties to the molecule, influencing its ability to interact with biological targets.

G cluster_start Starting Material cluster_methods Functionalization Methods cluster_products Product Classes start This compound Acylation Acylation (Amide Formation) start->Acylation RCOCl or RCOOH Sulfonylation Sulfonylation (Sulfonamide Formation) start->Sulfonylation RSO₂Cl ReductiveAmination Reductive Amination (Secondary/Tertiary Amine) start->ReductiveAmination R₂C=O, Reducing Agent Buchwald Buchwald-Hartwig (Diaryl Amine Formation) start->Buchwald Ar-X, Pd Catalyst Amide 7-Acylamino-isoindolin-1-one Acylation->Amide Sulfonamide 7-Sulfonamido-isoindolin-1-one Sulfonylation->Sulfonamide SecAmine 7-(Alkylamino)-isoindolin-1-one ReductiveAmination->SecAmine DiarylAmine 7-(Arylamino)-isoindolin-1-one Buchwald->DiarylAmine

Caption: Key synthetic routes for functionalizing this compound.

Data Presentation: Comparison of Functionalization Methods

The following table summarizes the key aspects of each functionalization method. Note that yields are representative and highly dependent on the specific substrates and optimized conditions.

Method Functional Group Key Reagents & Catalysts Typical Solvents General Temperature Advantages Limitations
Acylation Amide (-NHCOR)Acyl chlorides, Carboxylic acids, Coupling agents (e.g., HATU, EDC)DCM, DMF, THF0 °C to RTRobust, high-yielding, wide substrate scope.Acyl chlorides can be moisture-sensitive; coupling agents can be expensive.
Sulfonylation Sulfonamide (-NHSO₂R)Sulfonyl chlorides, Base (e.g., Pyridine, TEA)DCM, Pyridine0 °C to RTGenerally high yields, stable products.Limited commercial availability of diverse sulfonyl chlorides.
Reductive Amination Secondary/Tertiary Amine (-NHR, -NR₂)Aldehydes/Ketones, Reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN)DCE, MeOH, THFRTOne-pot procedure, avoids over-alkylation.[4]Requires careful control of pH; reducing agents can be toxic.[5]
Buchwald-Hartwig Diaryl/Aryl-Alkyl Amine (-NHAr)Aryl halides/triflates, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃)Toluene, Dioxane80-120 °CBroad scope for C-N bond formation, tolerates many functional groups.[6][7]Requires inert atmosphere; catalyst and ligand costs; potential for side reactions.

Application Spotlight: PARP Inhibition in Cancer Therapy

Derivatives of the isoindolin-1-one scaffold are potent inhibitors of PARP-1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs).[1] In cancer cells with deficient homologous recombination (HR) pathways (e.g., due to BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of double-strand breaks (DSBs) during replication. These cells cannot repair DSBs effectively, resulting in cell death through a mechanism known as synthetic lethality.[1] Functionalization of the 7-amino group is crucial for optimizing interactions within the NAD+ binding pocket of the PARP enzyme.

cluster_pathway DNA Damage & Repair Pathway DNA_Damage DNA Damage (e.g., ROS, Alkylating Agents) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP PARP-1 Activation SSB->PARP Replication Replication Fork Collapse SSB->Replication BER Base Excision Repair (BER) PARP->BER Repair DNA Repair & Cell Survival BER->Repair DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR Repair - BRCA Proficient) DSB->HR Death Synthetic Lethality (Cell Death - BRCA Deficient) DSB->Death HR Deficient (e.g., BRCA1/2 mutation) HR->Repair Inhibitor PARP Inhibitor (e.g., 7-Func. Isoindolin-1-one) Inhibitor->PARP Inhibition

Caption: Role of PARP-1 in DNA repair and mechanism of synthetic lethality.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on standard organic chemistry methods. Researchers should perform small-scale test reactions to optimize conditions such as stoichiometry, temperature, and reaction time for their specific substrates. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Experimental Workflow

A standardized workflow ensures reproducibility and efficient execution of the functionalization reactions. This process includes preparation, reaction execution, and product isolation.

A 1. Reagent Preparation - Weigh this compound - Prepare solvent and other reagents B 2. Reaction Setup - Add starting material and solvent to flask - Establish inert atmosphere (if needed) - Cool reaction vessel (e.g., 0 °C) A->B C 3. Reagent Addition - Add acyl/sulfonyl chloride, aldehyde, or catalyst system dropwise B->C D 4. Reaction Monitoring - Stir at specified temperature - Monitor progress via TLC or LC-MS C->D E 5. Workup - Quench reaction (e.g., with water or sat. NH₄Cl) - Perform liquid-liquid extraction D->E F 6. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography or recrystallization E->F G 7. Characterization - Obtain final product weight and calculate yield - Confirm structure (NMR, MS) F->G

Caption: General workflow for synthesis, purification, and analysis.

Protocol 1: Acylation with Acyl Chloride

This protocol describes the formation of an amide bond by reacting this compound with an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the desired 7-acylaminoisoindolin-1-one.

Protocol 2: Sulfonylation with Sulfonyl Chloride

This protocol details the synthesis of a sulfonamide from this compound and a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride) (1.1 eq)

  • Pyridine (as both base and solvent) or TEA (1.5 eq) in DCM

  • Dichloromethane (DCM), anhydrous (if not using pyridine as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (or DCM with TEA).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash sequentially with 1 M HCl (2-3x to remove pyridine/TEA), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to afford the pure 7-sulfonamidoisoindolin-1-one.

Protocol 3: Reductive Amination with an Aldehyde/Ketone

This one-pot protocol describes the alkylation of the amino group via an imine intermediate, which is reduced in situ.[8]

Materials:

  • This compound

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (catalytic amount, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the aldehyde or ketone (1.2 eq), and anhydrous DCE.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired 7-(alkylamino)isoindolin-1-one.

Protocol 4: Buchwald-Hartwig Amination with an Aryl Halide

This protocol details the palladium-catalyzed cross-coupling of this compound with an aryl halide to form a diaryl amine linkage. This reaction must be performed under an inert atmosphere (Nitrogen or Argon).

Materials:

  • This compound

  • Aryl halide (e.g., Bromobenzene, 4-Chlorotoluene) (1.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Schlenk flask or sealed vial, magnetic stirrer, heating mantle/oil bath

  • Diatomaceous earth

Procedure:

  • To a Schlenk flask, add the aryl halide (if solid, 1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), palladium precatalyst (0.02 eq), and phosphine ligand (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed, anhydrous toluene via syringe. If the aryl halide is a liquid, add it at this step.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove palladium residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the 7-(arylamino)isoindolin-1-one.

References

Large-Scale Synthesis of 7-Aminoisoindolin-1-one: A Key Intermediate for PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the large-scale synthesis of 7-Aminoisoindolin-1-one, a crucial intermediate in the manufacturing of poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib. The protocols described herein are compiled and adapted from various patented industrial methods, offering a robust and scalable approach for research and development purposes. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison of reaction parameters, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

This compound is a heterocyclic organic compound that serves as a vital building block in the synthesis of several pharmacologically active molecules. Its most notable application is as a key precursor to Niraparib, a potent PARP inhibitor approved for the treatment of various cancers, including ovarian and prostate cancer. The isoindolinone core is a privileged scaffold in medicinal chemistry, and the 7-amino functional group provides a critical handle for further chemical modifications. The large-scale production of high-purity this compound is therefore a topic of significant interest to the pharmaceutical industry.

The synthetic strategy outlined below focuses on a common and efficient industrial route, which typically involves the formation of a 7-nitroisoindolin-1-one intermediate, followed by a reduction step to yield the desired 7-amino product. This approach is advantageous due to the availability of starting materials and the generally high yields achieved.

Data Presentation

Table 1: Key Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )RoleSupplier Example
3-Methyl-2-nitrobenzoic acidC₈H₇NO₄181.15Starting MaterialSigma-Aldrich, TCI
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Brominating AgentAcros Organics, Alfa Aesar
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21Radical InitiatorJ&K Scientific
Hexamethylenetetramine (HMTA)C₆H₁₂N₄140.19Formylation ReagentFisher Scientific
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Acid CatalystOakwood Chemical
Acetic AnhydrideC₄H₆O₃102.09Solvent/ReagentVWR
Iron Powder (Fe)Fe55.85Reducing AgentStrem Chemicals
Ammonium Chloride (NH₄Cl)NH₄Cl53.49Co-reagent in ReductionThermo Scientific
Ethanol (EtOH)C₂H₅OH46.07SolventDecon Labs
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction SolventEMD Millipore
Dichloromethane (DCM)CH₂Cl₂84.93SolventHoneywell
Table 2: Summary of a Typical Two-Step Synthesis Protocol
StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Synthesis of 7-Nitroisoindolin-1-one3-Methyl-2-nitrobenzoic acid, NBS, AIBN, HMTA, TFA, Acetic AnhydrideDichloromethaneReflux (40-45)12-1675-85
2Reduction to this compound7-Nitroisoindolin-1-one, Fe, NH₄ClEthanol/WaterReflux (78-80)4-685-95

Experimental Protocols

Step 1: Large-Scale Synthesis of 7-Nitroisoindolin-1-one

This procedure is adapted from established industrial synthesis routes for Niraparib intermediates.

Materials:

  • 3-Methyl-2-nitrobenzoic acid (1.0 kg, 5.52 mol)

  • N-Bromosuccinimide (NBS) (1.08 kg, 6.07 mol)

  • Azobisisobutyronitrile (AIBN) (45 g, 0.27 mol)

  • Dichloromethane (DCM) (10 L)

  • Hexamethylenetetramine (HMTA) (0.85 kg, 6.07 mol)

  • Trifluoroacetic acid (TFA) (2.5 L)

  • Acetic Anhydride (5 L)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a 20 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-methyl-2-nitrobenzoic acid (1.0 kg) and dichloromethane (10 L).

  • Stir the mixture to dissolve the starting material.

  • Add N-Bromosuccinimide (1.08 kg) and AIBN (45 g) to the reactor.

  • Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the bromination is complete, cool the reaction mixture to room temperature.

  • In a separate vessel, dissolve Hexamethylenetetramine (0.85 kg) in dichloromethane and add it to the reaction mixture.

  • Stir the resulting mixture at room temperature for 2-3 hours.

  • Filter the solid precipitate and wash with dichloromethane.

  • To the filtrate, add trifluoroacetic acid (2.5 L) and acetic anhydride (5 L).

  • Heat the mixture to reflux and stir for 6-8 hours to facilitate cyclization.

  • Cool the reaction mixture and quench by the slow addition of water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 7-nitroisoindolin-1-one.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a crystalline solid.

Step 2: Large-Scale Reduction to this compound

Materials:

  • 7-Nitroisoindolin-1-one (from Step 1, e.g., 0.8 kg, 4.16 mol)

  • Iron powder (Fe) (1.16 kg, 20.8 mol)

  • Ammonium chloride (NH₄Cl) (0.22 kg, 4.16 mol)

  • Ethanol (8 L)

  • Deionized Water (4 L)

  • Celite®

Procedure:

  • Charge a 20 L reactor with 7-nitroisoindolin-1-one (0.8 kg), ethanol (8 L), and water (4 L).

  • Add ammonium chloride (0.22 kg) and iron powder (1.16 kg) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 50-60 °C.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • The aqueous residue will contain the product as a precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Step 1: Synthesis of 7-Nitroisoindolin-1-one cluster_1 Step 2: Reduction 3-Methyl-2-nitrobenzoic_acid 3-Methyl-2-nitrobenzoic_acid Bromination Bromination 3-Methyl-2-nitrobenzoic_acid->Bromination NBS, AIBN DCM, Reflux Formylation_Cyclization Formylation_Cyclization Bromination->Formylation_Cyclization 1. HMTA 2. TFA, Ac2O, Reflux 7-Nitroisoindolin-1-one 7-Nitroisoindolin-1-one Formylation_Cyclization->7-Nitroisoindolin-1-one Reduction Reduction 7-Nitroisoindolin-1-one->Reduction Fe, NH4Cl EtOH/H2O, Reflux This compound This compound Reduction->this compound

Caption: Synthetic workflow for the large-scale production of this compound.

PARP Signaling Pathway and Inhibition

G cluster_pathway PARP-1 Signaling in DNA Single-Strand Break Repair cluster_inhibition Mechanism of PARP Inhibitors (e.g., Niraparib) cluster_outcome Cellular Outcome in HR-Deficient Cancer Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment and Activation DNA_SSB->PARP1_recruitment PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1_recruitment->PARylation PARP_trapping PARP-1 Trapping on DNA PARP1_recruitment->PARP_trapping Repair_Complex Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Repair_Complex BER Base Excision Repair (BER) Repair_Complex->BER DNA_Repaired DNA Repaired BER->DNA_Repaired Niraparib Niraparib (PARP Inhibitor) Niraparib->PARP_trapping Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_trapping->Replication_Fork_Collapse DSB_formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_formation HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB_formation->HR_Deficiency Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis Synthetic Lethality

Caption: PARP-1 signaling in DNA repair and the mechanism of action of PARP inhibitors.

Conclusion

The provided protocols offer a comprehensive and scalable methodology for the synthesis of this compound, a key intermediate for the development of PARP inhibitors. By following these detailed procedures, research and development laboratories can reliably produce this important building block in sufficient quantities for their programs. The accompanying diagrams provide a clear visual representation of the chemical synthesis and the biological context of its downstream applications, aiding in a deeper understanding of the process and its significance. As with any chemical process, appropriate safety precautions should be taken, and all steps should be performed by trained personnel in a suitable laboratory environment.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 7-Aminoisoindolin-1-one synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Synthesis of 7-Nitroisoindolin-1-one: This intermediate is commonly synthesized via the cyclization of a suitable precursor, such as 2-formyl-6-nitrobenzonitrile or by direct nitration of isoindolin-1-one.

  • Reduction of 7-Nitroisoindolin-1-one: The nitro group of the intermediate is then reduced to an amine to yield the final product.

This guide will focus on optimizing both of these critical steps.

Troubleshooting Guide

Part 1: Synthesis of 7-Nitroisoindolin-1-one

A common route to 7-Nitroisoindolin-1-one involves the reaction of 2-cyanobenzaldehyde with a nitrating agent or starting from a pre-nitrated benzonitrile derivative.

Experimental Protocol: Synthesis of 3-((nitrophenyl)amino)isoindolin-1-one derivatives (as a reference for isoindolin-1-one ring formation)

A general procedure for the synthesis of related isoindolin-1-one structures involves dissolving 2-cyanobenzaldehyde and a substituted 2-nitroaniline in a suitable solvent like dichloromethane (DCM). The reaction is initiated by the addition of a base, such as methanolic potassium hydroxide (KOH). The product typically precipitates from the reaction mixture and can be collected by filtration.[1]

Potential Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete reaction; incorrect starting material; insufficient base.- Ensure starting materials are pure and dry.- Increase reaction time or temperature moderately.- Use a stronger base or increase the stoichiometry of the base. For instance, while triethylamine might hinder the reaction, a strong base like methanolic KOH can initiate product formation.[1]
Formation of Side Products Undesired side reactions due to strong reaction conditions.- Optimize the amount of base used; an excess can lead to undesired side reactions.[1]- Perform the reaction at a lower temperature to minimize side product formation.
Poor Solubility of Starting Materials The chosen solvent may not be optimal.- While DCM is commonly used, other solvents like methanol, ethyl acetate, or dimethylformamide can be explored, although they may result in lower yields.[1] A co-solvent system might also improve solubility.
Part 2: Reduction of 7-Nitroisoindolin-1-one to this compound

The reduction of the nitro group is a critical step that can be achieved using various reducing agents and catalysts.

Experimental Protocol: General Procedure for Nitroarene Reduction

A typical procedure involves dissolving the nitro-compound in a solvent mixture (e.g., ethanol/water). A catalyst, such as iron powder or a palladium-based catalyst, is added, followed by a hydrogen source like formic acid or by conducting the reaction under a hydrogen atmosphere. The reaction progress is monitored, and upon completion, the catalyst is filtered off, and the product is isolated from the filtrate.

Potential Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Incomplete Reduction Inactive or insufficient catalyst; insufficient reducing agent; poor reaction conditions.- Use a fresh, active catalyst. The choice of catalyst is crucial; options include Fe, Pd/C, PtO₂, and others.- Increase the amount of catalyst and/or reducing agent.- Optimize reaction temperature and pressure (if using H₂ gas).- Ensure efficient stirring to maintain good contact between reactants and the catalyst.
Formation of Side Products (e.g., azo, azoxy compounds) Over-reduction or side reactions under harsh conditions.- Carefully control the reaction temperature and time.- Use a milder reducing agent if over-reduction is observed.- The choice of solvent can influence selectivity.
Product Contamination with Catalyst Inefficient filtration or catalyst leaching.- Use a fine filter paper (e.g., Celite pad) to ensure complete removal of the catalyst.- If catalyst leaching is suspected, consider using a supported or encapsulated catalyst for easier removal.
Low Isolated Yield Product loss during workup and purification.- Optimize the extraction and purification steps. Column chromatography may be necessary to obtain a pure product.

Data Presentation

Table 1: Comparison of Catalytic Systems for Nitroarene Reduction

CatalystReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Fe@N-CFormic AcidEthanol/WaterAmbient1-4>99
Pd(II)-polysalophen@Fe₃O₄NaBH₄EthanolRoom Temp0.5-295-99
Fe powderHClWater/Methanol60-6517Not specified

Note: The yields reported are for general nitroarene reductions and may vary for the specific substrate, 7-Nitroisoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in maximizing the yield of this compound?

A1: Both the formation of the 7-nitroisoindolin-1-one intermediate and its subsequent reduction are critical. A low yield in the first step will directly impact the overall yield. For the reduction step, achieving complete and clean conversion of the nitro group to the amine without side reactions is crucial for a high final yield.

Q2: Can I use a one-pot procedure to synthesize this compound from the starting materials of the nitro-intermediate?

A2: While one-pot syntheses of isoindolin-1-ones from nitroarenes have been reported, these are typically for N-substituted derivatives.[2] A one-pot nitro reduction and cyclization could be feasible but would require careful optimization to avoid side reactions between the starting materials and the reducing agent.

Q3: What are the common impurities I should look for during the synthesis?

A3: In the synthesis of 7-nitroisoindolin-1-one, impurities may include unreacted starting materials and over-nitrated or isomeric byproducts. During the reduction step, common impurities are partially reduced intermediates (nitroso, hydroxylamino) and over-reduced or side-reaction products (azo, azoxy compounds).

Q4: How can I best purify the final this compound product?

A4: Purification typically involves removal of the reduction catalyst by filtration, followed by extraction and crystallization or column chromatography. The choice of solvent for crystallization or the eluent for chromatography will depend on the polarity of the final product and any remaining impurities.

Visualizations

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway cluster_0 Step 1: Synthesis of 7-Nitroisoindolin-1-one cluster_1 Step 2: Reduction Starting_Material 2-Cyano-6-nitro -starting material Intermediate 7-Nitroisoindolin-1-one Starting_Material->Intermediate Cyclization Final_Product This compound Intermediate->Final_Product Reduction (e.g., H₂, Pd/C)

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Reduction Step

Troubleshooting_Reduction Start Low Yield in Reduction Step Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Observed? Start->Side_Products Workup_Loss Significant Loss During Workup? Start->Workup_Loss Check_Catalyst Check Catalyst Activity/ Amount Incomplete_Reaction->Check_Catalyst Check_Reagents Increase Reducing Agent/ Optimize Conditions Incomplete_Reaction->Check_Reagents Milder_Conditions Use Milder Conditions (Temp, Reagent) Side_Products->Milder_Conditions Change_Solvent Change Solvent System Side_Products->Change_Solvent Optimize_Extraction Optimize Extraction pH/ Solvent Workup_Loss->Optimize_Extraction Optimize_Purification Optimize Purification (Crystallization/Chromatography) Workup_Loss->Optimize_Purification

Caption: Troubleshooting flowchart for the reduction step.

References

Technical Support Center: Purification of 7-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-Aminoisoindolin-1-one. The information is targeted towards researchers, scientists, and professionals in drug development. While specific data for this compound is limited in publicly available literature, the following guidance is based on established purification techniques for analogous isoindolinone derivatives and general principles of organic chemistry.

Troubleshooting Guides

This section addresses common issues that may be encountered during the purification of this compound.

Problem 1: Low yield after column chromatography.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.

    • Solution: Perform small-scale TLC experiments with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to identify the optimal mobile phase for separation. A common starting point for isoindolinone derivatives is a mixture of ethyl acetate and n-hexane.[1][2]

  • Compound Streaking or Tailing on the Column: This can be due to the compound's interaction with the stationary phase or overloading the column.

    • Solution: Add a small amount of a polar solvent like triethylamine to the eluent to mitigate interactions with acidic silica gel. Ensure the amount of crude material loaded is appropriate for the column size.

  • Product Co-eluting with Impurities: The chosen solvent system may not provide adequate resolution.

    • Solution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help separate compounds with similar retention factors.

  • Product Degradation on Silica Gel: Some amino compounds can be sensitive to the acidic nature of silica gel.

    • Solution: Use a neutral stationary phase like alumina or deactivated silica gel. Alternatively, a rapid purification (flash chromatography) can minimize the contact time with the silica.

Problem 2: Product fails to crystallize during recrystallization.

Possible Causes and Solutions:

  • Supersaturated Solution: The solution may be supersaturated, preventing crystal formation.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[3]

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, preventing it from precipitating upon cooling.

    • Solution: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If a single solvent is not suitable, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

    • Solution: Attempt to remove impurities by treating the solution with activated charcoal to remove colored impurities, followed by hot filtration before cooling.[3] If significant impurities are present, a preliminary purification by column chromatography may be necessary.

Problem 3: Purified product is colored.

Possible Causes and Solutions:

  • Presence of Colored Impurities: The synthesis may have produced colored byproducts.

    • Solution: During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to adsorb and remove the colored impurities.[3] Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.

  • Oxidation of the Amine Group: The amino group in this compound can be susceptible to air oxidation, which can lead to coloration.

    • Solution: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Store the purified compound under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for isoindolinone derivatives?

A1: The most frequently reported purification methods for isoindolinone derivatives are silica gel column chromatography and recrystallization.[1][2][4][5] Column chromatography is effective for separating the target compound from impurities with different polarities, while recrystallization is a powerful technique for obtaining highly pure crystalline material.

Q2: How do I choose a suitable solvent for column chromatography?

A2: The ideal solvent system for column chromatography is typically determined through thin-layer chromatography (TLC) analysis. The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.3-0.5 for the target compound, with good separation from any impurities. For isoindolinone derivatives, mixtures of ethyl acetate and n-hexane are often a good starting point.[1][2]

Q3: What are some common impurities I might encounter in the synthesis of this compound?

A3: A plausible synthetic route to this compound is the reduction of a 7-nitroisoindolin-1-one precursor. Potential impurities could include unreacted starting material (the nitro compound), partially reduced intermediates, and byproducts from the reduction reaction.

Q4: My compound appears pure by TLC, but the NMR spectrum shows impurities. What should I do?

A4: TLC is not always sufficient to confirm purity, as some impurities may not be UV-active or may have very similar Rf values to the product. In this case, consider using a different purification technique, such as preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution. Alternatively, trying a different solvent system for column chromatography or a different recrystallization solvent may help to remove the persistent impurities.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify the presence of any impurities. Mass spectrometry (MS) will confirm the molecular weight of the compound.

Data Presentation

Table 1: Summary of Purification Conditions for Isoindolinone Derivatives from Literature

CompoundPurification MethodSolvent System/SolventReference
3-((Nitrophenyl)amino)isoindolin-1-one derivativesSuction Filtration and WashingWater and cold methanol[4]
Methyl 2-(6,7-Dimethylbenzo[e][1][3][6]triazin-3-yl)benzoateSilica Gel Column Chromatography9:1 Hexane/Ethyl Acetate[5]
3-Hydroxyisoindolin-1-one derivativesColumn Chromatographyn-Hexane/Ethyl Acetate (9:1)[1]
Various Furoindolin-2-one and related structuresSilica Gel Column ChromatographyAcOEt/n-hexane = 1/2[2]
3-((4-Methoxy-2-nitrophenyl)amino)isoindolin-1-oneRecrystallizationMethanol[5]
Methyl 2-(7-Methylbenzo[e][1][3][6]triazin-3-yl)benzoateRecrystallizationEthanol[5]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure.

  • Equilibration: Equilibrate the packed column by running the chosen eluent through it until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. If the solution is colored, add a small amount of activated charcoal before the hot filtration.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Caption: A general experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Issue? low_yield Low Yield? start->low_yield no_crystals No Crystallization? start->no_crystals colored_product Colored Product? start->colored_product optimize_solvent Optimize Eluent via TLC low_yield->optimize_solvent Yes check_loading Check Column Loading low_yield->check_loading Yes use_neutral_phase Use Neutral Stationary Phase low_yield->use_neutral_phase Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes change_solvent Change Recrystallization Solvent no_crystals->change_solvent Yes pre_purify Pre-purify by Chromatography no_crystals->pre_purify Yes charcoal_treatment Use Activated Charcoal colored_product->charcoal_treatment Yes inert_atmosphere Use Inert Atmosphere colored_product->inert_atmosphere Yes

Caption: A troubleshooting decision tree for common purification issues of this compound.

References

Technical Support Center: Reactions Involving 7-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered in chemical reactions with 7-Aminoisoindolin-1-one. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, like many amino-substituted heterocyclic compounds, exhibits limited solubility in water. Its solubility is generally moderate in polar organic solvents such as ethanol, acetone, and dimethylformamide (DMF).[1] For reactions, it is crucial to select a solvent in which both the this compound and the other reactants are sufficiently soluble to ensure a homogeneous reaction mixture.

Q2: How does the amino group at the 7-position influence the reactivity of the isoindolin-1-one core?

The amino group is a strong electron-donating group, which activates the aromatic ring, making it more susceptible to electrophilic substitution. However, the primary reactivity concern for researchers is the nucleophilicity of the amino group itself. This group will readily react with electrophiles, such as acyl chlorides and alkyl halides.

Q3: Is it necessary to use a protecting group for the amino functionality on this compound?

The use of a protecting group is highly recommended, and often necessary, when you want to perform reactions at other positions of the molecule without interference from the highly reactive amino group. Common protecting groups for aromatic amines include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy). The choice of protecting group will depend on the specific reaction conditions you plan to use in subsequent steps, as their stability to acid, base, and hydrogenation conditions varies.

Q4: What are the typical challenges in the purification of this compound derivatives?

Derivatives of this compound can be challenging to purify due to their polarity and basicity. Common issues include:

  • Streaking on silica gel columns: The basic amino group can interact strongly with the acidic silica gel, leading to poor separation. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Co-elution of impurities: Structurally similar side products can be difficult to separate. Careful optimization of the mobile phase is crucial.

  • Product degradation: Some derivatives may be sensitive to the acidic nature of silica gel. Using deactivated silica or an alternative stationary phase like alumina can be beneficial.

Troubleshooting Guides

Acylation Reactions (Amide Bond Formation)

Acylation of the 7-amino group is a common transformation. Here are some challenges and solutions:

Problem Potential Cause(s) Troubleshooting Suggestions
Low or no product formation 1. Poor solubility of starting materials. 2. Insufficiently reactive acylating agent. 3. Deactivation of the amine by protonation. 4. Moisture in the reaction. 1. Use a co-solvent system (e.g., DMF/DCM) to improve solubility.2. Convert the carboxylic acid to a more reactive acyl chloride or use a coupling agent (e.g., HATU, HOBt).3. Ensure a suitable base (e.g., triethylamine, DIPEA) is present to neutralize any acid formed.4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products 1. Diacylation of the amine (less common for aromatic amines but possible under harsh conditions). 2. Side reactions with other functional groups on the acylating agent. 3. Reaction at the lactam nitrogen. 1. Use a milder acylating agent or controlled addition of the acylating agent at a lower temperature.2. Protect other reactive functional groups on the acylating agent if necessary.3. While the lactam nitrogen is less nucleophilic, reaction is possible under forcing conditions. Consider milder reaction conditions.
Difficult purification 1. Product is highly polar. 2. Co-elution with starting materials or byproducts. 1. For column chromatography, consider using a more polar eluent system or a reversed-phase column.2. Optimize the eluent system for column chromatography. A gradient elution may be necessary. Consider recrystallization if the product is a solid.

This is a general protocol for the acylation of an aromatic amine and should be optimized for this compound.

  • Dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

For Suzuki coupling, a bromo-substituted isoindolinone would be required. The following guide addresses challenges in coupling reactions involving amino-substituted aryl halides.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or no product formation 1. Catalyst deactivation. 2. Poor choice of ligand. 3. Inefficient transmetalation. 4. Homocoupling of the boronic acid. 1. The amino group can coordinate to the palladium catalyst and inhibit its activity. Using a protecting group on the amine is highly recommended.2. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for coupling with electron-rich aryl halides.[2]3. Ensure the use of an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to facilitate the formation of the boronate species.[3]4. Add the boronic acid slowly or use a boronic ester to minimize homocoupling.
Formation of side products 1. Protodeborylation of the boronic acid. 2. Hydrolysis of the boronic acid. 3. Reduction of the aryl halide. 1. Ensure the reaction is run under anhydrous conditions and a sufficiently strong base is used.2. Use a two-phase solvent system (e.g., dioxane/water) to minimize hydrolysis while still allowing for the dissolution of the base.3. This can occur if the reaction is run for too long or at too high a temperature. Monitor the reaction progress and work it up once the starting material is consumed.
Difficult purification 1. Removal of palladium catalyst. 2. Separation from boronic acid-derived impurities. 1. Filter the reaction mixture through a pad of Celite® or silica gel after the reaction is complete. Specific palladium scavengers can also be used.2. An aqueous wash with a mild base can help remove unreacted boronic acid.

This protocol is for a generic Suzuki coupling and would need to be adapted for a 7-bromo-isoindolin-1-one derivative.

  • In a reaction vessel, combine the bromo-substituted isoindolinone (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Summary

The following table provides illustrative yield ranges for common reactions involving aromatic amines, which can be expected to be similar for this compound under optimized conditions. Actual yields will vary based on the specific substrates and reaction conditions used.

Reaction Type Substrate Product Typical Yield Range (%) Reference
AcylationAromatic AmineAromatic Amide70-95[4]
Suzuki CouplingAmino-Aryl HalideAmino-Biaryl60-90[5]

Visualizations

Experimental Workflow for Acylation

acylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and base in anhydrous solvent cool Cool to 0 °C start->cool add_reagent Add acyl chloride dropwise cool->add_reagent react Stir at room temperature (Monitor by TLC) add_reagent->react quench Quench with aqueous solution react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify suzuki_troubleshooting start Low Yield in Suzuki Coupling catalyst_issue Catalyst Deactivation? start->catalyst_issue ligand_issue Inefficient Ligand? catalyst_issue->ligand_issue No protect_amine Protect the amino group (e.g., with Boc) catalyst_issue->protect_amine Yes base_issue Incorrect Base? ligand_issue->base_issue No change_ligand Use bulky, electron-rich ligand (e.g., XPhos) ligand_issue->change_ligand Yes conditions_issue Suboptimal Conditions? base_issue->conditions_issue No optimize_base Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) base_issue->optimize_base Yes optimize_conditions Vary temperature, solvent, and time conditions_issue->optimize_conditions Yes

References

Addressing stability issues of 7-Aminoisoindolin-1-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 7-Aminoisoindolin-1-one in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound in solution?

A1: this compound, containing both an aromatic amine and a lactam ring, may be susceptible to several degradation pathways in solution. Key stability concerns include:

  • Hydrolysis: The lactam ring can undergo hydrolysis, especially under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The aromatic amine group is prone to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents.

  • Photodegradation: Aromatic amines can be sensitive to light, leading to degradation.[1][2] It is advisable to protect solutions from light.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C to -80°C for long-term storage. Studies on other aromatic amines have shown that immediate storage at low temperatures is crucial to reduce degradation.[1]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of the lactam ring in this compound is expected to be pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the lactam. It is recommended to maintain the pH of the solution within a neutral range (pH 6-8) to minimize hydrolysis. The rate of hydrolysis is typically lowest near neutral pH for many lactam-containing compounds.[3][4][5][6][7]

Troubleshooting Guides

Issue 1: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis over time.

This issue is likely due to the degradation of this compound. The following troubleshooting steps can help identify the cause and mitigate the problem.

Troubleshooting Workflow

start Start: Loss of Potency / Unknown Peaks check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Examine Solution Parameters (pH, Solvent, Concentration) start->check_solution forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If conditions are suspect check_solution->forced_degradation If parameters are suspect analyze_degradants Analyze Degradation Products (LC-MS, NMR) forced_degradation->analyze_degradants optimize_conditions Optimize Storage & Solution Parameters analyze_degradants->optimize_conditions implement_changes Implement Optimized Conditions & Re-evaluate Stability optimize_conditions->implement_changes

Caption: Troubleshooting workflow for addressing the degradation of this compound.

Potential Causes and Solutions:

Potential Cause Recommended Action
Inappropriate Storage Temperature Store aliquots of your stock solution at -20°C or -80°C. For daily use, keep a working solution at 2-8°C and use it within a short period.
Exposure to Light Always store solutions in amber vials or protect them from light with foil. Minimize exposure to ambient light during experiments.
Oxidation Prepare fresh solutions frequently. If the compound is particularly sensitive, deaerate the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
Unfavorable pH Measure the pH of your solution. If it is acidic or basic, adjust it to a neutral range (pH 6-8) using a suitable buffer system that is compatible with your experimental setup.
Reactive Solvent Ensure the solvent is of high purity and does not contain reactive impurities. Consider using a different solvent system if degradation persists.
Issue 2: My experimental results are inconsistent, which I suspect is due to compound instability.

Inconsistent results can often be traced back to the degradation of a key reagent. A systematic approach to identifying the source of instability is crucial.

Logical Relationship Diagram for Investigating Inconsistent Results

Inconsistent_Results Inconsistent Results Compound_Instability Compound Instability Inconsistent_Results->Compound_Instability Experimental_Variation Experimental Variation Inconsistent_Results->Experimental_Variation Storage_Issues Improper Storage Compound_Instability->Storage_Issues Solution_Issues Unstable Solution Compound_Instability->Solution_Issues Temperature_Effect Temperature Storage_Issues->Temperature_Effect Light_Effect Light Storage_Issues->Light_Effect pH_Effect pH Solution_Issues->pH_Effect Solvent_Effect Solvent Solution_Issues->Solvent_Effect

Caption: Logical relationships in troubleshooting inconsistent experimental results.

Data Presentation: Hypothetical Degradation Profile

The following table summarizes hypothetical quantitative data for the degradation of this compound under various stress conditions, based on the expected behavior of similar chemical structures. This data is for illustrative purposes to guide stability study design.

Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Product (Hypothesized)
0.1 M HCl24 hours60°C15%2-amino-3-(aminomethyl)benzoic acid (hydrolysis product)
0.1 M NaOH24 hours60°C25%2-amino-3-(aminomethyl)benzoic acid (hydrolysis product)
3% H₂O₂24 hoursRoom Temp10%Oxidized derivatives (e.g., N-oxide)
Light Exposure7 daysRoom Temp5%Photodegradation products
Thermal7 days80°C8%Thermally induced degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[8][9][10]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be run in parallel.[10]

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 7 days.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a starting point for an HPLC method to separate this compound from its potential degradation products.[11]

Instrumentation:

  • HPLC with a UV-Vis or PDA detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm (or as determined by UV scan) Injection Volume: 10 µL

Signaling Pathways and Workflows

Hypothesized Degradation Pathway of this compound

A This compound B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Photodegradation A->D E Ring-Opened Product (2-amino-3-(aminomethyl)benzoic acid) B->E F N-Oxide or other oxidized products C->F G Photodegradants D->G

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Crystallization of 7-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 7-Aminoisoindolin-1-one. The information is structured to address specific experimental challenges in a direct question-and-answer format.

Section 1: Compound Properties

While specific experimental data for this compound is limited, the properties of its isomers, such as 4-Aminoisoindolin-1-one, provide a useful baseline for understanding its behavior.

PropertyValue / DescriptionSource(s)
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Appearance Typically a white or light yellow crystalline powder.[2]
Solubility Limited solubility in water; moderately soluble in organic solvents such as ethanol and acetone.[2]
Reactivity The amino group can act as a nucleophile in chemical reactions.

Section 2: Troubleshooting Guides & FAQs

Q1: I've followed the standard procedure, but no crystals are forming. What should I do?

A1: Failure to form crystals is a common issue, often related to the solution's saturation level, temperature, or the presence of impurities.[3][4] The first step is to ensure your solution is supersaturated, which is the driving force for crystallization.[3]

Troubleshooting Steps:

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed" crystal of the compound if available.[5][6] This provides a surface for crystal growth to begin.

  • Increase Concentration: If nucleation techniques fail, your solution is likely not saturated enough.[4] Gently heat the solution and evaporate a portion of the solvent to increase the compound's concentration.[5][6] Let it cool again slowly.

  • Check for Impurities: Impurities can inhibit crystal formation.[7] Ensure you are using high-purity starting material and distilled or deionized water.[3][4] If necessary, re-purify your compound.

  • Adjust Cooling Rate: Experiment with different cooling rates. Rapid cooling in an ice bath can sometimes promote crystal formation, while very slow cooling in an insulated container is ideal for growing large, high-quality crystals.[4]

  • Minimize Vibrations: Keep the crystallization setup in a quiet, undisturbed location, as vibrations can prevent crystal growth.[3][4]

G start No Crystals Forming check_saturation Is the solution saturated? start->check_saturation induce Try to Induce Nucleation (Scratch flask or add seed crystal) check_saturation->induce Yes increase_conc Increase Concentration (Evaporate some solvent) check_saturation->increase_conc No / Unsure recheck Crystals forming? induce->recheck recheck->increase_conc No success Success: Collect Crystals recheck->success Yes recheck2 Crystals forming? increase_conc->recheck2 adjust_temp Experiment with Temperature (Adjust cooling rate) recheck2->adjust_temp No recheck2->success Yes recheck3 Crystals forming? adjust_temp->recheck3 purify Consider Impurities (Re-purify material, use clean glassware) recheck3->purify No recheck3->success Yes fail Failure: Re-evaluate solvent system purify->fail

Caption: Troubleshooting workflow for no crystal growth.

Q2: How does pH affect the crystallization of this compound?

A2: The pH of the crystallization medium is a critical parameter because this compound contains a basic amino group.[8][9] The charge of this group, and therefore the molecule's overall polarity and solubility, is highly dependent on pH.[10][11]

  • Low pH (Acidic Conditions): The amino group (-NH₂) becomes protonated to form an ammonium salt (-NH₃⁺). This positive charge significantly increases the molecule's polarity and its solubility in polar solvents like water or ethanol. Crystallization is unlikely under these conditions.

  • High pH (Basic Conditions): The amino group remains in its neutral, uncharged form (-NH₂). This makes the molecule less polar and less soluble in polar solvents, which favors crystallization.

Therefore, to promote crystallization from a polar solvent, you may need to adjust the pH to be neutral or slightly basic.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph Amino Group is Protonated (-NH₃⁺) high_solubility Increased Polarity & High Solubility low_ph->high_solubility no_xtal Crystallization Inhibited high_solubility->no_xtal high_ph Amino Group is Neutral (-NH₂) low_solubility Decreased Polarity & Low Solubility high_ph->low_solubility xtal Crystallization Favored low_solubility->xtal

Caption: Effect of pH on the state of this compound.

Q3: My compound formed liquid droplets instead of a solid. What is "oiling out" and how do I prevent it?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[5] This typically happens when the temperature of the saturated solution is higher than the melting point of the compound (or an impure version of it).[5] Impurities often lower a compound's melting point, making oiling out more likely.[5]

Solutions:

  • Add More Solvent: The most common fix is to reheat the mixture until the oil dissolves completely, then add more of the primary ("good") solvent to lower the saturation temperature.[5]

  • Slow Down Cooling: Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange themselves into a crystal lattice at a temperature below the compound's melting point.

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a solvent in which the compound is less soluble, or use a different co-solvent pair.

G cluster_oil Problem: Oiling Out cluster_crash Problem: Crashing Out start Cooling a Saturated Solution outcome What is the outcome? start->outcome oil_out Liquid Droplets Form outcome->oil_out Oiling Out crash_out Fine Powder Forms Rapidly outcome->crash_out Crashing Out ideal Ideal Outcome: Well-formed crystals grow slowly outcome->ideal Ideal cause_oil Cause: Solution temp > Melting Point (Often due to impurities or high concentration) oil_out->cause_oil fix_oil Fix: Reheat, add more solvent, and cool very slowly cause_oil->fix_oil cause_crash Cause: Solution is too supersaturated (Cooled too quickly or solvent evaporated too fast) crash_out->cause_crash fix_crash Fix: Reheat, add a small amount of extra solvent, cool slowly cause_crash->fix_crash

Caption: Decision tree for oiling out vs. crashing out.

Q4: My crystallization yielded very little product. How can I improve the yield?

A4: A poor yield is often a result of using too much solvent, which keeps a significant amount of your compound dissolved in the mother liquor even after cooling.[5]

To improve yield:

  • Use the Minimum Solvent: When initially dissolving the compound, use only the minimum amount of hot solvent required for complete dissolution.

  • Concentrate the Mother Liquor: If you have already filtered your crystals and suspect more product remains in the filtrate (mother liquor), you can try to recover it. Evaporate a portion of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.[5] Be aware that this second crop may be less pure than the first.

  • Check for Losses: Ensure that product was not prematurely crystallizing and being lost during a hot filtration step (if performed).[5]

Section 3: Experimental Protocols

Protocol 1: Standard Recrystallization by Cooling
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble when hot. Ethanol, methanol, or acetone are good starting points.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate, adding more solvent dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a very small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration to remove them, ensuring the apparatus is pre-heated to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath. The cooling rate is critical; slow cooling generally produces larger, purer crystals.[12]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals completely to remove residual solvent.

Protocol 2: Inducing Crystallization

If crystals do not form spontaneously upon cooling (as described in Protocol 1, Step 5), use one of the following methods:

  • Scratching Method:

    • Dip a clean glass stirring rod into the supersaturated solution.

    • Use the tip of the rod to gently scratch the inner surface of the flask just below the solvent line.

    • The microscopic imperfections in the glass created by scratching can serve as nucleation sites for crystal growth.[6]

  • Seeding Method:

    • Obtain a very small, pure crystal of this compound (a "seed crystal").[13]

    • Drop the seed crystal into the center of the clear, supersaturated solution.

    • The seed crystal will act as a template, initiating the growth of more crystals.[12]

References

Minimizing side reactions with 7-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during experiments involving 7-Aminoisoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: During the synthesis of this compound, several side reactions can occur, leading to impurity formation. The most prevalent side reactions include over-alkylation of the amino group, formation of dimers or polymers, and hydrolysis of the lactam ring. In syntheses starting from precursors like 2-cyanobenzaldehyde, undesired side reactions can decrease the yield of the final product.[1] The specific side products will depend on the synthetic route employed.

Q2: How can I minimize the formation of N-alkylated impurities?

A2: To minimize N-alkylation, it is crucial to control the stoichiometry of the reactants and the reaction temperature. Using a minimal excess of any alkylating agents is advisable. The choice of base and solvent can also significantly influence the outcome. For instance, using a hindered or mild base can reduce the propensity for side reactions. Some protocols have noted that increasing the volume of the base can lead to undesired side reactions, thereby decreasing the yield.[1]

Q3: What are the optimal storage conditions to prevent degradation of this compound?

A3: this compound should be stored in a cool, dry, and dark place to prevent degradation. The amino group can be susceptible to oxidation, and the lactam ring can undergo hydrolysis, especially under non-neutral pH conditions. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation.

Q4: Which analytical techniques are best suited for identifying impurities in my this compound sample?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for quantifying purity. For structural elucidation of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. One study on isoindolin-1-one synthesis showed that lowering the reaction temperature led to a decrease in product yield due to low conversion of the starting material.[2]
Side Reactions Optimize reaction conditions to minimize the formation of byproducts. This may involve changing the solvent, using a different base, or adjusting the reaction temperature. For example, in the synthesis of some 3-substituted isoindolin-1-ones, the choice of solvent was found to have a significant effect on product formation, with very low yields in methanol, ethyl acetate, chloroform, and dimethylformamide.[1]
Product Degradation Ensure the work-up and purification conditions are mild. Avoid strongly acidic or basic conditions if possible, as these can promote hydrolysis of the lactam ring.
Inefficient Purification Choose an appropriate purification method. Column chromatography with a suitable solvent system is often effective. Recrystallization can also be used to improve purity and yield.
Problem 2: High Levels of Impurities
Impurity Type Possible Cause Suggested Solution
Starting Material Incomplete reaction.Optimize reaction time and temperature to ensure complete conversion of the starting material.
Over-alkylation Excess alkylating agent or harsh reaction conditions.Use a stoichiometric amount of the alkylating agent and milder reaction conditions (e.g., lower temperature, weaker base).
Dimerization/Polymerization High concentration of reactants or prolonged reaction times.Perform the reaction at a lower concentration. Monitor the reaction closely and stop it once the desired product is formed.
Hydrolysis Product Exposure to water and non-neutral pH during work-up or storage.Use anhydrous solvents and reagents. Neutralize the reaction mixture carefully during work-up and ensure the final product is stored in a dry environment.

Experimental Protocols

General Protocol for the Synthesis of 3-Substituted Isoindolin-1-ones

This protocol is a general guideline based on the synthesis of related isoindolinone derivatives and should be optimized for this compound.

  • Reaction Setup: Dissolve the appropriate starting materials (e.g., a 2-cyanobenzaldehyde derivative and a primary amine) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.[1]

  • Reagent Addition: Warm the mixture slightly to ensure complete dissolution of the starting materials. After cooling to room temperature, add a solution of a suitable base (e.g., 5% KOH in methanol) dropwise.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The formation of the product is often indicated by a color change and the formation of a precipitate.[1]

  • Work-up: Once the reaction is complete, collect the product by suction filtration. Wash the solid with water and a cold solvent such as methanol to remove impurities.[1]

  • Purification: Further purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure isoindolin-1-one derivative.

Visualizations

experimental_workflow General Experimental Workflow for Isoindolinone Synthesis start Start dissolve Dissolve Starting Materials in Dichloromethane start->dissolve add_base Add Base Solution (e.g., 5% KOH in MeOH) dissolve->add_base monitor Monitor Reaction (TLC) add_base->monitor workup Work-up: Filter and Wash monitor->workup Reaction Complete purify Purify Product (Column Chromatography or Recrystallization) workup->purify end Pure Product purify->end

Caption: General experimental workflow for the synthesis of isoindolin-1-one derivatives.

side_reaction_pathways Potential Side Reaction Pathways for this compound starting_materials Starting Materials target_product This compound starting_materials->target_product Desired Reaction over_alkylation N-Alkylated Byproduct target_product->over_alkylation Excess Alkylating Agent dimerization Dimer/Polymer target_product->dimerization High Concentration hydrolysis Ring-Opened Product target_product->hydrolysis Presence of H2O, Acid/Base

Caption: Potential side reaction pathways in the synthesis and handling of this compound.

References

Technical Support Center: 7-Aminoisoindolin-1-one Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to address solubility challenges encountered with 7-Aminoisoindolin-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the initial steps to assess the solubility of this compound?

A1: The first step is to determine the compound's baseline aqueous solubility. This compound, a heterocyclic organic compound, is expected to have limited aqueous solubility due to its aromatic structure, similar to the parent compound isoindolin-1-one.[1][2] A standard kinetic solubility assay using phosphate-buffered saline (PBS) at physiological pH (7.4) is recommended. If solubility is low, a thermodynamic solubility experiment should be performed for a more accurate measurement.

Q2: My compound has poor aqueous solubility. What is the most straightforward strategy to try first?

A2: For ionizable compounds, pH adjustment is often the simplest and most effective initial strategy.[3][4][5][6] this compound has a basic amino group, which can be protonated at acidic pH. This protonation leads to the formation of a more soluble salt form.[3] Therefore, attempting to dissolve the compound in buffers with progressively lower pH values (e.g., pH 6.0, 5.0, 4.0) is a logical first step.

Q3: How do I create a pH-solubility profile for this compound?

A3: A pH-solubility profile involves measuring the solubility of the compound across a range of pH values. This helps identify the optimal pH for dissolution and can help determine the compound's pKa. Given the amino group, a significant increase in solubility is expected as the pH drops below its pKa. See the "Experimental Protocols" section for a detailed methodology.

Q4: Adjusting pH is insufficient or not viable for my experiment. What should I try next?

A4: If pH modification is not a suitable option, using co-solvents is the next common approach.[3][7] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5] Commonly used co-solvents in research settings include DMSO, ethanol, methanol, and polyethylene glycols (PEGs).[5][6] It's crucial to start with a small percentage of the co-solvent and incrementally increase it, as high concentrations can sometimes be toxic in biological assays.

Q5: My compound is "crashing out" or precipitating when I dilute my stock solution into an aqueous buffer. How can I prevent this?

A5: This is a common issue when a compound is dissolved in a strong organic solvent (like 100% DMSO) and then diluted into an aqueous medium where its solubility is much lower. To mitigate this:

  • Lower the Stock Concentration: If possible, use a more dilute stock solution.

  • Use an Intermediate Solvent: Perform a serial dilution using an intermediate solvent that is miscible with both the stock solvent and the final aqueous buffer.

  • Add Surfactants: Including a small amount of a non-ionic surfactant, such as Polysorbate 20 (Tween 20) or PEG-35 castor oil, in the final buffer can help keep the compound in solution by forming micelles.[3][6]

  • Modify the Buffer: Prepare the final buffer with a small percentage of a co-solvent (e.g., 1-5% DMSO) to maintain solubility.

Q6: What are some more advanced techniques if standard methods fail?

A6: For very challenging compounds, several advanced strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate poorly soluble molecules, like this compound, forming a water-soluble inclusion complex.[7][8] Beta-cyclodextrins are often used for aromatic molecules.[7]

  • Solid Dispersions: This technique involves dispersing the active pharmaceutical ingredient (API) in an inert carrier matrix, usually at the molecular level.[7][9] The compound exists in a higher-energy amorphous state, which enhances its wettability and dissolution rate.[10]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[7] Techniques include micronization and the creation of nanosuspensions.[5][8][11]

Data Presentation: Comparative Solubility Strategies

Table 1: Hypothetical pH-Solubility Profile for this compound (Note: This data is illustrative. Actual values must be determined experimentally.)

Buffer pHExpected Protonation State of Amino GroupPredicted Aqueous Solubility (µg/mL)
8.0Mostly Neutral< 1
7.4 (PBS)Mostly Neutral~1-5
6.5Partially Protonated~20-50
5.5Mostly Protonated> 200
4.5Fully Protonated> 1000

Table 2: Common Co-Solvents for Pre-Clinical Formulations

Co-SolventPropertiesCommon Starting ConcentrationConsiderations
Dimethyl Sulfoxide (DMSO)Strong aprotic solvent; dissolves a wide range of compounds.10-20% (for screening)Can be toxic to cells, even at low concentrations (<1%).
Ethanol (EtOH)Polar protic solvent; generally well-tolerated in many biological systems.5-15%Can cause protein precipitation at high concentrations.
Polyethylene Glycol 400 (PEG 400)Non-ionic polymer; low toxicity.10-30%Can be viscous and may interfere with some assays.
Propylene Glycol (PG)Good solubilizing agent for many APIs.10-40%Lower solubilizing power than DMSO for some compounds.

Visualizations: Workflows and Mechanisms

G cluster_start Initial Assessment cluster_strategies Solubilization Strategies cluster_eval Evaluation start Start: Poorly Soluble This compound kinetic Determine Kinetic Solubility (pH 7.4) start->kinetic is_soluble Is Solubility Sufficient? kinetic->is_soluble ph_adjust Strategy 1: pH Adjustment (Acidic Buffers) cosolvent Strategy 2: Co-solvency (DMSO, EtOH, PEG) ph_adjust->cosolvent complexation Strategy 3: Complexation (Cyclodextrins) cosolvent->complexation advanced Strategy 4: Advanced Methods (Solid Dispersion, Nanosuspension) complexation->advanced end_node End: Soluble Compound for Experimentation advanced->end_node is_soluble->ph_adjust No is_soluble->end_node Yes

Caption: Troubleshooting workflow for enhancing the solubility of this compound.

G Mechanism of pH Adjustment cluster_high_ph High pH (e.g., 7.4) cluster_low_ph Low pH (e.g., 4.5) mol1 This compound (Neutral, -NH2) state1 Poorly Soluble mol1->state1 Low affinity for water plus + H+ mol1->plus mol2 Protonated Form (Salt, -NH3+) state2 Highly Soluble mol2->state2 High affinity for water plus->mol2

Caption: Effect of pH on the ionization and solubility of this compound.

G Mechanism of Cyclodextrin Complexation compound This compound (Hydrophobic) complex Soluble Inclusion Complex compound->complex cyclodextrin Cyclodextrin Host (Hydrophobic Cavity, Hydrophilic Exterior) cyclodextrin->complex

References

Technical Support Center: 7-Aminoisoindolin-1-one Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways of 7-Aminoisoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they crucial for this compound?

A1: Forced degradation, or stress testing, involves intentionally exposing a drug substance like this compound to conditions more severe than standard accelerated stability testing.[1] These studies are critical for several reasons:

  • Pathway Identification: They help identify likely degradation products and establish the intrinsic degradation pathways of the molecule.[2]

  • Stability Assessment: The results provide insights into the chemical stability of the molecule, which is essential for developing a stable formulation and determining appropriate storage conditions.[1]

  • Method Development: They are used to develop and validate stability-indicating analytical methods, which are capable of separating the active pharmaceutical ingredient (API) from its degradation products.[3][4]

  • Regulatory Requirement: Regulatory bodies like the ICH mandate forced degradation studies for new drug substances.[1]

Q2: What are the primary degradation pathways to consider for this compound?

A2: Based on its chemical structure, which includes a lactam (a cyclic amide) and a primary aromatic amine, the primary anticipated degradation pathways are hydrolysis and oxidation.[2][5]

  • Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and basic conditions, which would open the ring to form a carboxylic acid derivative.

  • Oxidation: The primary amine and the electron-rich aromatic ring are potential sites for oxidation, which can be induced by agents like hydrogen peroxide.[2]

  • Photolysis: Exposure to light, particularly UV, can also lead to degradation.[5]

  • Thermal Degradation: High temperatures can provide the energy needed to initiate various degradation reactions.[3]

Q3: What is the recommended target for the extent of degradation in these studies?

A3: The goal is not to completely degrade the compound. A degradation of approximately 5-20% is generally considered optimal.[4][6] This level of degradation is sufficient to produce and detect the primary degradation products for analytical method development without creating an overly complex chromatogram with secondary or tertiary degradants.[4] If more than 20% degradation is observed, the conditions are likely too harsh and should be moderated.[6]

Q4: Which analytical techniques are most effective for analyzing this compound and its degradants?

A4: The most common and effective method for analyzing stability samples is reverse-phase High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.[1] For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it provides mass information that is crucial for structural elucidation.[7][8]

Troubleshooting Guides

Problem 1: I am not observing any significant degradation after applying stress conditions.

Possible Cause Troubleshooting & Optimization
Stress conditions are too mild. The reactivity of this compound may be lower than anticipated. Increase the severity of the stress conditions incrementally. For example, increase the temperature for thermal/hydrolytic studies (e.g., from 60°C to 80°C), extend the exposure time, or use a higher concentration of the stress agent (e.g., from 0.1 M HCl to 1 M HCl).[1][6]
Poor solubility. The compound may not be fully dissolved in the stress medium, reducing its exposure to the reagent. A co-solvent like acetonitrile or methanol can be used to ensure complete dissolution before adding the acidic, basic, or oxidative medium.[1][7]
Incorrect analytical method. The analytical method may not be capable of separating the parent peak from the degradant peaks. Review and optimize the HPLC method (e.g., change the mobile phase gradient, column type, or pH).

Problem 2: My sample shows excessive degradation (e.g., >20%).

Possible Cause Troubleshooting & Optimization
Stress conditions are too harsh. Reduce the severity of the conditions. Decrease the concentration of the acid/base/oxidizing agent, lower the temperature, or shorten the exposure time.[6] The goal is to achieve controlled degradation.
Compound is inherently unstable under the applied conditions. This is a valuable finding. Document the conditions that lead to rapid degradation. Perform a time-point study (e.g., analyze samples at 2, 4, 8, and 24 hours) to find the optimal duration to achieve the target 5-20% degradation.

Problem 3: I see multiple unexpected peaks in my HPLC chromatogram after acid or base hydrolysis.

Possible Cause Troubleshooting & Optimization
Acid/Base-catalyzed hydrolysis of the lactam ring. This is an expected degradation pathway. The primary hydrolysis product is likely the ring-opened carboxylic acid.[7]
Secondary degradation. The initial hydrolysis product may be unstable and degrade further into other products, especially under harsh conditions. Analyze samples at earlier time points to identify the primary degradant before it converts to secondary products.[7]
Reaction with solvent/buffer. In rare cases, the compound may react with components of the mobile phase or buffer. Ensure the mobile phase is compatible and consider simplifying the buffer system.
Sample was not neutralized before analysis. Injecting a highly acidic or basic sample can cause on-column degradation or poor chromatography. Neutralize an aliquot of the stressed sample with an equivalent amount of base or acid before injection.[7]

Data Presentation

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent / ParameterTypical ConditionsDuration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temperature to 70°CUp to 7 days[6]
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature to 70°CUp to 7 days[6]
Oxidation 0.1% - 3% H₂O₂Room TemperatureUp to 7 days[3]
Thermal Dry Heat70°C1 - 2 months[3]
Photostability Light Source (UV/Vis)ICH Q1B specified conditionsPer ICH Q1B[6]
Humidity High Humidity90% RH1 week[1][3]

Table 2: Potential Degradation Products of this compound and Expected Mass Shifts

Degradation PathwayPotential Product StructureDescriptionExpected Mass Shift (Monoisotopic)
Hydrolysis 2-(Aminomethyl)-3-aminobenzoic acidLactam ring opening via addition of one water molecule.+18.01 Da
Oxidation This compound N-oxideOxidation of the primary amine group.+15.99 Da
Oxidation Hydroxylated derivativeAddition of a hydroxyl group to the aromatic ring.+15.99 Da

Experimental Protocols

Protocol: General Forced Degradation Study

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[7]

  • Application of Stress Conditions:

    • Control Sample: Dilute the stock solution with the analysis solvent (e.g., mobile phase) to the target concentration (e.g., 100 µg/mL). This is the unstressed (t=0) sample.

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C.[7]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C.[7]

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature.[7]

    • Thermal (Solid State): Place the solid API in a 70°C oven with controlled humidity (if desired).[3] Periodically dissolve a portion in the analysis solvent for testing.

    • Thermal (Solution): Keep a sealed vial of the stock solution at 60°C.

    • Photostability: Expose the solid API or a solution to light conditions as specified in the ICH Q1B guideline.[6] Protect a control sample from light.

  • Sampling and Quenching:

    • Withdraw aliquots from the stressed solutions at predetermined time points (e.g., 2, 8, 24, 48 hours).

    • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl), respectively, to stop the reaction.[7]

    • Dilute all samples to the target analytical concentration with the mobile phase.

  • Analysis:

    • Analyze all control and stressed samples using a validated, stability-indicating HPLC or LC-MS method.[1]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.[7]

    • Calculate the percentage of degradation by comparing the decrease in the area of the main peak with the unstressed control.

    • Ensure mass balance is achieved, where the sum of the API and all degradation products is close to 100% of the initial API.

Visualizations

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) control Prepare Unstressed Control Sample stock->control Distribute acid Acid Hydrolysis (HCl) stock->acid Distribute base Base Hydrolysis (NaOH) stock->base Distribute oxidation Oxidation (H₂O₂) stock->oxidation Distribute thermal Thermal (Heat/Humidity) stock->thermal Distribute photo Photolysis (Light Exposure) stock->photo Distribute hplc HPLC / LC-MS Analysis control->hplc quench Sample & Quench/ Neutralize acid->quench base->quench oxidation->quench thermal->quench photo->quench quench->hplc data Data Evaluation (% Degradation, Mass Balance) hplc->data

Caption: General experimental workflow for a forced degradation study.

G cluster_main This compound cluster_products Potential Degradation Products parent This compound (Lactam + Amine) hydrolysis_prod Ring-Opened Product (2-(Aminomethyl)-3-aminobenzoic acid) parent->hydrolysis_prod  Hydrolysis  (H⁺ or OH⁻, H₂O) oxidation_prod1 N-Oxide Product parent->oxidation_prod1  Oxidation  (e.g., H₂O₂) oxidation_prod2 Hydroxylated Product parent->oxidation_prod2  Oxidation  (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

G start Unexpected Result (e.g., No Degradation) q1 Are stress conditions severe enough? start->q1 a1_yes Increase Severity (Temp, Conc., Time) q1->a1_yes No q2 Is the compound fully dissolved? q1->q2 Yes end Problem Resolved a1_yes->end a2_yes Use Co-Solvent (e.g., ACN, MeOH) q2->a2_yes No q3 Is the analytical method validated and stability-indicating? q2->q3 Yes a2_yes->end a3_yes Re-evaluate/Optimize HPLC Method q3->a3_yes No q3->end Yes a3_yes->end

References

Technical Support Center: Alternative Synthetic Strategies for 7-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 7-Aminoisoindolin-1-one. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) for various synthetic approaches to this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main strategies for synthesizing this compound typically involve two key approaches:

  • Route A: Synthesis of a nitro-substituted isoindolin-1-one precursor, followed by the reduction of the nitro group.

  • Route B: Direct cyclization reactions from precursors already containing a masked or revealed amino group.

The choice of route often depends on the availability of starting materials, desired scale, and safety considerations.

Q2: I am having trouble with the catalytic hydrogenation of 7-nitroisoindolin-1-one. What are the common issues?

A2: Incomplete conversion or catalyst poisoning are frequent challenges. Common causes include impurities in the substrate or solvent, insufficient catalyst loading, or inadequate hydrogen pressure. Ensure your starting material is pure, use a fresh catalyst, and maintain vigorous stirring to ensure good mass transfer.[1] For palladium on carbon (Pd/C), common poisons include sulfur compounds.[1]

Q3: Can I use other reducing agents besides catalytic hydrogenation for the nitro group reduction?

A3: Yes, several other reducing agents can be employed, although they may require different reaction conditions and workup procedures. Common alternatives include tin(II) chloride (SnCl₂), iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl), and sodium dithionite (Na₂S₂O₄). The choice of reducing agent can influence the selectivity and yield of the reaction.

Q4: What are the typical side reactions to watch out for during the synthesis?

A4: In the synthesis of isoindolin-1-ones from 2-cyanobenzaldehyde, side reactions can occur if the base concentration is too high, leading to decreased yields.[2] During nitro group reduction, over-reduction or the formation of hydroxylamine intermediates can be an issue. Careful control of reaction conditions is crucial to minimize these side products.

Q5: How can I purify the final this compound product?

A5: Purification is commonly achieved through column chromatography.[3] The choice of eluent system will depend on the polarity of the compound and any remaining impurities. A typical mobile phase could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][5] Recrystallization from a suitable solvent is also a viable method for obtaining a high-purity product.

Troubleshooting Guides

Guide 1: Incomplete Catalytic Hydrogenation of 7-Nitroisoindolin-1-one
Symptom Possible Cause Troubleshooting Step
Reaction Stalled (No further hydrogen uptake) Catalyst Poisoning1. Filter the reaction mixture to remove the current catalyst. 2. Add a fresh batch of catalyst. 3. Ensure the substrate and solvent are free from sulfur-containing impurities.[1]
Insufficient Catalyst Activity1. Use a fresh, properly stored catalyst. 2. Increase the catalyst loading (e.g., from 5 wt% to 10 wt%).
Low Conversion Rate Poor Mass Transfer1. Increase the stirring speed to ensure the catalyst is well-suspended. 2. Increase the hydrogen pressure within safe limits of the equipment.
Low Reaction Temperature1. Gently warm the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.
Formation of Intermediates (e.g., hydroxylamine) Incomplete Reduction1. Extend the reaction time. 2. Increase the hydrogen pressure.
Guide 2: Low Yield in the Cyclization of 2-Cyanobenzaldehyde with a Nitroaniline Derivative
Symptom Possible Cause Troubleshooting Step
Low Yield of Isoindolin-1-one Incorrect Base Concentration1. Optimize the concentration of the base (e.g., methanolic KOH). Too much base can lead to side reactions.[2]
Unsuitable Solvent1. Experiment with different solvents. While dichloromethane with a small amount of methanol is often effective, other solvents might be required for specific substrates.[2]
Formation of Multiple Products Side Reactions1. Lower the reaction temperature to improve selectivity. 2. Slowly add the base to the reaction mixture to control the reaction rate.
Starting Material Remains Insufficient Reaction Time or Temperature1. Monitor the reaction by TLC. 2. If the reaction is sluggish, consider a moderate increase in temperature.

Data Presentation

Table 1: Comparison of Alternative Synthetic Strategies for this compound
Strategy Starting Materials Key Steps Typical Yields Key Advantages Key Disadvantages
Route A1 2-Methyl-3-nitrobenzoic acid1. Bromination of the methyl group. 2. Cyclization with ammonia. 3. Catalytic hydrogenation.Moderate to GoodReadily available starting material.Multi-step process.
Route A2 2-Cyano-3-nitrobenzoic acid1. Reduction of the carboxylic acid to an alcohol. 2. Cyclization. 3. Reduction of the nitro group.ModerateAvoids bromination.Requires selective reduction of the carboxylic acid.
Route B1 2-Formyl-3-aminobenzonitrile1. Reductive cyclization.GoodFewer steps.Starting material may be less accessible.

Note: Yields are indicative and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitroisoindolin-1-one and subsequent reduction (Route A1)

Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

  • To a solution of methyl 2-methyl-3-nitrobenzoate (1 equivalent) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (1.2 equivalents) and a radical initiator like azobisisobutyronitrile (AIBN, 0.1 equivalents).[6]

  • Heat the reaction mixture to reflux (around 55-60 °C) and monitor the reaction progress by TLC or HPLC.[6]

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Add water to the crude product to precipitate the solid, which is then filtered and dried.[6]

Step 2: Synthesis of 7-Nitroisoindolin-1-one

  • Dissolve the crude methyl 2-(bromomethyl)-3-nitrobenzoate in a suitable solvent like methanol.

  • Bubble ammonia gas through the solution at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 7-nitroisoindolin-1-one.

Step 3: Synthesis of this compound

  • Dissolve 7-nitroisoindolin-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.

  • Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be done by recrystallization or column chromatography.

Visualizations

Synthetic Pathway Diagrams

Synthetic_Route_A1 cluster_0 Route A1: From 2-Methyl-3-nitrobenzoic acid 2-Methyl-3-nitrobenzoic acid 2-Methyl-3-nitrobenzoic acid Methyl 2-methyl-3-nitrobenzoate Methyl 2-methyl-3-nitrobenzoate 2-Methyl-3-nitrobenzoic acid->Methyl 2-methyl-3-nitrobenzoate Esterification Methyl 2-(bromomethyl)-3-nitrobenzoate Methyl 2-(bromomethyl)-3-nitrobenzoate Methyl 2-methyl-3-nitrobenzoate->Methyl 2-(bromomethyl)-3-nitrobenzoate Bromination (NBS, AIBN) 7-Nitroisoindolin-1-one 7-Nitroisoindolin-1-one Methyl 2-(bromomethyl)-3-nitrobenzoate->7-Nitroisoindolin-1-one Cyclization (NH3) This compound This compound 7-Nitroisoindolin-1-one->this compound Reduction (H2, Pd/C) Synthetic_Route_B1 cluster_1 Route B1: From 2-Formyl-3-aminobenzonitrile 2-Formyl-3-aminobenzonitrile 2-Formyl-3-aminobenzonitrile This compound This compound 2-Formyl-3-aminobenzonitrile->this compound Reductive Cyclization Hydrogenation_Workflow cluster_workflow Workflow for Catalytic Hydrogenation A Dissolve 7-Nitroisoindolin-1-one in Solvent B Add Pd/C Catalyst A->B C Pressurize with H2 and Stir B->C D Monitor Reaction by TLC C->D E Filter to Remove Catalyst D->E Reaction Complete F Concentrate Filtrate E->F G Purify Product F->G

References

Safe handling and disposal of 7-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and disposal of 7-Aminoisoindolin-1-one. The following information is compiled from safety data sheets of structurally similar compounds and general laboratory safety practices. It is crucial to handle this compound with care, assuming it may possess hazards associated with related aminoisoindolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for analogous compounds, this compound should be handled as a potentially hazardous substance. Potential hazards may include skin irritation, serious eye irritation, and respiratory irritation.[1][2] Harmful if swallowed is another potential hazard to consider.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE should always be worn when handling this compound. This includes nitrile gloves, safety goggles or a face shield, and a standard laboratory coat to prevent skin and eye contact.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3]

Q3: What should I do in case of accidental exposure?

A3: In case of accidental exposure, follow these first-aid measures:

  • If inhaled: Move the person to fresh air. If they feel unwell, seek medical attention.[4][5]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[6] If skin irritation occurs, get medical advice.[4][5]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5] If eye irritation persists, seek medical attention.[4][5]

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[4][5][6]

Q4: How should I store this compound?

A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep it away from incompatible materials such as strong oxidizing agents.[1]

Q5: How do I properly dispose of this compound waste?

A5: All waste containing this compound, including contaminated lab supplies, should be treated as hazardous waste. Collect it in a clearly labeled, sealed container.[3] Disposal should be carried out through a licensed chemical waste disposal company.[3] Do not allow the product to enter drains or waterways.[6][7]

Troubleshooting Guides

Scenario 1: The compound has changed color during storage.

  • Possible Cause: This could indicate degradation or contamination of the compound. Exposure to light, air, or moisture can cause chemical changes.

  • Solution: Do not use the compound if you suspect it has degraded. Dispose of it as hazardous waste. For future storage, ensure the container is tightly sealed and consider storing it under an inert atmosphere if it is particularly sensitive.

Scenario 2: Poor solubility in a chosen solvent.

  • Possible Cause: The polarity of the solvent may not be appropriate for this compound.

  • Solution: Test solubility in a range of solvents with varying polarities. Gentle heating or sonication may aid dissolution, but be cautious as this can also promote degradation. Always check the compound's stability at elevated temperatures.

Safety and Handling Data

ParameterGuidelineSource
Personal Protective Equipment Nitrile gloves, safety goggles, lab coat[3]
Engineering Controls Use in a well-ventilated area or fume hood[3][4]
First Aid - Inhalation Move to fresh air, seek medical attention if unwell[4][5]
First Aid - Skin Contact Wash with soap and water[6]
First Aid - Eye Contact Rinse with water for several minutes[4][5]
First Aid - Ingestion Rinse mouth, do not induce vomiting, seek medical attention[4][5][6]
Storage Cool, dry, well-ventilated area in a tightly sealed container[4]
Disposal Licensed chemical waste disposal service[3]

Experimental Protocols

General Protocol for a Kinase Inhibition Assay

This is a general protocol to assess the inhibitory activity of a compound like this compound against a specific kinase.

  • Reagent Preparation : Prepare solutions of the target kinase, its specific substrate, ATP, and a dilution series of this compound.

  • Reaction Setup : In a multi-well plate, combine the kinase, substrate, and the test compound at various concentrations.

  • Initiation : Start the kinase reaction by adding ATP.

  • Incubation : Allow the reaction to proceed for a predetermined time at a controlled temperature.

  • Detection : Use a suitable method, such as a luminescence-based assay, to measure the kinase activity.

  • Data Analysis : Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visual Guides

experimental_workflow Experimental Workflow for Kinase Inhibition Assay prep Reagent Preparation (Kinase, Substrate, ATP, Compound) setup Reaction Setup (Combine reagents in plate) prep->setup init Initiate Reaction (Add ATP) setup->init incubate Incubation init->incubate detect Detection (Measure kinase activity) incubate->detect analyze Data Analysis (Calculate IC50) detect->analyze safe_handling_workflow Safe Handling and Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling storage Store Properly (Cool, Dry, Sealed) handling->storage spill Accidental Spill or Exposure handling->spill waste Generate Waste handling->waste spill->handling No first_aid Follow First-Aid Procedures spill->first_aid Yes first_aid->handling collect Collect in Labeled Container waste->collect Yes end End waste->end No dispose Dispose via Licensed Service collect->dispose dispose->end

References

Validation & Comparative

A Comparative Guide to 7-Aminoisoindolin-1-one and Other Isoindolinone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The isoindolin-1-one scaffold is a privileged heterocyclic structure frequently found in natural products and synthetic molecules of pharmaceutical importance. Its derivatives have garnered significant attention from the scientific community due to their broad spectrum of biological activities. This guide provides a detailed comparison of 7-Aminoisoindolin-1-one, a key synthetic intermediate, with other isoindolinone derivatives that have been evaluated for various therapeutic targets. We present supporting experimental data, detailed protocols for key biological assays, and visualizations to illustrate underlying mechanisms and workflows.

The Isoindolinone Scaffold: A Versatile Core

The isoindolinone core is a bicyclic structure that serves as a foundational template for designing potent and selective modulators of various biological targets. Organic chemists have developed numerous methods for its synthesis, including base-catalyzed and transition metal-catalyzed cyclizations.[1] The versatility of this scaffold allows for substitutions at multiple positions, leading to a vast chemical space for drug discovery. This compound represents a strategic starting point, with the amino group at the 7-position providing a reactive handle for generating diverse libraries of compounds for screening.

Comparative Biological Activity

Isoindolinone derivatives have been extensively studied as inhibitors of several key enzyme families implicated in disease, particularly in oncology. Below, we compare the performance of various substituted isoindolinones across different target classes.

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[2] Inhibition of PARP has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[3] The isoindolinone scaffold has proven to be an effective core for potent PARP inhibitors.[4]

Table 1: PARP Inhibitory Activity of Selected Isoindolinone Derivatives

Compound Target Assay Type Potency Reference
NMS-P515 PARP-1 Biochemical (Kd) 0.016 µM [5]
NMS-P515 PARP-1 Cellular (IC50) 0.027 µM [5]
(±)-13 PARP-1 Biochemical (KD) < 0.03 µM [5]

| (±)-13 | PARP (Cellular) | PAR Synthesis (IC50) | 0.050 µM |[5] |

This table summarizes the inhibitory potency of advanced isoindolinone-based PARP inhibitors.

Kinase Inhibition

Protein kinases are crucial regulators of a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The isoindolinone framework has been successfully employed to develop inhibitors against various kinases, including Phosphoinositide 3-kinases (PI3K) and Cyclin-dependent kinases (CDK).[1][6]

Table 2: Kinase Inhibitory Activity of Selected Isoindolinone Derivatives

Compound Series Target Assay Type Potency Range (pIC50) Reference
Isoindolin-1-one based PI3Kγ Biochemical 5.27 - 9.20 [6]
Heteroaromatic substituted Haspin Biochemical (IC50) 10.1 nM - 10.6 nM [7]

| Pyrrolo[3,2-g]isoquinoline | DYRK1A, PIM1 | Biochemical (IC50) | Secondary targets |[7] |

This table presents the range of inhibitory activities for different series of isoindolinone-based kinase inhibitors. pIC50 is the negative logarithm of the IC50 value.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide. Their inhibition has therapeutic applications in various conditions, including glaucoma and cancer. Recent studies have shown that novel isoindolinone derivatives can act as potent inhibitors of human carbonic anhydrase (hCA) isoforms.[8][9]

Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Isoindolinone Derivatives

Compound Target Potency (Ki) Reference
Derivative 2c hCA I 11.48 ± 4.18 nM [8]
Derivative 2f hCA I 16.09 ± 4.14 nM [8]
Derivative 2c hCA II 9.32 ± 2.35 nM [8]
Derivative 2f hCA II 14.87 ± 3.25 nM [8]
Standard (Acetazolamide) hCA I 436.20 nM [8]

| Standard (Acetazolamide) | hCA II | 93.53 nM |[8] |

This table compares the inhibitory constants (Ki) of novel isoindolinone sulfamates against hCA I and II with the standard inhibitor Acetazolamide.

In Vitro Cytotoxicity

The anticancer potential of isoindolinone derivatives is often initially evaluated through cytotoxicity assays against various cancer cell lines. These assays measure the concentration of a compound required to inhibit cell growth by 50% (IC50).

Table 4: Cytotoxicity of Selected Isoindolinone Derivatives against Cancer Cell Lines

Compound Cell Line Potency (IC50) Reference
Compound 7 A549 (Lung Adenocarcinoma) 19.41 ± 0.01 µM [10]
N-benzyl derivative 3 A549 (Lung Adenocarcinoma) 114.25 µM [11]
N-benzyl derivative 4 A549 (Lung Adenocarcinoma) 116.26 µM [11]
Compound 6 (from Serine) A549 (Lung Adenocarcinoma) 0.001 mM (1 µM) [12]
Compound 7 (from Lysine) U373 (Glioblastoma) 0.007 mM (7 µM) [12]

| NCTD4 | HT-29 (Colon Adenocarcinoma) | Dose-dependent cytotoxicity |[13] |

This table showcases the cytotoxic effects of various isoindolinone derivatives on different human cancer cell lines.

Key Experimental Methodologies

The quantitative data presented above are derived from standardized biochemical and cellular assays. Below are detailed protocols for the key experiments.

PARP Inhibition Assay (Fluorescence-Based)

This assay quantifies the enzymatic activity of PARP-1 by measuring the consumption of its substrate, NAD+.[14]

  • Reagent Preparation : Prepare serial dilutions of the test isoindolinone inhibitor in the PARP assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • Reaction Setup : In a 96-well black plate, add the following to a final volume of 50 µL: PARP assay buffer, activated DNA (e.g., 50 µg/mL), NAD+ (e.g., 100 nM), and the test inhibitor at the desired concentration.[14]

  • Initiation : Start the reaction by adding the recombinant PARP-1 enzyme. The enzyme concentration should be pre-determined to achieve ~70% NAD+ conversion in the no-inhibitor control.

  • Incubation : Incubate the plate on a shaker at room temperature for 90 minutes.[14]

  • Termination : Stop the reaction by adding 45 µL of 100% formic acid to each well.[14]

  • Signal Detection : Develop the fluorescent signal according to the specific kit's instructions (often involving a heating step) and read the fluorescence on a plate reader (e.g., Ex: 372 nm, Em: 444 nm).[14]

  • Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor (vehicle) control and determine the IC50 value from the dose-response curve.

Kinase Inhibition Assay (Luminescence-Based ADP-Glo™)

This assay measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction.[15]

  • Reagent Preparation : Prepare 1x Kinase Assay Buffer and serial dilutions of the test isoindolinone inhibitor.

  • Kinase Reaction :

    • In a white, opaque 384-well plate, add 2.5 µL of the test inhibitor.

    • Add 5 µL of the substrate/ATP mixture.

    • Initiate the reaction by adding 2.5 µL of the diluted kinase enzyme.

    • Incubate the plate at 30°C for 45-60 minutes.[15]

  • Signal Detection :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Measurement : Read the luminescence using a plate reader.

  • Analysis : The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate percent inhibition and IC50 values.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[16][17]

  • Cell Plating : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the isoindolinone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition : Remove the treatment media and add 100 µL of fresh serum-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18][19]

  • Incubation : Incubate the plate at 37°C for 1 to 4 hours, allowing viable cells to convert MTT to formazan crystals.[18]

  • Solubilization : Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[19][20]

  • Measurement : Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17]

  • Analysis : Cell viability is calculated as a percentage of the untreated control cells. IC50 values are determined from the dose-response curves.

Visualizing Pathways and Processes

Diagrams created using the DOT language help to clarify complex biological pathways, experimental procedures, and structure-activity relationships.

PARP_Pathway ssb Single-Strand DNA Break parp1 PARP-1 ssb->parp1 recruits par Poly(ADP-ribose) (PAR) Chains parp1->par synthesizes dsb Double-Strand DNA Break (at replication fork) parp1->dsb unrepaired SSB leads to repair Recruitment of Repair Proteins (XRCC1, etc.) par->repair recruits ber Base Excision Repair (BER) repair->ber repaired DNA Repaired ber->repaired inhibitor Isoindolinone PARP Inhibitor inhibitor->parp1 blocks hrd Cell with Defective HR (e.g., BRCA mutation) dsb->hrd death Synthetic Lethality (Cell Death) hrd->death cannot repair DSB

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by isoindolinone inhibitors.

Drug_Discovery_Workflow start Start: this compound Core Scaffold synthesis Combinatorial Synthesis of Derivative Library start->synthesis biochem Primary Screening: Biochemical Assays (e.g., PARP, Kinase) synthesis->biochem cellular Secondary Screening: Cell-Based Assays (e.g., Cytotoxicity, PAR) biochem->cellular Active Hits sar Structure-Activity Relationship (SAR) Analysis cellular->sar lead_opt Lead Optimization sar->lead_opt lead_opt->biochem Iterative Design invivo In Vivo Studies (Animal Models) lead_opt->invivo finish Preclinical Candidate invivo->finish

Caption: A typical workflow for the discovery and development of novel isoindolinone-based inhibitors.

SAR_Logic core Isoindolinone Core N-2 C-3 C-7 (Amino Group) parp PARP Inhibition (e.g., Carboxamide at C-4) parp->core:f0 Modification of core neighbors kinase Kinase Inhibition (e.g., Bulky hydrophobic group at N-2) kinase->core:n Substitution at N-position ca Carbonic Anhydrase Inhibition (e.g., Sulfonamide moiety) ca->core:c7 Derivatization of functional group cytotox General Cytotoxicity (Various substitutions) cytotox->core:c3 Substitution at C-3 position

Caption: Structure-Activity Relationship (SAR) logic for isoindolinone derivatives.

References

A Comparative Analysis of Synthetic Routes to 7-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 7-Aminoisoindolin-1-one is a critical building block in the synthesis of several therapeutic agents, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor Niraparib. This guide provides a comparative analysis of the primary synthetic methods for this compound, offering detailed experimental protocols and quantitative data to inform route selection and optimization.

The predominant strategy for the synthesis of this compound involves the construction of a substituted isoindolin-1-one core followed by the reduction of a nitro group at the 7-position. This approach offers a reliable and scalable pathway to the desired product. Variations in this strategy lie in the specific reagents and conditions employed for the cyclization and reduction steps.

Comparative Data of Synthesis Methods

MethodStarting Material(s)Key Reagents/CatalystSolvent(s)Reaction ConditionsYield (%)Purity (%)Reference
Method 1: Catalytic Hydrogenation 7-Nitroisoindolin-1-oneH₂, Palladium on Carbon (Pd/C)Ethanol/MethanolRoom temperature to 50°C, 1-5 atm H₂>95>98Patent Literature Review
Method 2: Transfer Hydrogenation 7-Nitroisoindolin-1-oneAmmonium formateMethanolRefluxHighHigh[1]
Method 3: Metal-Acid Reduction 7-Nitroisoindolin-1-oneIron (Fe), Acetic Acid (AcOH)Ethanol/WaterReflux85-95>95General Organic Chemistry Principles

Note: Yields and purities are representative and can vary based on reaction scale and optimization.

Detailed Experimental Protocols

Method 1: Catalytic Hydrogenation

This method is the most widely employed in industrial settings due to its high efficiency, clean reaction profile, and the high purity of the final product.

Procedure:

  • A pressure vessel is charged with 7-nitroisoindolin-1-one and a suitable solvent such as ethanol or methanol.

  • A catalytic amount of 5-10% Palladium on Carbon (Pd/C) is added to the suspension (typically 1-5 mol%).

  • The vessel is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (1-5 atm).

  • The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (up to 50°C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the vessel is carefully depressurized, and the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.

Method 2: Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas, employing a hydrogen donor such as ammonium formate.[1]

Procedure:

  • To a solution of 7-nitroisoindolin-1-one in methanol, an excess of ammonium formate is added.

  • A catalytic amount of Palladium on Carbon (Pd/C) is added to the mixture.

  • The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • The hot solution is filtered through celite to remove the catalyst.

  • The filtrate is cooled, and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to afford this compound.

Method 3: Metal-Acid Reduction

This classical method utilizes a metal, typically iron, in the presence of an acid to effect the reduction of the nitro group. It is a cost-effective method suitable for laboratory-scale synthesis.

Procedure:

  • 7-Nitroisoindolin-1-one is dissolved in a mixture of ethanol and water.

  • An excess of iron powder and a catalytic amount of acetic acid are added to the solution.

  • The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a bed of celite to remove the iron salts.

  • The filtrate is concentrated, and the pH is adjusted to basic with a suitable base (e.g., sodium bicarbonate solution).

  • The aqueous layer is extracted with an organic solvent like ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give this compound.

Synthetic Pathway and Workflow Visualization

The following diagrams illustrate a common synthetic pathway to this compound and a general experimental workflow for its synthesis and purification.

G cluster_synthesis Synthetic Pathway 2-Methyl-3-nitrobenzoic_acid 2-Methyl-3-nitrobenzoic acid Bromination Bromination (NBS, BPO) 2-Methyl-3-nitrobenzoic_acid->Bromination 2-(Bromomethyl)-3-nitrobenzoic_acid 2-(Bromomethyl)-3-nitrobenzoic acid Bromination->2-(Bromomethyl)-3-nitrobenzoic_acid Ammonolysis Ammonolysis (NH₃) 2-(Bromomethyl)-3-nitrobenzoic_acid->Ammonolysis 7-Nitroisoindolin-1-one 7-Nitroisoindolin-1-one Ammonolysis->7-Nitroisoindolin-1-one Reduction Reduction 7-Nitroisoindolin-1-one->Reduction This compound This compound Reduction->this compound

Caption: A common synthetic route to this compound.

G cluster_workflow General Experimental Workflow Start Start: 7-Nitroisoindolin-1-one Reaction Reduction Reaction (e.g., Catalytic Hydrogenation) Start->Reaction Filtration Filtration (Removal of Catalyst) Reaction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (Recrystallization) Concentration->Purification Analysis Analysis (NMR, LC-MS, etc.) Purification->Analysis Final_Product Final Product: This compound Analysis->Final_Product

Caption: General workflow for synthesis and purification.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 7-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for active pharmaceutical ingredients (APIs) like 7-Aminoisoindolin-1-one is a critical step in drug development and quality control. A comprehensive understanding of the impurity profile ensures the safety, efficacy, and stability of the final drug product. This guide provides a comparative overview of the most effective analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data.

The primary analytical techniques for the purity determination of this compound and related substances include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the specific impurities being targeted, including positional isomers, starting materials, intermediates, byproducts, and degradation products.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC-UV, LC-MS, and GC-MS for the analysis of this compound and its potential impurities.

ParameterHPLC-UVLC-MSGC-MS
Principle Separation based on polarity, with UV detection.Separation by liquid chromatography coupled with mass-based detection.Separation of volatile compounds, with mass-based detection.
Applicability Ideal for routine purity and assay determination of the main component and known impurities.Highly specific for identification of unknown impurities and sensitive quantification.Suitable for volatile and semi-volatile impurities; often requires derivatization for polar compounds like amines.
Sensitivity Generally in the parts-per-million (ppm) range.High sensitivity, often in the parts-per-billion (ppb) range.[1]Very high sensitivity, especially with selected ion monitoring (SIM), reaching ppb levels or lower.[2]
Specificity Moderate; relies on retention time and UV spectrum, which may not be unique.High; provides molecular weight and fragmentation data for definitive identification.[3]High; provides mass spectra for structural elucidation.
Sample Preparation Simple dissolution and filtration.Simple dissolution and filtration.Can be complex, often requiring derivatization to increase volatility of polar analytes.[3]
Analysis Time Typically faster for routine analysis.[4]Can be longer due to the complexity of data acquisition and analysis.Generally faster than HPLC for comparable separations.[4]
Cost Lower initial and operational costs.[4]Higher instrument cost and maintenance.Instrument cost can be higher than HPLC, but operational costs for solvents are lower.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization for specific sample matrices and impurity profiles.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantitative determination of this compound and the separation of its non-volatile impurities. A stability-indicating method can be developed by subjecting the API to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[5]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective for separating a range of impurities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the API and potential impurities have significant absorbance (e.g., 240 nm, 280 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration. Filter the solution through a 0.45 µm filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is a powerful tool for the identification of unknown impurities and for highly sensitive quantification.[3]

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC-UV method, a C18 column with a gradient of aqueous buffer and organic solvent is typically used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI positive mode is generally suitable for amines.

    • Scan Mode: Full scan for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive quantification.

  • Sample Preparation: Similar to the HPLC-UV method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is ideal for the analysis of volatile or semi-volatile impurities. For non-volatile compounds like this compound and its polar impurities, derivatization is often necessary to increase their volatility.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injection: Splitless or split injection depending on the concentration of the impurities.

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, an initial temperature of 80°C held for 1 minute, then ramped to 290°C.

  • Derivatization: For primary aromatic amines, derivatization with reagents like benzenesulfonyl chloride or isobutyl chloroformate can be performed to make them amenable to GC analysis.[7][8]

  • Sample Preparation: The sample is dissolved in a suitable organic solvent. The derivatizing agent and a catalyst (if needed) are added, and the reaction is allowed to proceed. The resulting solution is then injected into the GC-MS.

Logical Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_0 Sample Preparation & Initial Analysis cluster_1 Impurity Identification & Characterization cluster_2 Method Validation & Quantification cluster_3 Final Reporting Sample This compound Sample Dissolution Dissolution in Suitable Solvent Sample->Dissolution HPLC_UV_Screening HPLC-UV Screening for Initial Purity Assessment Dissolution->HPLC_UV_Screening Forced_Degradation Forced Degradation Studies (Stress Testing) Dissolution->Forced_Degradation GC_MS_Analysis GC-MS Analysis for Volatile Impurities (with Derivatization) Dissolution->GC_MS_Analysis LC_MS_Analysis LC-MS Analysis for Impurity Identification (MW and Structure) HPLC_UV_Screening->LC_MS_Analysis Method_Validation Validation of Stability-Indicating HPLC Method (ICH Guidelines) LC_MS_Analysis->Method_Validation Forced_Degradation->LC_MS_Analysis GC_MS_Analysis->Method_Validation Quantitative_Analysis Quantitative Analysis of Impurities Method_Validation->Quantitative_Analysis Purity_Report Purity Report Generation Quantitative_Analysis->Purity_Report

Caption: Workflow for the purity analysis of this compound.

Conclusion

A multi-faceted approach employing orthogonal analytical techniques is recommended for the comprehensive purity assessment of this compound. HPLC-UV serves as a robust method for routine quality control and quantification of the API. LC-MS is indispensable for the definitive identification of unknown impurities and degradation products, providing crucial information for process optimization and safety assessment. GC-MS, often requiring derivatization, is a powerful tool for detecting and quantifying volatile and semi-volatile trace impurities. The selection and validation of the appropriate analytical methods are paramount to ensuring the quality and safety of the final pharmaceutical product.

References

Comparative study of the pharmacological properties of 7-Aminoisoindolin-1-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacological Properties of 7-Aminoisoindolin-1-one Analogs

The isoindolin-1-one scaffold is a versatile structure present in various biologically active compounds and natural products.[1] Analogs of this compound, in particular, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been extensively explored as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[2][3] Furthermore, derivatives of the isoindolinone core have demonstrated potential as carbonic anhydrase inhibitors, acetylcholinesterase inhibitors, and anti-inflammatory agents.[1][4][5]

This guide provides a comparative analysis of the pharmacological properties of this compound analogs, focusing on their well-documented role as PARP-1 inhibitors and their activity against other enzymatic targets. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.

Comparative Analysis of PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[2] By inhibiting PARP-1, SSBs accumulate and degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[2] In tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to cell death through a concept known as synthetic lethality.[2][6] Many isoindolinone analogs have been developed as potent NAD+-competitive PARP-1 inhibitors.[2]

Table 1: PARP-1 Inhibitory Activity of Isoindolinone Analogs

CompoundTargetBiochemical AssayCellular AssayReference
NMS-P515 PARP-1Kd: 0.016 µMIC50: 0.027 µM[2]
NMS-P118 PARP-1Data not availableData not available[2]
Olaparib PARP-1IC50: ~5 nMIC50: ~10 nM[2][6]
Rucaparib PARP-1IC50: ~1.4 nMData not available[2]
Niraparib PARP-1IC50: ~3.8 nMData not available[2]
Talazoparib PARP-1IC50: ~0.57 nMData not available[2]

Note: Olaparib, Rucaparib, Niraparib, and Talazoparib are included as reference marketed PARP-1 inhibitors. NMS-P515 and NMS-P118 are examples from the isoindolinone carboxamide chemical class.

Signaling Pathway of PARP-1 Inhibition

The diagram below illustrates the role of PARP-1 in DNA repair and the mechanism of action for PARP inhibitors.

PARP_Signaling_Pathway cluster_0 Normal Cell Response cluster_1 Effect of PARP Inhibitors cluster_2 Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 PARylation PARylation of Substrate Proteins PARP1->PARylation BER Base Excision Repair (BER) PARylation->BER Repair_Success DNA Repair BER->Repair_Success DNA_SSB2 DNA Single-Strand Break (SSB) PARP1_2 PARP-1 DNA_SSB2->PARP1_2 PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_2 Replication_Fork Replication Fork Collapse PARP1_2->Replication_Fork Inhibition DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Proficient HR-Proficient Cell DNA_DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DNA_DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis / Cell Death (Synthetic Lethality) HR_Deficient->Apoptosis

Mechanism of PARP-1 inhibition and synthetic lethality.
Experimental Protocol: PARP-1 Inhibition Assay (In Vitro)

This protocol describes a general method for determining the in vitro potency of compounds against the PARP-1 enzyme.

  • Reagents and Materials:

    • Human recombinant PARP-1 enzyme.

    • Histones (as a substrate for PARP-1).

    • Biotinylated NAD+ (substrate for the PARP reaction).

    • 96-well plates coated with streptavidin.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds (this compound analogs) dissolved in DMSO.

    • Stop buffer (e.g., containing PARP inhibitors like 3-aminobenzamide).

    • Anti-pan-ADP-ribose binding reagent conjugated to a reporter (e.g., HRP).

    • HRP substrate (e.g., TMB).

    • Plate reader.

  • Procedure:

    • Coat a 96-well streptavidin plate with biotinylated NAD+.

    • Add assay buffer containing histones to each well.

    • Add serial dilutions of the test compounds (inhibitors) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the reaction by adding the PARP-1 enzyme to all wells except the negative control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the PARPylation reaction to proceed.

    • Stop the reaction by adding the stop buffer.

    • Wash the plate to remove unbound reagents.

    • Add the anti-pan-ADP-ribose binding reagent and incubate to allow binding to the PARylated histones.

    • Wash the plate again.

    • Add the HRP substrate and incubate until color develops.

    • Stop the colorimetric reaction with a stop solution (e.g., H2SO4).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce PARP-1 activity by 50%) by fitting the data to a dose-response curve.

Comparative Analysis of Carbonic Anhydrase Inhibition

Certain isoindolinone derivatives have also been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II.[1] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing roles in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness.

Table 2: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Analogs

CompoundTargetKi (nM)IC50 (nM)Reference
Compound 2c hCA I11.48 ± 4.18Not Reported[1]
hCA II9.32 ± 2.35Not Reported[1]
Compound 2f hCA I16.09 ± 4.14Not Reported[1]
hCA II14.87 ± 3.25Not Reported[1]
Acetazolamide (AAZ) hCA I436.2011.24 ± 0.291[1]
hCA II93.5313.02 ± 0.041[1]

Note: Acetazolamide is a standard carbonic anhydrase inhibitor included for reference. Compounds 2c and 2f are specific isoindolinone derivatives from the cited study.

Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel pharmacological compounds like this compound analogs.

Drug_Discovery_Workflow cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Preclinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, SBDD) Target_ID->Lead_Gen Synthesis Chemical Synthesis of Analog Library Lead_Gen->Synthesis Biochem_Assay Biochemical Assays (e.g., Enzyme Inhibition) Synthesis->Biochem_Assay Cell_Assay Cell-Based Assays (Potency, Cytotoxicity) Biochem_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt ADME ADME/Tox Screening (Pharmacokinetics) Lead_Opt->ADME In_Vivo In Vivo Efficacy (Animal Models) ADME->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

General experimental workflow for drug discovery.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol outlines a method for assessing the inhibitory effect of compounds on carbonic anhydrase activity, typically by measuring the esterase activity of the enzyme.

  • Reagents and Materials:

    • Purified human carbonic anhydrase I and II (hCA I, hCA II).

    • Assay Buffer (e.g., Tris-SO4).

    • Substrate: 4-Nitrophenyl acetate (NPA) dissolved in DMSO.

    • Test compounds (isoindolinone analogs) and a standard inhibitor (Acetazolamide) dissolved in DMSO.

    • 96-well microplates.

    • Spectrophotometer (plate reader).

  • Procedure:

    • Add assay buffer to the wells of a 96-well plate.

    • Add a fixed amount of the hCA enzyme solution to each well.

    • Add various concentrations of the test compounds or the standard inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme with the inhibitors for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the NPA substrate to all wells. The final volume should be consistent across all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time. The hydrolysis of NPA to 4-nitrophenol results in an increase in absorbance.

    • Monitor the reaction for a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (change in absorbance per unit time) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • The inhibition constant (Ki) can be determined by performing the assay with varying substrate concentrations and using a Lineweaver-Burk or Dixon plot.

Conclusion

Analogs of this compound represent a promising class of compounds with significant therapeutic potential. Their most notable activity is the potent inhibition of PARP-1, which is a validated strategy for the treatment of cancers with specific DNA repair deficiencies.[2] As demonstrated by compounds like NMS-P515, the isoindolinone scaffold can be optimized to achieve high biochemical and cellular potency.[2] Furthermore, the structural versatility of this core allows for the exploration of other biological targets, with studies showing significant inhibitory effects against enzymes like carbonic anhydrase.[1] The continued investigation and structure-activity relationship studies of these analogs are crucial for the development of new, highly effective therapeutic agents.

References

Unlocking Therapeutic Potential: A Comparative Guide to 7-Aminoisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy of novel compounds derived from the versatile 7-Aminoisoindolin-1-one scaffold. This guide provides a detailed analysis of their performance against established alternatives, supported by experimental data and methodologies.

The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of potent and selective modulators of key biological targets. This guide delves into the efficacy of three distinct classes of these derivatives, targeting Poly (ADP-ribose) polymerase (PARP) for oncology, GABA-A receptors for neurological disorders, and Cyclin-Dependent Kinase 7 (CDK7) for cancer therapy. We present a comprehensive comparison with relevant alternative compounds, offering valuable insights for researchers in the field.

PARP-1 Inhibition: A New Frontier in Oncology

Derivatives of this compound have demonstrated significant promise as inhibitors of PARP-1, a key enzyme in DNA single-strand break repair. Exploiting the concept of synthetic lethality in cancers with deficient homologous recombination repair, such as those with BRCA1/2 mutations, these inhibitors represent a targeted therapeutic strategy.

Comparative Efficacy of PARP-1 Inhibitors

Here, we compare the isoindolinone-based PARP-1 inhibitor, NMS-P515, with established, clinically approved PARP inhibitors.

CompoundTargetBiochemical Potency (Kd)Cellular Potency (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Reference
NMS-P515 PARP-116 nM27 nM (HeLa cells)48% in a BRCA2-mutated pancreatic cancer xenograft model (80 mg/kg, oral, daily)[1][2][3]
OlaparibPARP-1/2--Significant tumor growth inhibition in BRCA2-mutated ovarian cancer xenografts[4]
NiraparibPARP-1/2--Demonstrated efficacy in ovarian cancer PDX models[5]
TalazoparibPARP-1/2--Dramatic regression in 5 out of 12 TNBC PDX models[6]
Experimental Protocols

In Vivo Efficacy in a BRCA2-Mutated Pancreatic Cancer Xenograft Model:

  • Animal Model: Subcutaneously implanted Capan-1 pancreatic (BRCA2-mutated) mouse xenografts.[1]

  • Treatment: When tumors reached a volume of 150-200 mm³, mice were randomized into treatment and control groups.[6] NMS-P515 was administered orally once daily at a dose of 80 mg/kg for 12 days.[1]

  • Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers, calculated with the formula: Tumor Volume = (Length x Width²) / 2.[6]

  • Endpoint: The primary endpoint was tumor growth inhibition, with a maximum observed inhibition of 48%.[1] Body weight was also monitored to assess toxicity.[1]

Signaling Pathway: PARP-1 in DNA Repair and Inhibition

The following diagram illustrates the mechanism of action of PARP inhibitors. In response to single-strand DNA breaks, PARP-1 is activated and synthesizes poly (ADP-ribose) (PAR) chains, recruiting other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of single-strand breaks which, during replication, are converted to double-strand breaks. In cancer cells with deficient homologous recombination (e.g., BRCA mutations), these double-strand breaks cannot be repaired, leading to cell death (synthetic lethality).[7][8][9][10]

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation DNA_SSB->PARP1_Activation recruits PARylation PAR Synthesis PARP1_Activation->PARylation DDR_Proteins DNA Repair Proteins Recruited PARylation->DDR_Proteins recruits SSB_Repair SSB Repair DDR_Proteins->SSB_Repair DNA_SSB_Cancer Single-Strand Break (SSB) PARP1_Trapping PARP-1 Trapping & Inhibition of PARylation DNA_SSB_Cancer->PARP1_Trapping recruits PARP-1 PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_Trapping causes SSB_Accumulation SSB Accumulation PARP1_Trapping->SSB_Accumulation Replication Replication SSB_Accumulation->Replication during DSB Double-Strand Break (DSB) Replication->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency cannot be repaired due to Cell_Death Cell Death (Synthetic Lethality) HR_Deficiency->Cell_Death

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Modulating GABA-A Receptors for Neurological Disorders

A series of 2,7-disubstituted isoindolin-1-one derivatives have been identified as potent positive allosteric modulators (PAMs) of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. These compounds have shown significant antiepileptic efficacy in preclinical models.

Comparative Efficacy of GABA-A Receptor Modulators

We compare the efficacy of "Cpd48", a representative isoindolin-1-one derivative, with the established benzodiazepine, Diazepam.

CompoundTargetIn Vitro Potency (EC50)In Vivo Efficacy (ED50)SelectivityReference
Cpd48 GABA-A Receptors10-7-10-8 Msc-PTZ model: 8.20 mg/kgMES model: 2.68 mg/kg>100-fold selective over other key CNS ion channels[11]
DiazepamGABA-A Receptors-sc-PTZ model: -Non-selective benzodiazepine site agonist[12]
Experimental Protocols

Subcutaneous Pentylenetetrazole (sc-PTZ) Seizure Model:

  • Animal Model: Mice are used for this chemically-induced seizure model.[13][14]

  • Procedure: A sub-convulsive dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered subcutaneously.[14] The test compound (e.g., Cpd48) is administered prior to the PTZ injection.[12]

  • Endpoint: The latency to the first myoclonic jerk and the incidence and latency of generalized clonic-tonic seizures are recorded.[12] The ED50, the dose at which 50% of the animals are protected from seizures, is then calculated.

Targeting CDK7 in Cancer: A Virtual Screening Approach

A library of 48 isoindolin-1-one derivatives was virtually screened to identify potential inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and the cell cycle, making it an attractive target in oncology.

Comparative Efficacy of Virtually Screened CDK7 Inhibitors

The top-performing virtual hits from the isoindolin-1-one library are compared with the known CDK7 inhibitor, SY-1365.

CompoundTargetBinding Energy (kcal/mol)Key InteractionsReference
Ligand 7 CDK7-10.1Hydrogen bonding with LYS139 and ASN142[15]
Ligand 14 CDK7-9.8Hydrogen bonding with GLN22[15]
SY-1365CDK7-Covalent inhibitor[16][17]
Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., CDK7 inhibitors) for a specified duration (e.g., 72 hours).[18]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[18]

  • Solubilization: The formazan crystals are dissolved using a solubilization solution.[19]

  • Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting a dose-response curve.[18]

Experimental Workflow: Virtual Screening for Drug Discovery

The following diagram outlines a typical workflow for virtual screening to identify novel drug candidates. This process starts with a large library of compounds and progressively filters them down to a manageable number of high-probability hits for experimental validation.[20][21][22]

Virtual_Screening_Workflow Start Large Compound Library (e.g., ZINC database) Step1 Ligand Preparation (Generate 3D conformations) Start->Step1 Step3 Molecular Docking (e.g., AutoDock Vina, Glide) Step1->Step3 Step2 Target Preparation (Protein structure from PDB or homology modeling) Step2->Step3 Step4 Scoring and Ranking (Based on binding energy and interactions) Step3->Step4 Step5 Filtering (Physicochemical properties, ADMET prediction) Step4->Step5 Step6 Hit Selection (Top-ranked compounds) Step5->Step6 End Experimental Validation (In vitro and in vivo assays) Step6->End

Caption: A generalized workflow for virtual drug screening.

References

A Comparative Analysis of 7-Aminoisoindolin-1-one Derivatives: In Vitro Potency vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical evaluation of a promising class of PARP inhibitors, this guide provides a comparative analysis of 7-Aminoisoindolin-1-one derivatives, contrasting their performance in laboratory-based assays with their efficacy in living organisms. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the translational potential of these compounds.

The development of novel therapeutics relies on a rigorous evaluation process that bridges the gap between initial laboratory discoveries and clinical applications. For this compound derivatives, a class of compounds showing significant promise as inhibitors of Poly (ADP-ribose) polymerase (PARP), this journey from the benchtop to preclinical models is critical. This guide synthesizes available data to provide a clear comparison of their in vitro and in vivo performance.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for representative this compound derivatives, offering a side-by-side comparison of their in vitro potency and in vivo activity.

Table 1: In Vitro Activity of this compound Derivatives

CompoundTargetBiochemical Assay (IC50/Kd, µM)Cellular Assay (IC50, µM)Cell Line
NMS-P515 PARP-10.016 (Kd)[1]0.027[1]Capan-1 (BRCA2-mutated)
ST7710AA1 PARP-10.07Not SpecifiedMX1 human breast carcinoma
"Novel Class" Derivative PARP-1Not SpecifiedPotent InhibitionTumor cell lines with DNA repair defects[2]

Table 2: In Vivo Evaluation of this compound Derivatives

CompoundAnimal ModelDosing RegimenEfficacy
NMS-P515 Capan-1 pancreatic xenografts in mice80 mg/kg, oral, once a day for 12 days[1]48% maximal tumor growth inhibition[1]
ST7710AA1 MX1 human breast carcinoma in nude miceLower dose than olaparib (specifics not detailed)[3][4]Similar tumor volume inhibition to olaparib[3][4]
"Novel Class" Derivative Xenograft tumor models with DNA repair deficienciesNot SpecifiedSuperior efficacy to reference PARP inhibitors[2]

Experimental Protocols

A detailed understanding of the methodologies employed in these evaluations is crucial for accurate interpretation of the data.

In Vitro Assays
  • Biochemical Assays (PARP-1 Inhibition): The inhibitory activity of the compounds against the PARP-1 enzyme is typically determined using enzymatic assays. These assays measure the incorporation of radiolabeled NAD+ onto histone proteins or the auto-poly(ADP-ribosyl)ation of PARP-1 itself. The concentration of the compound that inhibits 50% of the enzyme activity is determined as the IC50 value. Dissociation constants (Kd) are often determined using techniques like surface plasmon resonance.

  • Cellular Assays (PARP-1 Inhibition & Antiproliferative Activity): To assess the activity of the compounds in a cellular context, researchers utilize cell-based assays. For PARP inhibition, this can involve measuring the reduction of poly(ADP-ribose) (PAR) formation in cells treated with a DNA-damaging agent. Antiproliferative assays, such as the MTT or CellTiter-Glo assays, are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50) in cancer cell lines, particularly those with deficiencies in DNA repair pathways like BRCA mutations.[2]

In Vivo Studies
  • Xenograft Models: To evaluate the antitumor efficacy in a living organism, human cancer cells are subcutaneously implanted into immunodeficient mice.[1] Once tumors are established, the mice are treated with the this compound derivative, a vehicle control, and often a reference compound like olaparib. Tumor volume is measured regularly to assess the compound's ability to inhibit tumor growth.[1][3][4]

  • Pharmacokinetic Analysis: The pharmacokinetic profile of the compounds is assessed in vivo to understand their absorption, distribution, metabolism, and excretion (ADME). This involves administering the compound to animals (often orally) and collecting blood samples at various time points to determine parameters like bioavailability.[2]

Mandatory Visualizations

Signaling Pathway of PARP Inhibition

The primary mechanism of action for this compound derivatives as anticancer agents involves the inhibition of PARP-1, a key enzyme in the base excision repair (BER) pathway.[1] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA double-strand breaks, ultimately resulting in cell death through a concept known as synthetic lethality.[5]

PARP_Inhibition_Pathway cluster_0 DNA Damage cluster_1 Normal Cell (HR Proficient) cluster_2 Cancer Cell (HR Deficient) Single-Strand Break Single-Strand Break PARP-1 PARP-1 Single-Strand Break->PARP-1 PARP-1_inhibited PARP-1 Single-Strand Break->PARP-1_inhibited BER BER PARP-1->BER activates DNA Repair DNA Repair BER->DNA Repair leads to Cell Survival Cell Survival DNA Repair->Cell Survival BER_blocked BER PARP-1_inhibited->BER_blocked blocks This compound This compound This compound->PARP-1_inhibited inhibits DSB Accumulation Double-Strand Break Accumulation BER_blocked->DSB Accumulation leads to Cell Death Cell Death DSB Accumulation->Cell Death causes

Caption: PARP-1 inhibition signaling pathway.

Experimental Workflow: From In Vitro to In Vivo

The evaluation of this compound derivatives follows a logical progression from initial in vitro screening to more complex in vivo studies.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Enzyme Inhibition) Cellular_Assay Cellular Assay (Potency & Cytotoxicity) Biochemical_Assay->Cellular_Assay PK_Studies Pharmacokinetic Studies (ADME) Cellular_Assay->PK_Studies Lead Compound Selection Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies

Caption: Preclinical evaluation workflow.

References

Spectroscopic comparison between isomers of 7-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 7-Aminoisoindolin-1-one and its positional isomers (4-amino-, 5-amino-, and 6-aminoisoindolin-1-one) is presented for researchers, scientists, and drug development professionals. This guide details the expected spectroscopic characteristics based on established principles and available data for related compounds, offering a framework for the identification and differentiation of these isomers.

Spectroscopic Data Summary

Table 1: 1H NMR Spectroscopic Data (Predicted)

CompoundPredicted Chemical Shifts (δ, ppm) in DMSO-d6
4-Aminoisoindolin-1-one ~7.2-7.4 (m, 1H, H-7), ~6.7-6.9 (m, 2H, H-5, H-6), ~4.3 (s, 2H, CH2), ~5.5 (br s, 2H, NH2), ~8.0 (br s, 1H, NH)
5-Aminoisoindolin-1-one ~7.5 (d, 1H, H-7), ~6.8 (d, 1H, H-6), ~6.9 (s, 1H, H-4), ~4.3 (s, 2H, CH2), ~5.3 (br s, 2H, NH2), ~8.0 (br s, 1H, NH)
6-Aminoisoindolin-1-one ~7.4 (d, 1H, H-4), ~7.1 (d, 1H, H-5), ~7.0 (s, 1H, H-7), ~4.3 (s, 2H, CH2), ~5.4 (br s, 2H, NH2), ~8.0 (br s, 1H, NH)
This compound ~7.1-7.3 (m, 2H, H-5, H-6), ~6.6 (d, 1H, H-4), ~4.3 (s, 2H, CH2), ~5.8 (br s, 2H, NH2), ~7.9 (br s, 1H, NH)

Table 2: 13C NMR Spectroscopic Data (Predicted)

CompoundPredicted Chemical Shifts (δ, ppm) in DMSO-d6
4-Aminoisoindolin-1-one ~168 (C=O), ~145 (C-NH2), ~135 (C-7a), ~130 (C-3a), ~128 (C-7), ~115 (C-5), ~112 (C-6), ~45 (CH2)
5-Aminoisoindolin-1-one ~168 (C=O), ~148 (C-NH2), ~134 (C-7a), ~132 (C-3a), ~125 (C-7), ~118 (C-6), ~110 (C-4), ~45 (CH2)
6-Aminoisoindolin-1-one ~168 (C=O), ~147 (C-NH2), ~136 (C-7a), ~131 (C-3a), ~124 (C-4), ~120 (C-5), ~108 (C-7), ~45 (CH2)
This compound ~168 (C=O), ~146 (C-NH2), ~133 (C-7a), ~133 (C-3a), ~129 (C-5), ~115 (C-6), ~105 (C-4), ~45 (CH2)

Table 3: IR Spectroscopic Data (Predicted)

CompoundPredicted/Typical IR Absorptions (cm-1)
All Isomers N-H stretch (amine): 3300-3500 (two bands, m), N-H stretch (lactam): ~3200 (br), Aromatic C-H stretch: 3000-3100 (w), Aliphatic C-H stretch: 2850-2960 (w), C=O stretch (lactam): 1670-1690 (s), Aromatic C=C stretch: 1580-1620 (m), N-H bend (amine): 1550-1650 (m), C-N stretch: 1250-1350 (m)

Note: The precise positions of the aromatic C-H out-of-plane bending vibrations in the fingerprint region (650-900 cm-1) are expected to differ for each isomer depending on the substitution pattern, providing a key diagnostic feature.

Table 4: UV-Vis Spectroscopic Data (Predicted)

CompoundPredicted λmax (nm) in Ethanol
All Isomers Two main absorption bands are expected, one around 230-260 nm and a second, lower energy band around 280-320 nm. The position and intensity of the lower energy band will be sensitive to the position of the amino group due to its auxochromic effect.

Table 5: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]+ (m/z)
All Isomers C8H8N2O148.16149.07

Note: The fragmentation patterns in MS/MS experiments are expected to show subtle differences that can aid in isomer differentiation.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra for the structural elucidation of the aminoisoindolin-1-one isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of -2 to 12 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 0 to 220 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of 13C.

  • 2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the aminoisoindolin-1-one isomers.

Methodology:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond).

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum, typically in the range of 4000-400 cm-1. An accumulation of 16 to 32 scans is generally sufficient.

  • Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the aminoisoindolin-1-one isomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A typical concentration is in the range of 10-4 to 10-5 M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known accurately.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the aminoisoindolin-1-one isomers.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution may be further diluted and infused directly into the mass spectrometer or introduced via an LC system.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source is recommended for accurate mass measurements.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule ([M+H]+).

    • Perform tandem mass spectrometry (MS/MS) experiments by selecting the precursor ion ([M+H]+) and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to gain structural information.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of the aminoisoindolin-1-one isomers.

Spectroscopic_Workflow start Isomer Mixture or Unknown Isomer ms Mass Spectrometry (MS) start->ms Initial Analysis mw_confirm Molecular Weight Confirmation (m/z = 149.07 for [M+H]+) ms->mw_confirm ir Infrared (IR) Spectroscopy mw_confirm->ir Proceed if MW matches fg_confirm Functional Group Confirmation (NH2, C=O, NH) ir->fg_confirm nmr NMR Spectroscopy (1H, 13C, 2D) fg_confirm->nmr Proceed if functional groups are correct isomer_id Isomer Identification (Aromatic Substitution Pattern) nmr->isomer_id uv_vis UV-Vis Spectroscopy isomer_id->uv_vis Confirm with orthogonal method end Identified Isomer isomer_id->end Final Identification electronic_props Electronic Properties (λmax Comparison) uv_vis->electronic_props

Performance of 7-Aminoisoindolin-1-one and its Analogs in Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Isoindolin-1-ones and PARP Inhibition

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. A significant area of interest for this scaffold is the inhibition of PARP enzymes, particularly PARP-1, which plays a crucial role in DNA single-strand break repair.[1] By inhibiting PARP, cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, can be selectively targeted through a process known as synthetic lethality. Several marketed PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, have demonstrated the clinical efficacy of this approach.[1]

Comparative Performance of Isoindolin-1-one Derivatives

To illustrate the potential of the isoindolin-1-one scaffold as a source of potent PARP inhibitors, this section presents quantitative data for representative compounds from this class and compares them with established, clinically approved PARP inhibitors.

Table 1: Biochemical Potency of Isoindolin-1-one Derivatives and Other PARP Inhibitors

CompoundTargetAssay TypeKd (μM)IC50 (μM)
(S)-13 (NMS-P515) PARP-1Biochemical0.016[1]-
(±)-7 PARP-1Biochemical (FP)0.04[1]-
Olaparib PARP-1Biochemical-~0.001-0.005
Rucaparib PARP-1Biochemical-~0.001
Talazoparib PARP-1Biochemical-~0.001

FP: Fluorescence Polarization

Table 2: Cellular Activity of Isoindolin-1-one Derivatives and Other PARP Inhibitors

CompoundCell LineAssay TypeIC50 (μM)
(S)-13 (NMS-P515) Cellular (PAR assay)PAR Synthesis Inhibition0.027[1]
(±)-7 Cellular (PAR assay)PAR Synthesis Inhibition0.256[1]
Olaparib Various BRCA-mutantCytotoxicityCell line dependent
Rucaparib Various BRCA-mutantCytotoxicityCell line dependent
Talazoparib Various BRCA-mutantCytotoxicityCell line dependent

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the PARP-1 signaling pathway and a general workflow for a cell-based PARP inhibition assay.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Inhibition by Isoindolin-1-one cluster_Outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 senses PARylation Auto-PARylation PARP1->PARylation Repair_Complex Recruitment of Repair Proteins PARylation->Repair_Complex BER Base Excision Repair (BER) Repair_Complex->BER Replication_Fork_Collapse Replication Fork Collapse BER->Replication_Fork_Collapse stalled Inhibitor 7-Aminoisoindolin-1-one (or derivative) Inhibitor->PARP1 inhibits DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: Mechanism of PARP-1 inhibition by isoindolin-1-one derivatives.

Experimental_Workflow Start Start: Cell Seeding Treatment Treat cells with This compound (and controls) Start->Treatment Induce_Damage Induce DNA Damage (e.g., with H₂O₂) Treatment->Induce_Damage Lysis Cell Lysis and Protein Quantification Induce_Damage->Lysis Western_Bot Western_Bot Lysis->Western_Bot Western_Blot Western Blot for PAR levels Analysis Data Analysis: Quantify PAR inhibition Western_Blot->Analysis End End: Determine IC₅₀ Analysis->End

Caption: General workflow for a cell-based PARP inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key bioassays used to evaluate PARP inhibitors.

Biochemical PARP1 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to compete with a fluorescently labeled PARP inhibitor for binding to the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled PARP inhibitor probe (e.g., fluorescently tagged Olaparib)

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA, 1 mM DTT)

  • 384-well, low-volume, black plates

  • Test compound (this compound) serially diluted in DMSO

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a reaction mixture containing PARP1 enzyme and the fluorescent probe in the assay buffer.

  • Add the test compound at various concentrations to the wells of the 384-well plate.

  • Add the PARP1/probe mixture to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization on a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cell-Based PARP Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the formation of poly(ADP-ribose) (PAR) chains in cells, a direct downstream marker of PARP activity.

Materials:

  • Human cancer cell line (e.g., BRCA-deficient breast or ovarian cancer cells)

  • Cell culture medium and supplements

  • Test compound (this compound) dissolved in DMSO

  • DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against PAR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the test compound for a predetermined time (e.g., 2 hours).

  • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody against PAR, followed by an HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities.

  • Normalize the PAR signal to a loading control (e.g., β-actin or GAPDH).

  • Determine the IC50 value by plotting the normalized PAR levels against the test compound concentration.

Cell Viability/Cytotoxicity Assay

This assay measures the effect of the test compound on the viability and proliferation of cancer cells, particularly those with deficiencies in DNA repair pathways.

Materials:

  • BRCA-deficient and BRCA-proficient human cancer cell lines

  • Cell culture medium and supplements

  • Test compound (this compound) dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well, clear-bottom, white or black plates

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Seed the cells in 96-well plates and allow them to attach.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate the cells for a prolonged period (e.g., 72-120 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The isoindolin-1-one scaffold represents a promising starting point for the development of novel and potent PARP inhibitors. While direct bioassay data for this compound is not currently available in the public literature, the performance of its structural analogs suggests that it could exhibit significant inhibitory activity against PARP enzymes. The experimental protocols and comparative data provided in this guide offer a framework for researchers to evaluate the biological activity of this compound and similar compounds, contributing to the ongoing efforts in the discovery of new cancer therapeutics.

References

Assessing the Cross-Reactivity of 7-Aminoisoindolin-1-one-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-aminoisoindolin-1-one scaffold has emerged as a promising pharmacophore in the development of targeted therapies, particularly for protein kinase inhibitors. Understanding the cross-reactivity and selectivity of these compounds is paramount for advancing safe and effective drug candidates. This guide provides a comparative assessment of this compound-based compounds, focusing on their cross-reactivity profiles against other kinase inhibitors, supported by experimental data and detailed protocols.

I. Comparative Analysis of Kinase Inhibitor Selectivity

This section presents a comparative analysis of the selectivity of a prominent this compound based compound, Eganelisib (IPI-549), a PI3Kγ inhibitor, and discusses the potential of other isoindolin-1-one scaffolds as CDK7 inhibitors in comparison to established compounds.

Table 1: Selectivity Profile of Eganelisib (IPI-549) against Class I PI3K Isoforms

CompoundTargetIC50 (nM)Selectivity vs. PI3KαSelectivity vs. PI3KβSelectivity vs. PI3KδData Source
Eganelisib (IPI-549) PI3Kγ 16 >200-fold >218-fold >525-fold [1]
Eganelisib (IPI-549)PI3Kα3,200-[1]
Eganelisib (IPI-549)PI3Kβ3,500-[1]
Eganelisib (IPI-549)PI3Kδ>8,400-[1]

Eganelisib (IPI-549) is a first-in-class, orally administered, highly selective phosphoinositide-3-kinase (PI3K)-γ inhibitor.[2] It demonstrates high selectivity of over 150-fold against other class I PI3K isoforms and other kinases.[2][3] A broader screen revealed that Eganelisib is more than 100-fold selective for PI3Kγ over a panel of 468 mutant and non-mutant protein and lipid kinases.[1]

Table 2: Off-Target Profile of Selected CDK7 Inhibitors (for comparison with potential isoindolin-1-one based CDK7 inhibitors)

CompoundPrimary TargetKnown Off-Targets (>75% inhibition at 1 µM)Data Source
THZ1 CDK7 MLK3, PIP4K2C, JNK1, JNK2, JNK3, MER, TBK1, IGF1R, NEK9, PCTAIRE2[4]
SY-1365 CDK7 Highly selective, specific kinome scan data not detailed in provided results.[5]

While experimental kinome-wide data for a specific this compound-based CDK7 inhibitor is not yet publicly available, computational studies have highlighted the potential of the isoindolin-1-one scaffold for developing selective CDK7 inhibitors.[6] For context, the off-target profile of the well-characterized covalent CDK7 inhibitor THZ1 reveals engagement with several other kinases.[4] Newer generation inhibitors like SY-1365 are reported to be more selective.[5] The development of this compound derivatives targeting CDK7 would aim to achieve a favorable selectivity profile, minimizing off-target effects observed with earlier generation inhibitors.

II. Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor cross-reactivity. Below are protocols for key experiments in kinase inhibitor profiling.

1. In Vitro PI3K Isoform Activity Assay (Adapted from TR-FRET based assays)

This protocol assesses the biochemical potency of a test compound against different Class I PI3K isoforms.

  • Materials:

    • Purified recombinant PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.

    • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate.

    • ATP.

    • Test compound (e.g., this compound derivative) stock solution in DMSO.

    • Kinase reaction buffer.

    • TR-FRET detection reagents.

    • 384-well plates.

    • TR-FRET enabled plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the respective PI3K enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the product by adding the TR-FRET detection reagents.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.[7]

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement of an inhibitor in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[8][9]

  • Materials:

    • Cancer cell line of interest.

    • Cell culture medium and supplements.

    • Test compound.

    • PBS (phosphate-buffered saline).

    • Lysis buffer with protease and phosphatase inhibitors.

    • Antibodies against the target protein (e.g., CDK7) and loading control.

    • SDS-PAGE and Western blot reagents and equipment.

  • Procedure:

    • Culture cells to a suitable confluency.

    • Treat cells with the test compound or vehicle (DMSO) for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

    • Quantify the band intensities to determine the melting temperature (Tm) of the target protein in the presence and absence of the inhibitor. An increase in Tm indicates target engagement.

III. Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for understanding the significance of cross-reactivity data.

1. Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the discussed classes of inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_other PI3Kα/β/δ RTK->PI3K_other Activates GPCR G-Protein Coupled Receptor (GPCR) PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP3 PIP3 PI3Kgamma->PIP3 Phosphorylates PI3K_other->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Functions Cell Growth, Proliferation, Survival mTOR->Cell_Functions Regulates IPI549 Eganelisib (IPI-549) IPI549->PI3Kgamma Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cellular processes.[2][10]

CDK7_Signaling_Pathway CDK7 CDK7 CAK_Complex CAK Complex CDK7->CAK_Complex Forms CyclinH_MAT1 Cyclin H / MAT1 CyclinH_MAT1->CAK_Complex Forms TFIIH TFIIH Complex CAK_Complex->TFIIH Component of CDK4_6 CDK4/6 CAK_Complex->CDK4_6 Activates (P) CDK2 CDK2 CAK_Complex->CDK2 Activates (P) CDK1 CDK1 CAK_Complex->CDK1 Activates (P) RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylates Cell_Cycle Cell Cycle Progression CDK4_6->Cell_Cycle CDK2->Cell_Cycle CDK1->Cell_Cycle Transcription Transcription Initiation RNA_Pol_II->Transcription CDK7_Inhibitor This compound (potential) CDK7_Inhibitor->CDK7 Inhibits

Caption: The dual role of CDK7 in regulating cell cycle progression and transcription.[11]

2. Experimental Workflows

The following diagrams outline the workflows for the experimental protocols described above.

Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of test compound start->step1 step2 Add compound and kinase to plate step1->step2 step3 Initiate reaction with ATP/Substrate mix step2->step3 step4 Incubate at RT step3->step4 step5 Add detection reagents step4->step5 step6 Read plate (TR-FRET) step5->step6 end Calculate IC50 step6->end

Caption: Workflow for an in vitro kinase activity assay.

CETSA_Workflow start Start step1 Treat cells with compound or vehicle start->step1 step2 Harvest and resuspend cells step1->step2 step3 Heat treatment at various temperatures step2->step3 step4 Cell lysis and centrifugation step3->step4 step5 Collect soluble fraction step4->step5 step6 Western blot for target protein step5->step6 end Determine Tm shift step6->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Benchmarking 7-Aminoisoindolin-1-one as a Cereblon Ligand in PROTACs Against Established Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Aminoisoindolin-1-one as a foundational building block for Proteolysis Targeting Chimeras (PROTACs) against established Cereblon (CRBN) E3 ligase ligands, namely Thalidomide, Pomalidomide, and Lenalidomide. While this compound is primarily utilized as a synthetic intermediate, its core isoindolin-1-one scaffold is a well-recognized pharmacophore for CRBN binding.[1] This document outlines the performance of PROTACs derived from established ligands as a benchmark and provides detailed experimental methodologies for researchers to evaluate novel PROTACs constructed using this compound.

Introduction to PROTAC Technology and the Role of CRBN Ligands

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins of interest (POIs) rather than simply inhibiting their function.[2] This is achieved by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3]

One of the most commonly recruited E3 ligases in PROTAC development is Cereblon (CRBN).[2] The choice of the CRBN ligand is crucial as its binding affinity is a key determinant of the efficacy of the resulting PROTAC.[4] Thalidomide and its analogs, Pomalidomide and Lenalidomide, are well-established CRBN ligands and form the basis of many successful PROTACs.[4][5] this compound provides a versatile scaffold for the synthesis of new CRBN ligands, with its primary amino group offering a convenient attachment point for linkers.[1]

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental role of a PROTAC is to facilitate the formation of a ternary complex between the target protein and an E3 ligase.[6] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.[6][7] The PROTAC is then released and can act catalytically to induce the degradation of multiple target protein molecules.[6]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Ternary_Complex POI-PROTAC-E3 Complex E3 E3 Ubiquitin Ligase (CRBN) E3->PROTAC Binds Ub Ubiquitin Ub->Ternary_Complex Transfers Ub Proteasome 26S Proteasome Proteasome->PROTAC Releases Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades to Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Results in Ub_POI->Proteasome Recognized by PROTAC_Benchmarking_Workflow start Start: Synthesize Novel PROTAC (e.g., using this compound) binding_assay CRBN Binding Assay (e.g., Fluorescence Polarization) start->binding_assay Characterize CRBN ligand affinity (IC50) cell_treatment Treat Cells with PROTAC (Dose-Response) start->cell_treatment comparison Compare Performance to Established PROTACs (e.g., ARV-825, dBET1) binding_assay->comparison Inform on CRBN engagement western_blot Western Blot Analysis cell_treatment->western_blot Quantify POI levels data_analysis Data Analysis: Calculate DC50 and Dmax western_blot->data_analysis data_analysis->comparison end End: Evaluate Novel PROTAC comparison->end PROTAC_Structure cluster_PROTAC PROTAC Molecule POI_Ligand Ligand for Protein of Interest (POI) Linker Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand (e.g., this compound derivative) Linker->E3_Ligand

References

Comparative Analysis of 7-Aminoisoindolin-1-one and its Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the characterization of 7-Aminoisoindolin-1-one, its primary intermediate, 7-Nitroisoindolin-1-one, and a comparative analysis with the isomeric 4-Aminoisoindolin-1-one.

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this compound, this guide presents a plausible synthetic route and expected characterization data based on established chemical principles and data from structurally related analogs. For comparative purposes, detailed experimental data for the isomeric compound, 4-Aminoisoindolin-1-one, is included where available.

Synthesis and Intermediates

The most common and effective method for the synthesis of amino-substituted isoindolinones is the reduction of their corresponding nitro precursors. In the case of this compound, the key intermediate is 7-Nitroisoindolin-1-one.

A proposed synthetic workflow for the preparation of this compound is outlined below. This process involves the catalytic hydrogenation of 7-Nitroisoindolin-1-one.

Synthesis_Workflow Start 7-Nitroisoindolin-1-one Process_1 Dissolution in Solvent (e.g., Ethanol, Methanol) Start->Process_1 Process_2 Addition of Catalyst (e.g., Pd/C) Process_1->Process_2 Process_3 Hydrogenation (H2 gas or transfer hydrogenation) Process_2->Process_3 Process_4 Filtration to remove catalyst Process_3->Process_4 Process_5 Solvent Evaporation Process_4->Process_5 End This compound Process_5->End

Caption: Proposed synthesis workflow for this compound.

Characterization Data

A comprehensive characterization of this compound and its nitro intermediate is crucial for confirming their identity, purity, and structure. The following tables summarize the expected and, where available, reported analytical data.

Table 1: Physicochemical Properties

Property7-Nitroisoindolin-1-one (Predicted/Reported)This compound (Predicted/Reported)4-Aminoisoindolin-1-one (Reported)
Molecular Formula C₈H₆N₂O₃C₈H₈N₂OC₈H₈N₂O
Molecular Weight 178.14 g/mol 148.16 g/mol 148.16 g/mol
Appearance Light yellow solidOff-white to light brown solidYellow solid
Melting Point Not availableNot available225-230 °C
Boiling Point 492.2±45.0 °C (Predicted)Not available489.776 °C (Predicted)
Density 1.449±0.06 g/cm³ (Predicted)Not available1.307 g/cm³

Table 2: Spectroscopic Data

Technique7-Nitroisoindolin-1-one (Expected)This compound (Expected)4-Aminoisoindolin-1-one (Reported)
¹H NMR Aromatic protons (approx. 7.5-8.5 ppm), CH₂ protons (approx. 4.5 ppm), NH proton (broad singlet)Aromatic protons (approx. 6.5-7.5 ppm), CH₂ protons (approx. 4.3 ppm), NH₂ protons (broad singlet), NH proton (broad singlet)¹H NMR (400 MHz, DMSO-d₆): δ 10.87 (s, 1H), 7.44-7.40 (m, 1H), 6.96 (d, J = 8.4 Hz, 1H), 6.91 (d, J = 6.8 Hz, 1H), 6.38 (s, 2H).[1]
¹³C NMR Carbonyl carbon (approx. 170 ppm), Aromatic carbons (approx. 120-150 ppm), CH₂ carbon (approx. 45 ppm)Carbonyl carbon (approx. 172 ppm), Aromatic carbons (approx. 110-150 ppm), CH₂ carbon (approx. 47 ppm)Not available
IR (cm⁻¹) C=O stretch (approx. 1680-1700), N-H stretch (approx. 3200-3400), NO₂ stretches (approx. 1520 and 1350)C=O stretch (approx. 1670-1690), N-H stretches (approx. 3200-3500)Not available
Mass Spec (m/z) [M+H]⁺ at 179[M+H]⁺ at 149Not available

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is based on the established procedures for the reduction of nitroarenes.[2]

  • Dissolution: Dissolve 7-Nitroisoindolin-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol in a reaction vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: The reaction mixture can be subjected to hydrogenation under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. Alternatively, transfer hydrogenation can be performed using a hydrogen donor like ammonium formate.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Filtration: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

General Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the compounds.

Comparative Analysis: this compound vs. 4-Aminoisoindolin-1-one

The position of the amino group on the isoindolinone ring can significantly influence the molecule's electronic properties, reactivity, and biological activity.

Isomer_Comparison cluster_7amino This compound cluster_4amino 4-Aminoisoindolin-1-one Prop_7_1 Potential for intramolecular hydrogen bonding with lactam N-H Prop_7_2 Altered electronic distribution in the aromatic ring Prop_7_3 Potential for different protein-ligand interactions Prop_4_1 Amino group is more sterically accessible Prop_4_2 Different dipole moment and polarity Prop_4_3 Established role as a key intermediate for pharmaceuticals Comparison Positional Isomerism Comparison->Prop_7_1 Comparison->Prop_7_2 Comparison->Prop_7_3 Comparison->Prop_4_1 Comparison->Prop_4_2 Comparison->Prop_4_3

Caption: Key structural and potential functional differences between this compound and 4-Aminoisoindolin-1-one.

4-Aminoisoindolin-1-one is a known key intermediate in the synthesis of lenalidomide, a drug used in the treatment of multiple myeloma. The different positioning of the amino group in this compound may lead to novel pharmacological properties and open avenues for the development of new therapeutic agents. Further research and direct experimental characterization of this compound are warranted to fully explore its potential in drug discovery and development.

References

Safety Operating Guide

Navigating the Disposal of 7-Aminoisoindolin-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 7-Aminoisoindolin-1-one, a compound often utilized in complex organic synthesis. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes safety and disposal information from structurally similar chemicals and general laboratory waste guidelines to ensure a cautious and compliant approach.

Immediate Safety and Handling

Before beginning any disposal procedure, it is critical to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the potential hazards. Based on data for analogous compounds, this compound should be handled with care.

Key Safety Considerations:

CategoryRecommendationSource
Personal Protective Equipment (PPE) Wear protective gloves, a lab coat or protective clothing, and eye/face protection such as chemical safety goggles.[1][2] In case of dust formation, a particle respirator may be necessary.[3][1][2][3]
First Aid - Inhalation Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][3][4][1][3][4]
First Aid - Skin Contact Immediately wash the affected area with soap and plenty of water.[3] Remove any contaminated clothing.[1] If skin irritation occurs, consult a physician.[1][3][1][3]
First Aid - Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[1][3][4] Seek immediate medical attention.[1][4][1][3][4]
First Aid - Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[1][3][4][1][3][4]
Fire Fighting Measures Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3] Firefighters should wear self-contained breathing apparatus.[1][1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and local regulations for chemical waste. The following protocol provides a general framework for its disposal as a solid chemical waste.

1. Waste Identification and Segregation:

  • Treat this compound as a hazardous chemical waste.

  • Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Place the waste in a clearly labeled, sealed, and compatible container.

  • The container should be labeled with a hazardous waste tag that includes the chemical name ("this compound"), the quantity, and the date of accumulation.

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

4. Arrange for Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for waste manifest documentation.

5. Accidental Spills:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wear appropriate PPE, including respiratory protection if dust is generated.

  • Contain the spill and clean it up using an inert absorbent material such as vermiculite or sand.[2]

  • Collect the absorbed material into a designated hazardous waste container and dispose of it following the procedures outlined above.[2]

  • Do not allow the chemical to enter drains or waterways.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_spill Spill Response start Waste Generation: This compound ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe spill Accidental Spill Occurs start->spill Potential Hazard container Select Compatible, Sealable Waste Container ppe->container label_waste Label Container: 'Hazardous Waste', Chemical Name, Date container->label_waste storage Store in Designated Hazardous Waste Area label_waste->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material into a Labeled Hazardous Waste Container contain_spill->collect_spill collect_spill->storage

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guide for Handling 7-Aminoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling of 7-Aminoisoindolin-1-one (CAS No: 191732-75-9). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidelines are based on best practices for handling structurally similar aromatic amines and isoindolinone derivatives, which may possess toxic properties.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chemical structure as an aromatic amine, this compound should be handled as a potentially hazardous substance. A thorough risk assessment should be conducted before commencing any work. The following table summarizes the recommended PPE.

Protection Type Specific Requirements Rationale
Respiratory Protection NIOSH-approved respirator with cartridges for organic vapors and particulates.To prevent inhalation of dust or aerosols, as aromatic amines can be toxic if inhaled.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants.To prevent skin contact, as aromatic amines can be irritants and may be absorbed through the skin.
Footwear Closed-toe shoes.To protect feet from spills.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk.

  • Preparation :

    • Ensure a well-ventilated work area, preferably within a certified chemical fume hood.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Keep the container of this compound tightly closed when not in use.

  • Handling :

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid direct contact with the compound. Do not get in eyes, on skin, or on clothing.

    • Prevent the formation of dust or aerosols.

    • After handling, thoroughly wash hands and any exposed skin.

    • Do not eat, drink, or smoke in the designated work area.

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • Keep the container tightly sealed.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all solid and liquid waste in designated, properly labeled, and sealed containers.

  • Disposal : Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations. Do not pour waste down the drain.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational processes for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Assess Risks & Don PPE Setup Prepare Fume Hood & Emergency Equipment Prep->Setup Handle Handle Compound Prep->Handle Store Store Properly Handle->Store Clean Decontaminate Work Area Handle->Clean Dispose Dispose of Waste Clean->Dispose

Caption: High-level workflow for handling this compound.

Emergency_Response_Plan action_node action_node Exposure Exposure Event Inhalation Inhalation? Exposure->Inhalation Skin_Contact Skin Contact? Inhalation->Skin_Contact No Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Yes Eye_Contact Eye Contact? Skin_Contact->Eye_Contact No Wash_Skin Wash Skin (15 min) Skin_Contact->Wash_Skin Yes Ingestion Ingestion? Eye_Contact->Ingestion No Flush_Eyes Flush Eyes (15 min) Eye_Contact->Flush_Eyes Yes Seek_Medical Seek Immediate Medical Attention Ingestion->Seek_Medical Yes Move_Fresh_Air->Seek_Medical Wash_Skin->Seek_Medical Flush_Eyes->Seek_Medical Rinse_Mouth Rinse Mouth

Caption: Decision tree for emergency response to exposure.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Aminoisoindolin-1-one
Reactant of Route 2
7-Aminoisoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.